2,6-Diazaspiro[3.4]octane dihydrochloride
Description
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Properties
IUPAC Name |
2,7-diazaspiro[3.4]octane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.2ClH/c1-2-7-3-6(1)4-8-5-6;;/h7-8H,1-5H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDGMPRUUZUVIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis of 2,6-Diazaspiro[3.4]octane dihydrochloride from starting materials
An In-Depth Technical Guide to the Synthesis of 2,6-Diazaspiro[3.4]octane Dihydrochloride
Authored by a Senior Application Scientist
Abstract
Spirocyclic scaffolds are of paramount importance in modern medicinal chemistry, offering a rigid three-dimensional architecture that can significantly enhance pharmacological properties such as target affinity and selectivity while improving physicochemical profiles.[1][2] The 2,6-diazaspiro[3.4]octane core, which incorporates both an azetidine and a pyrrolidine ring, is a particularly valuable building block for exploring novel chemical space.[3][4] This guide provides a comprehensive, technically detailed, and field-proven methodology for the synthesis of 2,6-diazaspiro[3.4]octane dihydrochloride from commercially available starting materials. The narrative emphasizes the causality behind experimental choices, ensuring that researchers, scientists, and drug development professionals can replicate and, if necessary, adapt this protocol with a full understanding of the underlying chemical principles.
Synthetic Strategy and Design Rationale
The construction of the 2,6-diazaspiro[3.4]octane framework presents a unique synthetic challenge, namely the creation of a quaternary spirocyclic carbon center linking two distinct nitrogenous heterocycles. Our strategy is centered on a robust and scalable sequence that builds the pyrrolidine ring onto a pre-existing azetidine core. This is achieved through a key intermolecular reductive amination, followed by an acid-mediated deprotection and subsequent intramolecular cyclization/reductive amination cascade.
The choice of a tert-butoxycarbonyl (Boc) protecting group for the azetidine nitrogen is strategic; it is stable under the reductive amination conditions but can be cleanly removed under acidic conditions, which simultaneously facilitates the final cyclization step. The final product is isolated as a dihydrochloride salt to enhance its stability, crystallinity, and aqueous solubility, which are advantageous for handling, storage, and downstream applications.
Caption: High-level overview of the synthetic workflow.
Detailed Experimental Protocols
This section details the step-by-step methodology for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Part A: Synthesis of tert-butyl 3-((2,2-diethoxyethyl)amino)azetidine-1-carboxylate
This initial step involves the formation of a secondary amine intermediate via reductive amination between the ketone of the azetidine ring and a primary amine.
Causality: Sodium triacetoxyborohydride (STAB) is the reducing agent of choice for this transformation. It is milder and more selective for iminium ions over ketones compared to other hydride reagents like sodium cyanoborohydride, reducing the risk of side reactions and simplifying purification.[5] The reaction is performed in dichloromethane (DCM), an excellent aprotic solvent for this process.
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Stoichiometric Ratio |
| 1-Boc-3-oxoazetidine | 171.19 | 10.0 g | 58.4 | 1.0 |
| Aminoacetaldehyde diethyl acetal | 133.19 | 8.55 g | 64.2 | 1.1 |
| Sodium triacetoxyborohydride (STAB) | 211.94 | 14.8 g | 70.1 | 1.2 |
| Dichloromethane (DCM) | - | 200 mL | - | - |
Step-by-Step Protocol:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer, add 1-Boc-3-oxoazetidine (10.0 g, 58.4 mmol) and dichloromethane (200 mL).
-
Stir the mixture at room temperature until the starting material is fully dissolved.
-
Add aminoacetaldehyde diethyl acetal (8.55 g, 64.2 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 1 hour to facilitate imine formation.
-
Carefully add sodium triacetoxyborohydride (14.8 g, 70.1 mmol) portion-wise over 15 minutes. Note: The addition may be slightly exothermic.
-
Allow the reaction to stir at room temperature overnight (approx. 16 hours).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (100 mL).
-
Stir vigorously for 30 minutes, then transfer the mixture to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil. This intermediate is typically used in the next step without further purification.
Part B: Synthesis of tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate
This step involves a one-pot cascade where the acetal protecting group is hydrolyzed under acidic conditions to reveal an aldehyde, which then undergoes an intramolecular reductive amination to form the desired spirocyclic pyrrolidine ring.
Causality: The use of aqueous hydrochloric acid serves a dual purpose: it catalyzes the hydrolysis of the diethyl acetal to the corresponding aldehyde and provides the acidic medium required for the subsequent intramolecular iminium ion formation. STAB is again used as the reducing agent to selectively reduce the iminium ion in situ, driving the reaction towards the cyclized product.
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Stoichiometric Ratio |
| Crude Intermediate from Part A | ~288.38 | ~16.8 g | ~58.4 | 1.0 |
| Tetrahydrofuran (THF) | - | 150 mL | - | - |
| Hydrochloric Acid (1M aq.) | - | 70 mL | 70.0 | 1.2 |
| Sodium triacetoxyborohydride (STAB) | 211.94 | 18.6 g | 87.6 | 1.5 |
Step-by-Step Protocol:
-
Dissolve the crude intermediate from Part A in tetrahydrofuran (150 mL) in a 500 mL round-bottom flask.
-
Add 1M aqueous HCl (70 mL, 70.0 mmol) and stir the mixture at room temperature for 2-3 hours to ensure complete hydrolysis of the acetal.
-
Cool the reaction mixture in an ice bath to 0 °C.
-
Carefully add sodium triacetoxyborohydride (18.6 g, 87.6 mmol) portion-wise, ensuring the internal temperature remains below 10 °C.
-
Remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Monitor the reaction for the disappearance of the aldehyde intermediate by TLC or LC-MS.
-
Once complete, cool the mixture to 0 °C and carefully basify to pH > 10 by the slow addition of 5M sodium hydroxide (NaOH) solution.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate as a pure oil or solid.
Caption: Generalized mechanism of reductive amination.
Part C: Synthesis of 2,6-Diazaspiro[3.4]octane Dihydrochloride
The final step is the removal of the acid-labile Boc protecting group and the subsequent formation of the dihydrochloride salt.
Causality: A solution of hydrogen chloride in an organic solvent like dioxane or isopropanol is a standard and highly effective reagent for cleaving Boc groups. The reaction proceeds readily at room temperature. The use of excess HCl ensures complete deprotection and the formation of the stable dihydrochloride salt, which typically precipitates from the reaction mixture, simplifying its isolation.
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Stoichiometric Ratio |
| Protected Spirocycle from Part B | 212.29 | 5.0 g | 23.5 | 1.0 |
| HCl in 1,4-Dioxane (4M) | - | 25 mL | 100 | > 4.0 |
| Diethyl Ether | - | 100 mL | - | - |
Step-by-Step Protocol:
-
Dissolve the purified tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate (5.0 g, 23.5 mmol) in the 4M solution of HCl in 1,4-dioxane (25 mL) at room temperature.
-
Stir the solution for 2-4 hours. Gas evolution (isobutylene) will be observed.
-
Monitor the reaction by TLC or LC-MS until all starting material has been consumed.
-
Upon completion, a white precipitate will typically form. Add diethyl ether (100 mL) to the mixture to ensure complete precipitation of the salt.
-
Stir the resulting slurry for 30 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with diethyl ether (2 x 30 mL) to remove residual dioxane and any non-polar impurities.
-
Dry the white solid under high vacuum to a constant weight to yield 2,6-diazaspiro[3.4]octane dihydrochloride.
Characterization and Quality Control
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.
-
Mass Spectrometry (MS): To verify the molecular weight of the free base.
-
Elemental Analysis: To confirm the elemental composition of the dihydrochloride salt.
Conclusion
This guide outlines a robust, logical, and scalable synthetic route to 2,6-diazaspiro[3.4]octane dihydrochloride. By leveraging a strategic reductive amination and an intramolecular cyclization cascade, this valuable medicinal chemistry building block can be efficiently prepared from readily available starting materials. The detailed procedural explanations and justifications for reagent choices provide the necessary foundation for researchers to confidently execute and potentially adapt this synthesis for their specific discovery programs.
References
-
Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. (2018). ResearchGate. [Link]
-
Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. (2010). ResearchGate. [Link]
-
Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. (2023). PubMed Central. [Link]
-
Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. (2023). MDPI. [Link]
-
Facile synthesis of 2-azaspiro[3.4]octane. (2019). Organic & Biomolecular Chemistry. [Link]
-
Oxa-spirocycles: synthesis, properties and applications. (2020). PubMed Central. [Link]
-
Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. (2011). ResearchGate. [Link]
-
Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. (2018). Chemistry – A European Journal. [Link]
-
Facile synthesis of 2-azaspiro[3.4]octane. (2019). ResearchGate. [Link]
-
Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. (2010). Organic Letters. [Link]
-
Reductive Amination | Synthesis of Amines. (2021). YouTube. [Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Journal of Chemical and Pharmaceutical Research. [Link]
-
Synthesis of novel angular spirocyclic azetidines. (2011). Organic Letters. [Link]
-
Advances in the Synthesis of Spirocyclic Nucleosides. (2023). Thieme Chemistry. [Link]
-
"Angular" Spirocyclic Azetidines: Synthesis, Characterization, and Evaluation in Drug Discovery. (2025). Angewandte Chemie International Edition. [Link]
-
Comparison of functional effects of 2,6-diazaspiro[3.4]octane and tryptoline acrylamide ligands on CCNE1-N112C:CDK2 complexes. (2023). ResearchGate. [Link]
Sources
An In-depth Technical Guide to 2,6-Diazaspiro[3.4]octane Dihydrochloride: A Privileged Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Structurally Novel Scaffold
In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer advantageous physicochemical and pharmacological properties is perpetual. The 2,6-diazaspiro[3.4]octane core has recently emerged as a privileged structure, increasingly incorporated into a variety of biologically active compounds.[1] Its rigid, three-dimensional spirocyclic framework offers a distinct departure from traditional flat, aromatic structures, providing a unique vectoral arrangement of substituents in chemical space. This guide provides a comprehensive overview of 2,6-diazaspiro[3.4]octane dihydrochloride, a key building block for harnessing the potential of this exciting scaffold.
Core Compound Identification and Properties
The fundamental starting point for any chemical exploration is the precise identification and characterization of the molecule of interest.
CAS Number: 1630906-93-2[2][3]
Physicochemical Properties
Quantitative experimental data for the dihydrochloride salt is not extensively documented in publicly available literature. The following table summarizes the core chemical information and provides general expectations for a compound of this class. Researchers are advised to perform their own characterization for mission-critical parameters.
| Property | Value | Source |
| Molecular Formula | C₆H₁₄Cl₂N₂ | [3][4] |
| Molecular Weight | 185.10 g/mol | [3][4] |
| Appearance | Expected to be a solid | General knowledge |
| Melting Point | Not specified in available literature. Experimental determination is recommended. | |
| Boiling Point | Not applicable (salt) | |
| Solubility | Expected to be soluble in water and polar protic solvents like methanol and ethanol. Solubility in aprotic organic solvents is likely to be limited. Experimental verification is recommended. | General knowledge of hydrochloride salts |
| Stability | Store in a cool, dry place under an inert atmosphere. Hydrochloride salts of amines are generally stable under standard laboratory conditions. | General laboratory practice |
Synthesis and Workflow
The synthesis of 2,6-diazaspiro[3.4]octane dihydrochloride is not commonly detailed as a final product in academic literature, which tends to focus on its derivatization. However, a robust synthetic route can be constructed based on established methodologies for the synthesis of the core scaffold, followed by a standard deprotection and salt formation step. The most common strategy involves the synthesis of an orthogonally protected diamine, which allows for selective functionalization at either nitrogen atom.
A representative synthetic workflow is outlined below, starting from a protected azetidine precursor. This approach provides the versatility required for library synthesis in a drug discovery setting.
Caption: Synthetic workflow for 2,6-diazaspiro[3.4]octane dihydrochloride.
Representative Experimental Protocol
The following is a representative, two-stage protocol for the synthesis of 2,6-diazaspiro[3.4]octane dihydrochloride.
Stage 1: Synthesis of tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate (Protected Core)
The synthesis of the protected core is a multi-step process that has been described in the literature, often starting from commercially available materials and involving the construction of the quaternary spirocyclic center.[2] These routes can be complex and are referenced for further detail. For the purpose of this guide, we will start with the readily available protected core.
Stage 2: Boc Deprotection and Dihydrochloride Salt Formation
This procedure is based on standard and widely published methods for the deprotection of tert-butoxycarbonyl (Boc) protected amines.
-
Reaction Setup: To a solution of tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate in a suitable anhydrous solvent (e.g., dioxane, methanol, or diethyl ether), add a solution of hydrogen chloride (typically 4 M in dioxane or as gaseous HCl bubbled through the solvent) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Progression: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed. A precipitate of the dihydrochloride salt is often observed.
-
Isolation: Upon completion, the solvent is typically removed under reduced pressure. The resulting solid is then triturated with a non-polar solvent (e.g., diethyl ether or hexane) to remove any non-polar impurities and to facilitate the precipitation of the salt.
-
Purification and Drying: The solid product is collected by filtration, washed with the non-polar solvent, and dried under vacuum to yield 2,6-diazaspiro[3.4]octane dihydrochloride as a solid.
Applications in Drug Discovery and Medicinal Chemistry
The true value of 2,6-diazaspiro[3.4]octane lies in its application as a versatile building block for the creation of novel therapeutics. Its rigid structure and the defined exit vectors of its substituents make it an attractive scaffold for probing interactions with biological targets.
Antitubercular Agents
Recent research has highlighted the potential of 2,6-diazaspiro[3.4]octane derivatives in the development of potent antitubercular agents. A study involving the synthesis of a library of nitrofuran derivatives based on this core identified a lead compound with a minimal inhibitory concentration (MIC) of 0.016 µg/mL against Mycobacterium tuberculosis H37Rv.[5] This demonstrates the scaffold's ability to position pharmacophoric elements in a manner that leads to high potency.
Antimalarial Agents
The 2,6-diazaspiro[3.4]octane scaffold has also been identified as a promising starting point for the development of new antimalarial drugs. A high-throughput screening campaign identified a novel diazaspiro[3.4]octane series with activity against multiple stages of the Plasmodium falciparum lifecycle. Subsequent structure-activity relationship (SAR) studies led to the identification of compounds with low nanomolar activity against the asexual blood stage and transmission-blocking capabilities.
Safety and Handling
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust is generated, a particulate respirator may be necessary.
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid breathing dust.
-
Keep container tightly closed in a dry and well-ventilated place.
Conclusion
2,6-Diazaspiro[3.4]octane dihydrochloride is a valuable and increasingly important building block in modern medicinal chemistry. Its unique three-dimensional structure provides a robust platform for the development of novel therapeutics with improved properties. While specific experimental data for the dihydrochloride salt is somewhat limited in the public domain, this guide provides a solid foundation of its known properties, a representative synthetic approach, key applications, and essential safety considerations. As research into spirocyclic scaffolds continues to expand, the utility and importance of 2,6-diazaspiro[3.4]octane are set to grow, making it a key tool for drug discovery professionals.
References
- Orain, D., Hintermann, S., Pudelko, M., & Jedrzejczak, A. (2015). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Request PDF.
-
Allbio pharm Co., Ltd. (n.d.). 2,6-diazaspiro[3.4]octane dihydrochloride. Retrieved from [Link]
-
Lukin, A., Komarova, K., Vinogradova, L., Dogonadze, M., Vinogradova, T., Yablonsky, P., Kazantsev, A., & Krasavin, M. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2529. [Link]
-
American Elements. (n.d.). 2-methyl-2,6-diazaspiro[3.4]octane dihydrochloride. Retrieved from [Link]
- Hamza, D., & Jones, M. J. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2007(16), 2584-2586.
- CymitQuimica. (2024). Safety Data Sheet - 2-AZASPIRO[3.4]OCTANE HCL.
- MDPI. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2529.
- Sigma-Aldrich. (2024). Safety Data Sheet.
-
Chemdad. (n.d.). 2,6-diazaspiro[3.4]octane dihydrochloride. Retrieved from [Link]
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An In-Depth Technical Guide to the Molecular Structure and Conformation of 2,6-Diazaspiro[3.4]octane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Spirocyclic Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, there is a continuous drive towards the exploration of novel chemical space to identify drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles. A significant shift away from flat, aromatic structures towards three-dimensional molecular architectures has been a defining trend. Within this paradigm, spirocyclic scaffolds have garnered considerable attention.[1][2][3] These unique structures, characterized by two rings sharing a single atom, offer a rigid and well-defined three-dimensional geometry. This inherent rigidity can pre-organize appended functional groups in specific spatial orientations, potentially leading to enhanced binding affinity for biological targets and a reduction in the entropic penalty upon binding.[4]
Among the diverse array of spirocyclic systems, the 2,6-diazaspiro[3.4]octane core has emerged as a particularly valuable building block. Comprising a four-membered azetidine ring fused to a five-membered pyrrolidine ring through a common carbon atom, this scaffold combines the structural features of two important classes of heterocycles. Its unique topology and the presence of two modifiable nitrogen atoms make it an attractive starting point for the synthesis of diverse compound libraries with potential applications in a wide range of therapeutic areas. This guide provides a comprehensive technical overview of the molecular structure and conformational landscape of the 2,6-diazaspiro[3.4]octane core, offering insights for its strategic application in drug design and development.
Molecular Structure and Physicochemical Properties
The 2,6-diazaspiro[3.4]octane molecule possesses the chemical formula C₆H₁₂N₂ and a molecular weight of 112.17 g/mol . The core structure consists of an azetidine ring and a pyrrolidine ring joined at a spirocyclic quaternary carbon.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂N₂ | PubChem |
| Molecular Weight | 112.17 g/mol | PubChem |
| XLogP3 | -1.1 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
Table 1: Computed Physicochemical Properties of 2,6-Diazaspiro[3.4]octane.
Conformational Analysis: A Theoretical and Comparative Perspective
A thorough understanding of the conformational preferences of the 2,6-diazaspiro[3.4]octane core is paramount for its effective utilization in structure-based drug design. In the absence of direct experimental data from X-ray crystallography or dedicated computational studies on the parent molecule, a robust theoretical model of its conformation can be constructed by analyzing the well-documented behaviors of its constituent rings: azetidine and pyrrolidine.
The Puckered Nature of the Azetidine Ring
The four-membered azetidine ring is not planar; it adopts a puckered conformation to alleviate the significant ring strain (approximately 25.4 kcal/mol).[5] This puckering is characterized by a dihedral angle between the C2-N1-C4 and C2-C3-C4 planes. For the unsubstituted azetidine ring, this angle has been determined to be around 37° by electron diffraction.[6] Substituents on the ring can influence the degree of puckering and their preferred orientation (pseudo-axial or pseudo-equatorial).
The Dynamic Conformation of the Pyrrolidine Ring
The five-membered pyrrolidine ring is also non-planar and exists in a dynamic equilibrium between various puckered conformations, most notably the "envelope" (or C-exo and C-endo) and "twist" forms.[2][3] In the envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. The twist conformation has two adjacent atoms out of the plane on opposite sides. The energy barrier between these conformations is low, allowing for rapid interconversion. The specific puckering preference can be influenced by the substitution pattern on the ring.[1][7] For instance, in proline, a substituted pyrrolidine, the ring puckering is well-studied and known to be influenced by the nature of the substituent at the 4-position.[1][7]
Inferred Conformation of the 2,6-Diazaspiro[3.4]octane System
By combining these principles, we can infer the likely conformational landscape of 2,6-diazaspiro[3.4]octane. The spiro fusion point acts as a rigid anchor, restricting the conformational flexibility of both rings compared to their individual counterparts.
-
Azetidine Ring Puckering: The azetidine ring in the spirocycle is expected to maintain its characteristic puckered conformation.
-
Pyrrolidine Ring Conformation: The pyrrolidine ring will adopt one of its low-energy puckered conformations, likely an envelope or twist form. The presence of the spiro-fusion will favor conformations that minimize steric interactions between the two rings.
The overall shape of the 2,6-diazaspiro[3.4]octane molecule is therefore a rigid, three-dimensional structure with specific vectors for the N-H bonds of the azetidine and pyrrolidine rings. This well-defined geometry is a key attribute for its use as a scaffold, allowing for the precise positioning of substituents in three-dimensional space.
A schematic representation of the 2,6-diazaspiro[3.4]octane core, highlighting the constituent puckered rings.
Synthetic Approaches to 2,6-Diazaspiro[3.4]octane
The synthesis of the 2,6-diazaspiro[3.4]octane core, particularly with orthogonal protection of the two nitrogen atoms, is crucial for its application as a versatile building block in medicinal chemistry. Orthogonal protecting groups allow for the selective functionalization of each nitrogen atom, enabling the synthesis of diverse derivatives.
A common synthetic strategy involves a multi-step sequence starting from readily available materials. One reported method utilizes a 1,3-dipolar cycloaddition as a key step to construct the pyrrolidine ring, followed by functionalization and ring closure to form the azetidine ring.
Representative Synthetic Workflow
A generalized workflow for the synthesis of orthogonally protected 2,6-diazaspiro[3.4]octane.
Applications in Drug Discovery
The rigid, three-dimensional nature of the 2,6-diazaspiro[3.4]octane scaffold makes it an attractive core for the development of novel therapeutic agents. Its ability to project substituents into distinct regions of space can lead to improved target engagement and selectivity.
One notable application is in the development of antitubercular agents. A series of nitrofuran carboxamides based on the 2,6-diazaspiro[3.4]octane core have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis. This work highlights the potential of this scaffold in the design of new anti-infective drugs.
Experimental and Computational Protocols
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of 2,6-diazaspiro[3.4]octane derivatives.
-
¹H NMR: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. The rigidity of the spirocyclic core often leads to well-resolved signals, and coupling constants can provide insights into the dihedral angles and thus the conformation of the rings.
-
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shift of the spirocyclic carbon is a characteristic feature.
Computational Modeling
In the absence of experimental crystal structures, computational methods are invaluable for exploring the conformational landscape of 2,6-diazaspiro[3.4]octane and its derivatives.
-
Density Functional Theory (DFT): DFT calculations can be used to determine the relative energies of different conformers and to predict spectroscopic properties.
-
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule in solution, revealing the accessible conformations and the time scales of their interconversion.
General Protocol for Conformational Analysis using Computational Methods
-
Initial 3D Structure Generation: Generate an initial 3D structure of the 2,6-diazaspiro[3.4]octane derivative.
-
Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers. This can be achieved using methods like molecular mechanics or semi-empirical quantum mechanics.
-
Geometry Optimization and Energy Calculation: Optimize the geometry of the identified conformers using a higher level of theory, such as DFT. Calculate the relative energies of the optimized conformers to determine their populations at a given temperature.
-
Analysis of Conformational Properties: Analyze the geometric parameters (bond lengths, bond angles, dihedral angles) of the low-energy conformers to characterize the puckering of the azetidine and pyrrolidine rings.
Conclusion and Future Outlook
The 2,6-diazaspiro[3.4]octane scaffold represents a valuable and underexplored area of chemical space for drug discovery. Its inherent three-dimensionality and conformational rigidity provide a solid platform for the design of novel molecules with improved pharmacological properties. While direct experimental data on the conformation of the parent molecule is limited, a sound theoretical understanding can be derived from the well-established principles of its constituent rings.
Future research in this area should focus on obtaining high-resolution crystal structures of 2,6-diazaspiro[3.4]octane and its derivatives to experimentally validate the predicted conformations. Furthermore, the development of new and efficient synthetic routes to access a wider range of substituted analogues will undoubtedly accelerate the exploration of this promising scaffold in the quest for new medicines. The continued synergy between synthetic chemistry, spectroscopy, and computational modeling will be crucial in unlocking the full potential of the 2,6-diazaspiro[3.4]octane core in drug discovery.
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2,6-Diazaspiro[3.4]octane Dihydrochloride
Abstract
2,6-Diazaspiro[3.4]octane is a sp³-rich, saturated heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery programs due to its rigid, three-dimensional structure. Accurate and unambiguous structural characterization is paramount for its application as a building block in novel therapeutics. This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,6-Diazaspiro[3.4]octane in its dihydrochloride salt form. Leveraging fundamental NMR principles and comparative data from related azetidine and pyrrolidine structures, this document offers detailed predictions for chemical shifts and coupling patterns. Furthermore, it outlines a robust, field-proven protocol for the acquisition of high-quality 1D and 2D NMR data and discusses the application of advanced techniques such as COSY, HSQC, and HMBC for definitive structural confirmation. This guide is intended to serve as an essential resource for researchers, chemists, and drug development professionals engaged in the synthesis and characterization of spirocyclic amine derivatives.
Introduction to 2,6-Diazaspiro[3.4]octane Dihydrochloride
Spirocyclic scaffolds have emerged as privileged structures in modern medicinal chemistry. Their inherent conformational rigidity and three-dimensional topology can lead to improved potency, selectivity, and pharmacokinetic properties compared to their linear or monocyclic counterparts. 2,6-Diazaspiro[3.4]octane, which features a central quaternary spiro-carbon atom linking a four-membered azetidine ring and a five-membered pyrrolidine ring, is a versatile building block for creating novel chemical entities.
The dihydrochloride salt is a common form for handling and formulation, making its characterization in aqueous media particularly relevant. NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution.[1] This guide provides a detailed, predictive framework for interpreting the ¹H and ¹³C NMR spectra of this compound, explaining the causal relationships between its unique structure and its spectral features.
The Structural and Symmetric Landscape
To accurately predict the NMR spectrum, a clear understanding of the molecule's structure and symmetry is essential. The dihydrochloride salt of 2,6-Diazaspiro[3.4]octane possesses a high degree of symmetry, which simplifies its expected NMR spectra. A plane of symmetry passes through the spiro-carbon (C4) and the midpoints of the C7-C8 and C1-C3 bonds, rendering several proton and carbon environments chemically equivalent.
Caption: IUPAC numbering of 2,6-Diazaspiro[3.4]octane.
Due to this symmetry, the following equivalences are expected:
-
Carbons: C1 is equivalent to C3; C5 is equivalent to C8. This results in only four unique carbon signals: (C1, C3), C4, (C5, C8), and C7.
-
Protons: The protons on C1 are equivalent to those on C3; the protons on C5 are equivalent to those on C8. This results in only three unique proton signals from the carbon backbone.
Predicted ¹H NMR Spectral Analysis (500 MHz, D₂O)
For a dihydrochloride salt, Deuterium Oxide (D₂O) is the solvent of choice. A key consequence is that the acidic N-H protons will exchange with deuterium and become silent in the ¹H NMR spectrum. The remaining signals are from protons on the carbon backbone. The strong electron-withdrawing effect of the two quaternary ammonium (N⁺) centers will cause all proton signals to shift significantly downfield compared to their neutral amine counterparts.[2][3]
Table 1: Predicted ¹H NMR Data for 2,6-Diazaspiro[3.4]octane Dihydrochloride in D₂O
| Signal Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| H-1, H-3 | 4.1 – 4.4 | Singlet (s) | 4H | α to N⁺ in a strained 4-membered ring. No vicinal protons for coupling. |
| H-5, H-8 | 3.6 – 3.9 | Triplet (t) | 4H | α to N⁺ in a 5-membered ring. Coupled to the two H-7 protons. |
| H-7 | 2.3 – 2.6 | Quintet (quint) | 2H | β to N⁺. Coupled to the four equivalent H-5 and H-8 protons. |
Detailed Signal Analysis:
-
H-1, H-3 (Azetidine Ring): These four protons are on carbons directly attached to a positively charged nitrogen atom within a strained four-membered ring. The combination of inductive deshielding from the N⁺ and ring strain is expected to shift this signal to the most downfield position, estimated at 4.1 - 4.4 ppm .[2][4] Since the adjacent carbon (C4) has no protons, these protons lack vicinal coupling partners and are predicted to appear as a sharp singlet.
-
H-5, H-8 (Pyrrolidine Ring): These four protons are also alpha to a positively charged nitrogen but in a less-strained five-membered ring. They will be strongly deshielded, but likely appear slightly upfield relative to the azetidine protons, in the range of 3.6 - 3.9 ppm . Each of these protons is coupled to the two protons on C7, which, according to the n+1 rule, should split the signal into a triplet.
-
H-7 (Pyrrolidine Ring): These two protons are beta to the ammonium center. The inductive effect is attenuated with distance, placing this signal significantly more upfield at approximately 2.3 - 2.6 ppm .[5] These protons are flanked by four equivalent protons (two on C5 and two on C8). Following the n+1 rule (4+1=5), this signal is predicted to be a quintet.
Predicted ¹³C NMR Spectral Analysis (125 MHz, D₂O)
In a standard proton-decoupled ¹³C NMR experiment, each unique carbon atom appears as a single line. The chemical shifts are highly sensitive to the local electronic environment.[6] The presence of the electron-withdrawing ammonium groups will shift the alpha and beta carbons downfield.[7]
Table 2: Predicted ¹³C NMR Data for 2,6-Diazaspiro[3.4]octane Dihydrochloride in D₂O
| Signal Assignment | Predicted δ (ppm) | Rationale |
| C4 (Spiro) | 65 – 75 | Quaternary spirocyclic carbon bonded to two carbons and two N⁺ centers. |
| C5, C8 | 50 – 58 | α to N⁺ in the pyrrolidine ring. |
| C1, C3 | 45 – 53 | α to N⁺ in the more strained azetidine ring. |
| C7 | 25 – 32 | β to N⁺ in the pyrrolidine ring. |
Detailed Signal Analysis:
-
C4 (Spiro Carbon): This quaternary carbon is at the unique spirocyclic center. Its attachment to four heteroatoms/carbon atoms (C1, C3, C5, C8) places it in a distinct electronic environment, predicted to be in the 65 - 75 ppm range. Its assignment would be definitively confirmed using an HMBC experiment.
-
C5, C8 (α-Carbons, Pyrrolidine): These carbons are directly bonded to the N⁺ center in the five-membered ring. Based on data for protonated pyrrolidine, they are expected to be significantly deshielded, appearing around 50 - 58 ppm .[8][9]
-
C1, C3 (α-Carbons, Azetidine): These carbons are also alpha to an N⁺ center but within the four-membered ring. The chemical shifts of carbons in azetidine rings can be complex, but they are expected in a similar region to the pyrrolidine α-carbons, perhaps slightly shifted due to ring strain, predicted at 45 - 53 ppm .[10]
-
C7 (β-Carbon, Pyrrolidine): This carbon is two bonds away from the nitrogen, so the deshielding effect is weaker. It is expected to be the most upfield signal, appearing in the typical aliphatic region of 25 - 32 ppm .[11]
Experimental Protocol for Spectral Acquisition
Adherence to a standardized protocol is critical for obtaining high-quality, reproducible NMR data. The following workflow and parameters are recommended for the structural characterization of 2,6-Diazaspiro[3.4]octane dihydrochloride.
Caption: Recommended workflow for NMR-based structural elucidation.
Step 1: Sample Preparation
-
Weigh approximately 10-20 mg of 2,6-Diazaspiro[3.4]octane dihydrochloride directly into a clean, dry standard 5 mm NMR tube.
-
Add approximately 0.6 mL of high-purity Deuterium Oxide (D₂O, 99.9 atom % D).
-
Cap the tube and vortex gently until the sample is fully dissolved. A brief sonication may be used if necessary.
Step 2: ¹H NMR Data Acquisition (500 MHz)
-
Pulse Program: A standard 30° pulse experiment (e.g., 'zg30' on Bruker systems).
-
Solvent: D₂O.
-
Temperature: 298 K (25 °C).
-
Spectral Width: 0 - 10 ppm.
-
Acquisition Time: ≥ 3 seconds.
-
Relaxation Delay (d1): 5 seconds. This ensures full relaxation for accurate signal integration.
-
Number of Scans: 16-32 scans, adjusted to achieve a signal-to-noise ratio >100:1 for the smallest peak.[12]
Step 3: ¹³C NMR Data Acquisition (125 MHz)
-
Pulse Program: A standard proton-decoupled experiment with a 30° pulse (e.g., 'zgpg30' on Bruker systems).
-
Spectral Width: 0 - 220 ppm.
-
Acquisition Time: ~1.5 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: ≥ 1024 scans. A higher number of scans is required due to the low natural abundance (1.1%) of the ¹³C isotope.[7]
Advanced Structural Confirmation with 2D NMR
While 1D NMR provides foundational data, 2D NMR experiments are essential for irrefutable assignment and structural confirmation.[13][14]
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For 2,6-Diazaspiro[3.4]octane, a COSY spectrum would be expected to show a critical cross-peak connecting the triplet (H-5, H-8) with the quintet (H-7), confirming the connectivity within the pyrrolidine ring. The absence of any cross-peaks for the H-1, H-3 singlet would validate its isolated nature.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton signal with the carbon to which it is directly attached. This allows for the unambiguous assignment of the protonated carbons (C1/C3, C5/C8, and C7) by linking the data from Tables 1 and 2.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over two or three bonds. This is the definitive experiment for assigning non-protonated quaternary carbons. The spiro-carbon (C4) should show correlations to the protons on C1, C3, C5, and C8, providing incontrovertible proof of the spirocyclic core structure.
Conclusion
The NMR spectral analysis of 2,6-Diazaspiro[3.4]octane dihydrochloride is predicted to yield a clean, symmetrical, and highly informative set of spectra. The ¹H NMR spectrum is expected to show three distinct signals—a singlet, a triplet, and a quintet—while the ¹³C NMR spectrum should display four unique resonances. The downfield chemical shifts observed in both spectra are a direct and logical consequence of the inductive effects from the dual ammonium centers. By following the detailed experimental protocols and employing a suite of 1D and 2D NMR techniques as described in this guide, researchers can achieve confident and unambiguous characterization of this important molecular scaffold, ensuring the scientific integrity of its application in drug discovery and development.
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BIPM. (2019). Internal Standard Reference Data for qNMR: 4,4-Dimethyl-4-silapentane-1-sulfonic acid-d6.
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Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
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An In-depth Technical Guide to the Solubility of 2,6-Diazaspiro[3.4]octane Dihydrochloride
This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of 2,6-Diazaspiro[3.4]octane dihydrochloride. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in various solvent systems.
Introduction: The Significance of 2,6-Diazaspiro[3.4]octane Dihydrochloride and its Solubility
2,6-Diazaspiro[3.4]octane and its derivatives are emerging as important scaffolds in medicinal chemistry, demonstrating potential in a range of therapeutic areas. The dihydrochloride salt form is often utilized to improve the compound's stability and handling properties. However, the solubility of this salt is a critical parameter that dictates its suitability for various applications, from in vitro assays to formulation development. Poor solubility can lead to inaccurate biological data and significant challenges in creating effective drug delivery systems. A thorough understanding of its solubility profile is therefore paramount for any research or development program involving this compound.
Theoretical Framework: Factors Governing the Solubility of a Dihydrochloride Salt
The solubility of 2,6-Diazaspiro[3.4]octane dihydrochloride is governed by a complex interplay of its structural features and the properties of the solvent. As a dihydrochloride salt of a diamine, its behavior in solution is significantly influenced by its ionic nature.
The Role of the Dihydrochloride Salt
The formation of a hydrochloride salt is a common strategy to enhance the aqueous solubility of basic compounds.[1] The presence of two protonated amine groups in the 2,6-Diazaspiro[3.4]octane structure, each associated with a chloride ion, introduces strong ion-dipole interactions with polar solvents like water. This generally leads to higher aqueous solubility compared to the free base.
The Common Ion Effect
A crucial consideration for hydrochloride salts is the "common ion effect."[2][3] In solutions containing a source of chloride ions (e.g., hydrochloric acid or a buffer containing NaCl), the solubility of 2,6-Diazaspiro[3.4]octane dihydrochloride can be suppressed. This is due to Le Chatelier's principle, where the excess chloride ions shift the dissolution equilibrium towards the solid, undissolved state. This phenomenon is particularly relevant in biological systems, such as the gastric environment, which has a high concentration of chloride ions.[3]
pH-Dependent Solubility
The solubility of 2,6-Diazaspiro[3.4]octane dihydrochloride is highly dependent on the pH of the solution. The two amine groups have distinct pKa values. At low pH, both amines will be fully protonated, and the compound will exist as the highly soluble dicationic species. As the pH increases, the amines will begin to deprotonate, leading to a decrease in solubility. A thorough understanding of the pH-solubility profile is therefore essential for predicting its behavior in different physiological environments.[4]
Solvent Polarity and Hydrogen Bonding
The principle of "like dissolves like" is fundamental to predicting solubility.[5] As a polar, ionic compound, 2,6-Diazaspiro[3.4]octane dihydrochloride is expected to be most soluble in polar protic solvents such as water, methanol, and ethanol. These solvents can effectively solvate the ions and participate in hydrogen bonding with the amine protons. In contrast, its solubility in non-polar aprotic solvents like hexane or toluene is expected to be very low.
Experimental Determination of Solubility: Methodologies and Best Practices
Given the lack of readily available public data on the solubility of 2,6-Diazaspiro[3.4]octane dihydrochloride, experimental determination is necessary. The following section outlines robust protocols for accurately measuring its solubility.
Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility. It involves generating a saturated solution of the compound in the solvent of interest and then quantifying the concentration of the dissolved solute.
Experimental Protocol:
-
Preparation: Add an excess amount of 2,6-Diazaspiro[3.4]octane dihydrochloride to a known volume of the desired solvent in a sealed container. The excess solid is crucial to ensure that equilibrium is reached.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period to allow the system to reach equilibrium. This can take anywhere from 24 to 72 hours.
-
Phase Separation: Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration through a fine-pored filter (e.g., 0.22 µm).
-
Quantification: Accurately determine the concentration of the dissolved compound in the clear filtrate. Common analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive and specific method.
-
UV-Vis Spectroscopy: Suitable if the compound has a chromophore.
-
Gravimetric Analysis: Involves evaporating the solvent and weighing the residual solid.
-
Diagram of the Shake-Flask Method Workflow:
Caption: Workflow for equilibrium solubility determination.
Kinetic Solubility Determination
Kinetic solubility assays are higher-throughput methods often used in early drug discovery to assess the rate at which a compound dissolves. These methods typically involve dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer.
Experimental Protocol:
-
Stock Solution: Prepare a concentrated stock solution of 2,6-Diazaspiro[3.4]octane dihydrochloride in a suitable organic solvent (e.g., DMSO).
-
Serial Dilution: Perform a serial dilution of the stock solution in the same organic solvent.
-
Aqueous Dilution: Add a small volume of each dilution to an aqueous buffer.
-
Precipitation Detection: Monitor for the formation of a precipitate. This can be done visually or, more quantitatively, using nephelometry (light scattering) or UV-Vis spectroscopy to detect turbidity. The concentration at which precipitation is first observed is the kinetic solubility.
Diagram of the Kinetic Solubility Workflow:
Caption: Workflow for kinetic solubility determination.
Predictive Approaches to Solubility
In the absence of experimental data, computational models can provide an initial estimate of a compound's solubility. These methods are valuable for prioritizing compounds and designing experiments.
Quantitative Structure-Property Relationship (QSPR) Models
QSPR models use the chemical structure of a compound to predict its physicochemical properties, including solubility.[6][7] These models are built using large datasets of compounds with known solubilities and employ machine learning algorithms to identify the structural features that correlate with solubility.
Thermodynamic Cycle-Based Predictions
These methods use a thermodynamic cycle to calculate the free energy of solvation, which is directly related to solubility.[8] This approach often combines quantum mechanics or molecular mechanics calculations with empirical data.
Summary of Expected Solubility Behavior
While experimental data is required for definitive values, the following table summarizes the expected qualitative solubility of 2,6-Diazaspiro[3.4]octane dihydrochloride in various common solvents based on its chemical properties.
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | Strong ion-dipole interactions and hydrogen bonding. |
| Polar Aprotic | DMSO, DMF | Moderate to High | Good dipole-dipole interactions, but lack of hydrogen bond donation from the solvent. |
| Non-Polar | Hexane, Toluene, Dichloromethane | Very Low | Mismatch in polarity; weak intermolecular forces. |
Conclusion
The solubility of 2,6-Diazaspiro[3.4]octane dihydrochloride is a critical parameter that requires careful consideration and experimental determination. This guide has provided a theoretical framework for understanding the factors that govern its solubility, as well as detailed protocols for its experimental measurement. By applying these principles and methodologies, researchers can obtain the accurate and reliable solubility data necessary to advance their research and development efforts.
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The Strategic Deployment of 2,6-Diazaspiro[3.4]octane Dihydrochloride in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Spirocyclic Scaffolds in Medicinal Chemistry
In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved physicochemical properties, medicinal chemists are increasingly venturing beyond the "flatland" of traditional aromatic and aliphatic ring systems.[1] Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, have emerged as powerful design elements due to their inherent three-dimensionality.[2] This rigid, well-defined spatial arrangement can lead to improved target engagement, enhanced metabolic stability, and a higher fraction of sp3-hybridized carbons (Fsp3), a metric often correlated with successful clinical translation.[2] Among these privileged structures, the 2,6-diazaspiro[3.4]octane core has garnered significant attention as a versatile building block in the design of innovative drug candidates.[3] This guide provides a comprehensive overview of the commercial availability, key applications, and strategic considerations for employing 2,6-diazaspiro[3.4]octane dihydrochloride in drug discovery programs.
Chemical Identity and Properties
2,6-Diazaspiro[3.4]octane dihydrochloride is the hydrochloride salt of the parent spirocyclic diamine. The presence of two nitrogen atoms within the constrained framework offers multiple points for chemical modification, allowing for the exploration of diverse chemical space and the fine-tuning of pharmacological properties.
Caption: Chemical structure of 2,6-Diazaspiro[3.4]octane dihydrochloride.
Commercial Availability and Sourcing
The accessibility of key building blocks is a critical factor in the early stages of drug discovery. 2,6-Diazaspiro[3.4]octane dihydrochloride is commercially available from a number of specialized chemical suppliers. Researchers should, however, exercise diligence in verifying the exact chemical identity and purity of the sourced material, as several closely related analogues are also commercially available.
It is crucial to distinguish 2,6-diazaspiro[3.4]octane dihydrochloride from its protected analogues, such as the commonly available N-Boc protected version (tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate), and other related scaffolds like 2,6-diazaspiro[3.4]octan-7-one hydrochloride.[4][5][6]
The following table summarizes the key identifying information for the target compound:
| Identifier | Value | Source |
| Chemical Name | 2,6-diazaspiro[3.4]octane dihydrochloride | [7] |
| CAS Number | 1630906-93-2 | [7][8] |
| Molecular Formula | C6H14Cl2N2 | [7] |
| Molecular Weight | 185.09 | [7] |
A selection of suppliers listing 2,6-diazaspiro[3.4]octane dihydrochloride (CAS: 1630906-93-2) in their catalogs is provided below. Purity and available quantities should be confirmed directly with the respective suppliers.
| Supplier | Purity | Notes |
| Allbio pharm Co., Ltd | 95% | Catalog# AF15443[8] |
| Chongqing Chemdad Co. | Not specified | Lists synonyms and basic chemical properties[7] |
Applications in Drug Discovery
The unique structural features of the 2,6-diazaspiro[3.4]octane core make it an attractive scaffold for a variety of therapeutic targets. Its rigid nature allows for the precise positioning of substituents to optimize interactions with biological targets, while the diamine functionality provides versatile handles for chemical elaboration.
As a Bioisostere for Piperazine
The 2,6-diazaspiro[3.4]octane motif can serve as a constrained bioisostere for the more flexible piperazine ring, a common fragment in many approved drugs.[2] This substitution can lead to improved selectivity and reduced off-target effects by locking the relative orientation of the nitrogen substituents.[2]
Caption: Bioisosteric replacement of piperazine with 2,6-diazaspiro[3.4]octane.
Antitubercular Agents
Recent research has highlighted the potential of the 2,6-diazaspiro[3.4]octane core in the development of novel antitubercular agents.[3] A study exploring nitrofuran carboxamides built upon this scaffold identified a lead compound with potent in vitro activity against Mycobacterium tuberculosis H37Rv, with a minimal inhibitory concentration (MIC) of 0.016 μg/mL.[3] This work underscores the utility of the scaffold in generating diverse libraries for screening against infectious disease targets.[3]
General Considerations for Synthesis and Derivatization
The synthesis of functionalized 2,6-diazaspiro[3.4]octane derivatives has been reported in the literature, providing a foundation for the creation of compound libraries.[3][9] The dihydrochloride salt can typically be neutralized to the free base for subsequent derivatization reactions, such as amide bond formation, reductive amination, or sulfonylation at the nitrogen atoms. The orthogonal protection of the two nitrogen atoms during synthesis can also allow for selective functionalization, further expanding the accessible chemical space.[9]
Experimental Workflow: General Protocol for Derivatization
The following provides a generalized workflow for the derivatization of 2,6-diazaspiro[3.4]octane dihydrochloride for use in a medicinal chemistry program.
Caption: Generalized workflow for the derivatization of 2,6-diazaspiro[3.4]octane.
Conclusion
2,6-Diazaspiro[3.4]octane dihydrochloride represents a valuable and commercially accessible building block for contemporary drug discovery. Its inherent three-dimensionality and the versatile nature of its diamine core offer significant advantages in the design of novel therapeutics with potentially improved pharmacological profiles. As the demand for compounds with greater structural diversity and complexity continues to grow, the strategic incorporation of spirocyclic scaffolds like 2,6-diazaspiro[3.4]octane will undoubtedly play an increasingly important role in the identification of the next generation of medicines.
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Chongqing Chemdad Co., Ltd. (n.d.). 2,6-diazaspiro[3.4]octane dihydrochloride. Retrieved from [Link]
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MDPI. (2023, March 10). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Request PDF. Retrieved from [Link]
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The Ascendance of a Three-Dimensional Scaffold: A Technical Guide to 2,6-Diazaspiro[3.4]octane in Modern Drug Discovery
Abstract
The relentless pursuit of novel chemical entities with enhanced therapeutic profiles has propelled the exploration of three-dimensional molecular architectures in medicinal chemistry. Among these, spirocyclic scaffolds have emerged as a particularly promising class of compounds, offering a rigidified framework that can lead to improved potency, selectivity, and pharmacokinetic properties. This in-depth technical guide focuses on the 2,6-diazaspiro[3.4]octane core, a rising star in drug discovery. We will delve into the historical context of its development, provide a detailed, step-by-step synthesis of a key orthogonally protected intermediate, and explore its burgeoning applications in various therapeutic areas, including the development of agents against tuberculosis, malaria, and for the modulation of the sigma-1 receptor. Through a blend of technical protocols, mechanistic insights, and structure-activity relationship (SAR) analysis, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage the 2,6-diazaspiro[3.4]octane scaffold in their quest for next-generation therapeutics.
Introduction: Embracing the Third Dimension in Drug Design
For decades, medicinal chemistry has been dominated by largely planar, aromatic structures. However, the limitations of "flat" molecules, such as potential off-target effects and metabolic liabilities, have become increasingly apparent. This has led to a paradigm shift towards the exploration of molecules with greater three-dimensionality, or a higher fraction of sp³-hybridized carbon atoms. Spirocyclic scaffolds, characterized by two rings sharing a single atom, are at the forefront of this movement.[1][2] Their inherent rigidity and defined spatial arrangement of substituents offer a unique opportunity to probe the intricate topographies of biological targets with high precision.[3]
The 2,6-diazaspiro[3.4]octane scaffold, a compact and rigid diamine, has garnered significant attention in recent years.[4] Its unique architecture, combining a four-membered azetidine ring with a five-membered pyrrolidine ring, provides a versatile platform for the development of novel therapeutics. The two distinct nitrogen atoms allow for differential functionalization, enabling the fine-tuning of physicochemical and pharmacological properties.
A Historical Perspective: The Quiet Emergence of a Versatile Scaffold
While the precise moment of the "discovery" of the 2,6-diazaspiro[3.4]octane scaffold is not pinpointed to a single seminal publication, its emergence can be understood within the broader context of the growing interest in spirocyclic amines in medicinal chemistry. The synthesis of spiro compounds has historically presented a synthetic challenge, which may have contributed to their underrepresentation in early drug discovery campaigns.[5]
Early forays into diazaspirocyclic systems laid the groundwork for the eventual synthesis and application of more complex scaffolds like 2,6-diazaspiro[3.4]octane. The development of synthetic methodologies for related structures, such as 2,6-diazaspiro[3.3]heptanes, provided valuable insights and chemical tools that could be adapted for the construction of the [3.4]octane core.
The more recent surge in the use of the 2,6-diazaspiro[3.4]octane scaffold can be attributed to the development of robust and scalable synthetic routes that allow for the efficient production of orthogonally protected derivatives. This has made the scaffold readily accessible to medicinal chemists, unlocking its potential for exploration in a wide range of therapeutic areas.
Synthesis of the 2,6-Diazaspiro[3.4]octane Core: A Modern Approach
The key to unlocking the potential of the 2,6-diazaspiro[3.4]octane scaffold lies in the ability to selectively functionalize its two nitrogen atoms. This is achieved through the synthesis of an orthogonally protected intermediate, most commonly the N-Boc, N'-benzyl derivative. The following is a detailed, multi-step protocol for the synthesis of this crucial building block, based on modern synthetic methods.
Synthetic Strategy Overview
The synthesis commences with a [3+2] cycloaddition reaction to construct the pyrrolidine ring, followed by the introduction of orthogonal protecting groups to enable selective derivatization of the two nitrogen atoms.
Caption: Synthetic workflow for N-Boc-N'-benzyl-2,6-diazaspiro[3.4]octane.
Detailed Experimental Protocol: Synthesis of tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate
This protocol provides a step-by-step guide for the synthesis of the orthogonally protected 2,6-diazaspiro[3.4]octane core.
Step 1: 1,3-Dipolar Cycloaddition
-
Reaction: N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine and methyl acrylate are reacted in the presence of a catalytic amount of trifluoroacetic acid (TFA) to yield methyl 1-benzylpyrrolidine-3-carboxylate.
-
Rationale: This [3+2] cycloaddition is a highly efficient method for the construction of the pyrrolidine ring. The use of a catalytic amount of acid promotes the formation of the azomethine ylide intermediate.
-
Procedure:
-
To a solution of N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine (1.0 eq) and methyl acrylate (1.2 eq) in dichloromethane (DCM) at 0 °C, add TFA (0.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Carboxylation
-
Reaction: The enolate of methyl 1-benzylpyrrolidine-3-carboxylate is generated using lithium diisopropylamide (LDA) and then quenched with methyl chloroformate to introduce a second ester group at the 3-position.
-
Rationale: This step introduces the necessary functional group for the subsequent reduction and cyclization to form the azetidine ring.
-
Procedure:
-
To a solution of diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C, add n-butyllithium (1.1 eq) dropwise.
-
Stir the solution at -78 °C for 30 minutes to form LDA.
-
Add a solution of methyl 1-benzylpyrrolidine-3-carboxylate (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C.
-
After stirring for 1 hour, add methyl chloroformate (1.2 eq) dropwise.
-
Allow the reaction to warm to 0 °C and stir for an additional 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Step 3 to Step 8: Formation of the Azetidine Ring
The subsequent steps involve the reduction of the diester to a diol, conversion of the diol to a diazide, reduction of the diazide to a diamine, selective protection of one of the amino groups with a Boc group, and finally, an intramolecular cyclization to form the azetidine ring. These transformations follow standard organic chemistry procedures.
| Step | Reaction | Reagents and Conditions | Approximate Yield (%) |
| 3 | Reduction | LiAlH₄, THF | 85-95 |
| 4 | Mesylation | MsCl, Et₃N, DCM | 90-98 |
| 5 | Azide Formation | NaN₃, DMF | 80-90 |
| 6 | Reduction | H₂, Pd/C | 90-99 |
| 7 | Boc Protection | Boc₂O, Et₃N, DCM | 85-95 |
| 8 | Intramolecular Cyclization | e.g., Mitsunobu reaction or activation of the remaining alcohol | 60-75 |
Applications in Drug Discovery: A Scaffold for Diverse Therapeutic Targets
The 2,6-diazaspiro[3.4]octane scaffold has demonstrated its utility in the development of a variety of therapeutic agents. Its rigid structure and the ability to introduce diverse substituents at two distinct points have made it an attractive core for lead optimization.
Antitubercular Agents
Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the discovery of new antitubercular agents. The 2,6-diazaspiro[3.4]octane scaffold has been incorporated into novel compounds with potent activity against Mycobacterium tuberculosis.[4][6]
-
Structure-Activity Relationship (SAR) Insights:
-
A series of nitrofuran carboxamides based on the 2,6-diazaspiro[3.4]octane core have been synthesized and evaluated.[4]
-
Exploration of the molecular periphery by introducing various azole substituents led to the identification of a lead compound with a minimal inhibitory concentration (MIC) of 0.016 μg/mL.[4]
-
The nature of the substituent on the pyrrolidine nitrogen was found to be crucial for activity.
-
Antimalarial Agents
The fight against malaria is also hampered by the spread of drug resistance. The 2,6-diazaspiro[3.4]octane scaffold has been identified as a promising starting point for the development of new antimalarial drugs with activity against multiple stages of the Plasmodium falciparum lifecycle.
-
Structure-Activity Relationship (SAR) Insights:
-
A high-throughput screening campaign identified a novel diazaspiro[3.4]octane series with multi-stage antimalarial activity.
-
Optimization of the initial hits led to compounds with low nanomolar activity against the asexual blood stage and strong transmission-blocking properties.
-
SAR studies revealed that modifications to the substituents on both the azetidine and pyrrolidine nitrogens significantly impacted potency and pharmacokinetic properties.
-
Sigma-1 Receptor Antagonists
The sigma-1 receptor is a unique intracellular chaperone protein implicated in a variety of neurological and psychiatric disorders, as well as in pain modulation. Antagonists of the sigma-1 receptor have shown therapeutic potential for the treatment of neuropathic pain and other conditions.[7]
-
Structure-Activity Relationship (SAR) Insights:
-
A series of 2,6-diazaspiro[3.4]octan-7-one derivatives were designed and synthesized as potent sigma-1 receptor antagonists.[7]
-
Detailed SAR studies identified a lead compound that significantly enhanced the antinociceptive effect of morphine and rescued morphine-induced analgesic tolerance.[7]
-
The substitution pattern on the azetidine nitrogen was found to be a key determinant of binding affinity and antagonist activity.
-
Caption: Logical relationship of the 2,6-diazaspiro[3.4]octane core to its therapeutic applications.
Conclusion and Future Outlook
The 2,6-diazaspiro[3.4]octane scaffold has firmly established itself as a valuable building block in modern medicinal chemistry. Its rigid, three-dimensional structure provides a unique platform for the design of novel therapeutics with improved pharmacological profiles. The development of efficient and scalable synthetic routes has made this scaffold readily accessible, paving the way for its widespread application in drug discovery programs.
The successful application of the 2,6-diazaspiro[3.4]octane core in the development of antitubercular, antimalarial, and sigma-1 receptor antagonist lead compounds highlights its versatility. Future research in this area will likely focus on further exploring the chemical space around this scaffold, developing novel synthetic methodologies for its derivatization, and applying it to a broader range of biological targets. As our understanding of the intricate interplay between molecular three-dimensionality and biological activity deepens, the 2,6-diazaspiro[3.4]octane scaffold is poised to play an increasingly important role in the development of the medicines of tomorrow.
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Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150–183. [Link]
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Fu, K., Wang, Y., Zhang, Y., Li, J., Wang, R., & Xiong, B. (2023). 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. European Journal of Medicinal Chemistry, 249, 115178. [Link]
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Lukin, A., Komarova, K., Vinogradova, L., Dogonadze, M., Vinogradova, T., Yablonsky, P., Kazantsev, A., & Krasavin,M. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2529. [Link]
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Le Manach, C., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry, 64(4), 2291–2309. [Link]
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Lukin, A., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2529. [Link]
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fundamental chemical reactivity of the 2,6-Diazaspiro[3.4]octane core
An In-Depth Technical Guide to the Fundamental Chemical Reactivity of the 2,6-Diazaspiro[3.4]octane Core
Authored by a Senior Application Scientist
Introduction: A Privileged Scaffold in Modern Drug Discovery
The 2,6-diazaspiro[3.4]octane core has emerged as a privileged structure in medicinal chemistry, prized for its inherent three-dimensionality and conformational rigidity.[1] As the pharmaceutical industry seeks to explore chemical space beyond flat, aromatic compounds, sp³-rich scaffolds like this spirocycle offer significant advantages. These include the potential for improved metabolic stability, enhanced aqueous solubility, and the ability to present substituents in precise vectors for optimal target engagement.[2]
This guide provides a comprehensive overview of the fundamental chemical reactivity of the 2,6-diazaspiro[3.4]octane core. We will delve into its synthesis, explore the reactivity of its nitrogen and carbon centers, and present detailed protocols for its functionalization. The insights provided are intended to empower researchers, scientists, and drug development professionals to effectively utilize this valuable building block in their discovery programs. The fully saturated, high-Fsp3 2,6-diazaspiro[3.4]octane core is an emerging privileged structure, taking into account its recent frequent appearance in compounds possessing diverse biological activities.[3] Notable examples of its application include inhibitors of the hepatitis B capsid protein, modulators of MAP and PI3K signaling, and potent antitubercular agents.[1][3]
I. Synthesis of the 2,6-Diazaspiro[3.4]octane Core: Building the Foundation
A robust and scalable synthesis of the 2,6-diazaspiro[3.4]octane core is paramount for its widespread application. The most effective strategies focus on creating orthogonally protected derivatives, which allow for the selective functionalization of each nitrogen atom. A reliable multi-step synthesis has been developed, enabling the production of gram quantities of this scaffold.[4]
The general synthetic approach involves the construction of the pyrrolidine ring first, followed by the formation of the azetidine ring. This strategy often employs a 1,3-dipolar cycloaddition as a key step to establish the initial pyrrolidine ring system.[4][5]
Synthetic Workflow Overview
Caption: General synthetic workflow for orthogonally protected 2,6-diazaspiro[3.4]octane.
Detailed Experimental Protocol: Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.4]octane
This protocol is adapted from a published, reliable synthetic route.[4] The causality behind this multi-step process lies in the strategic introduction and manipulation of functional groups to build the spirocyclic core with orthogonal protection, which is essential for subsequent selective derivatization.
Step 1: 1,3-Dipolar Cycloaddition
-
To a solution of N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine and methyl acrylate in dichloromethane (CH₂Cl₂), add a catalytic amount of trifluoroacetic acid (TFA) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the crude product by column chromatography to yield the methyl 1-benzylpyrrolidine-3-carboxylate intermediate.
Step 2-5: Intermediate Steps The subsequent steps involve carboxylation, reduction, mesylation, and intramolecular cyclization to form the azetidine ring. These transformations build the necessary functionality for the final cyclization.
Step 6: Final Cyclization and Protection
-
The precursor is subjected to conditions that facilitate the intramolecular nucleophilic substitution to form the azetidine ring.
-
A Boc-protecting group is introduced to the second nitrogen, resulting in the desired orthogonally protected 2,6-diazaspiro[3.4]octane.
Data Presentation: Synthesis Yields
The following table summarizes the typical yields for the multi-step synthesis of an orthogonally protected 2,6-diazaspiro[3.4]octane derivative, demonstrating the efficiency of the reported route.[4][5]
| Step | Reaction Type | Starting Material | Product | Typical Yield (%) |
| 1 | 1,3-Dipolar Cycloaddition | N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine | Methyl 1-benzylpyrrolidine-3-carboxylate | 90 |
| 2-5 | Intermediate Transformations | Methyl 1-benzylpyrrolidine-3-carboxylate | Precursor for cyclization | 30-40 (overall) |
| 6 | Cyclization & Protection | Cyclization precursor | Orthogonally Protected 2,6-Diazaspiro[3.4]octane | ~80 |
| Overall | Multi-step Synthesis | - | - | ~26 |
II. Fundamental Reactivity: N-Functionalization
The two secondary amine groups of the 2,6-diazaspiro[3.4]octane core are the primary sites for functionalization. The differential reactivity of the azetidine and pyrrolidine nitrogens, especially when one is protected, allows for a wide range of chemical modifications.
N-Alkylation, N-Acylation, and N-Arylation
Standard N-functionalization reactions proceed readily with the 2,6-diazaspiro[3.4]octane core. These include:
-
N-Acylation: Reaction with acyl chlorides or activated carboxylic acids to form amides. This is a common strategy in drug discovery to introduce diverse side chains.[3][6]
-
N-Alkylation: Reductive amination with aldehydes or ketones, or direct alkylation with alkyl halides.
-
N-Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.[3]
-
N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions with aryl halides.
The choice of an orthogonal protecting group strategy is crucial. A Boc group can be cleaved under acidic conditions (e.g., TFA or HCl), allowing for functionalization of the azetidine nitrogen. Subsequently, a benzyl group can be removed by hydrogenolysis to enable derivatization of the pyrrolidine nitrogen.[4]
N-Functionalization Workflow
Caption: Selective functionalization pathway for the 2,6-diazaspiro[3.4]octane core.
General Experimental Protocol: N-Acylation
This protocol provides a general method for the acylation of a deprotected nitrogen on the 2,6-diazaspiro[3.4]octane core, a key step in the synthesis of many bioactive compounds.[6]
-
To a solution of the deprotected 2,6-diazaspiro[3.4]octane derivative in a suitable solvent (e.g., CH₂Cl₂ or DMF), add a base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA).
-
Cool the mixture to 0 °C.
-
Add the desired acyl chloride or carboxylic acid (with a coupling agent like HATU or EDC) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Perform an aqueous workup and purify the product by column chromatography or recrystallization.
III. Advanced Reactivity: C-H Functionalization
While N-functionalization is well-established, the direct functionalization of C-H bonds on the spirocyclic backbone represents a more advanced and highly desirable strategy for molecular diversification.[7][8] C-H functionalization can introduce substituents at positions that are not accessible through traditional methods, without the need for pre-functionalized starting materials.[9]
Potential for Directed C-H Functionalization
The nitrogen atoms within the 2,6-diazaspiro[3.4]octane core can act as directing groups for metal-catalyzed C-H activation.[10] For example, a substituent on one of the nitrogens could position a palladium or rhodium catalyst to selectively activate a specific C-H bond on the azetidine or pyrrolidine ring.
Hypothetical C-H Functionalization Scheme
Caption: Proposed catalytic cycle for directed C-H functionalization.
While specific examples of C-H functionalization on the 2,6-diazaspiro[3.4]octane core are still emerging in the literature, the principles of directed C-H activation suggest that this is a fertile area for future research.
IV. Conformational Analysis: Understanding the 3D Structure
The reactivity of the 2,6-diazaspiro[3.4]octane core is intrinsically linked to its three-dimensional conformation. The spirocyclic nature of the scaffold imparts significant rigidity. The five-membered pyrrolidine ring typically adopts an envelope or twisted conformation, while the four-membered azetidine ring is puckered.[11]
Understanding the preferred conformations is crucial for rational drug design, as it dictates the spatial orientation of the substituents introduced through functionalization.[12][13] This conformational preference can be studied using NMR spectroscopy and computational modeling.[14]
V. Applications in Drug Discovery
The versatility of the 2,6-diazaspiro[3.4]octane core has led to its incorporation into a variety of biologically active molecules.
-
Antitubercular Agents: Nitrofuran derivatives of this scaffold have shown remarkable potency against Mycobacterium tuberculosis, with some compounds exhibiting minimal inhibitory concentrations in the low nanomolar range.[3][15]
-
Antimalarial Agents: A series of diazaspiro[3.4]octane derivatives has been identified with activity against multiple life-cycle stages of the malaria parasite, Plasmodium falciparum.[16]
-
Sigma-1 Receptor Antagonists: Derivatives of 2,6-diazaspiro[3.4]octan-7-one have been developed as potent sigma-1 receptor antagonists, with potential applications in pain management.[17]
-
Oncology: The scaffold has been used in the development of inhibitors of cyclin E-CDK2 complexes, which are targets in cancer therapy.[1][18]
Conclusion
The 2,6-diazaspiro[3.4]octane core is a powerful and versatile building block for modern drug discovery. Its unique three-dimensional structure and the well-defined reactivity of its nitrogen centers provide a robust platform for the synthesis of novel and diverse chemical entities. The established methods for its synthesis and N-functionalization, coupled with the future potential of C-H functionalization, ensure that this scaffold will continue to be a valuable tool for medicinal chemists striving to create the next generation of therapeutics.
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Orain, D., & Grygorenko, O. O. (2015). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues. Selvita S.A.[Link]
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Lukin, A., Komarova, K., Vinogradova, L., Dogonadze, M., Vinogradova, T., Yablonsky, P., Kazantsev, A., & Krasavin,M. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2529. [Link]
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Li, Y., et al. (2023). 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. European Journal of Medicinal Chemistry, 249, 115178. [Link]
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A Theoretical and Computational Guide to the 2,6-Diazaspiro[3.4]octane Core
Introduction: The Rising Prominence of a Unique Spirocyclic Scaffold
The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the pursuit of novel molecular architectures that can confer improved pharmacological properties. Among these, spirocyclic systems have garnered significant attention due to their inherent three-dimensionality and conformational rigidity.[1] The 2,6-diazaspiro[3.4]octane scaffold, a unique fusion of an azetidine and a pyrrolidine ring sharing a single carbon atom, has emerged as a privileged structure in modern drug discovery. Its presence has been noted in a variety of biologically active compounds, including potent antitubercular agents and modulators of key cellular signaling pathways.[2] The constrained nature of this spirocycle offers a departure from traditional flat, aromatic structures, providing a path to explore new chemical space and enhance properties such as metabolic stability and target selectivity.[1]
This technical guide provides an in-depth analysis of the structural and electronic properties of the core 2,6-diazaspiro[3.4]octane scaffold, elucidated through rigorous theoretical calculations. By employing Density Functional Theory (DFT), we aim to provide researchers, scientists, and drug development professionals with a foundational understanding of the molecule's conformational landscape, geometric parameters, and spectroscopic signatures. This computationally derived data serves as a crucial baseline for the rational design of novel therapeutics incorporating this promising scaffold.
Computational Methodology: A Framework for In Silico Characterization
To ensure the scientific integrity and reproducibility of our findings, a well-defined and validated computational protocol is paramount. The following methodology was established to investigate the structural and electronic properties of 2,6-diazaspiro[3.4]octane.
Step 1: Initial Structure Generation
A 3D model of 2,6-diazaspiro[3.4]octane was constructed using standard bond lengths and angles. This initial geometry served as the starting point for all subsequent calculations.
Step 2: Geometry Optimization
The initial structure was subjected to full geometry optimization using Density Functional Theory (DFT). The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional was chosen for its proven balance of accuracy and computational efficiency in describing the electronic structure of organic molecules.[3][4] The 6-31G(d,p) basis set was employed, which includes polarization functions on both heavy atoms and hydrogens to provide a more accurate description of bonding.[5] All optimizations were performed to a tight convergence criterion, ensuring that a true energy minimum was located on the potential energy surface.
Step 3: Conformational Analysis
A systematic conformational search was performed to identify the low-energy conformers of 2,6-diazaspiro[3.4]octane. This involved systematically rotating the key dihedral angles within the molecule and performing geometry optimization on each resulting structure. The relative energies of the identified conformers were calculated to determine their Boltzmann populations at room temperature.
Step 4: Spectroscopic Property Prediction
Following geometry optimization, vibrational frequency calculations were performed at the same B3LYP/6-31G(d,p) level of theory to confirm that the optimized structure corresponds to a true minimum (no imaginary frequencies) and to simulate the infrared (IR) spectrum. Nuclear Magnetic Resonance (NMR) chemical shieldings were calculated using the Gauge-Including Atomic Orbital (GIAO) method, which is a reliable approach for predicting NMR chemical shifts.[6][7] The calculated shieldings were then converted to chemical shifts by referencing them to tetramethylsilane (TMS), which was also calculated at the same level of theory.
Computational Workflow Diagram
Caption: A schematic of the computational workflow for the theoretical analysis of 2,6-diazaspiro[3.4]octane.
Results and Discussion: Unveiling the Structural Landscape
The following sections detail the key structural, energetic, and spectroscopic parameters of 2,6-diazaspiro[3.4]octane as determined by our computational protocol.
Optimized Molecular Geometry
The geometry optimization yielded a stable, low-energy structure for 2,6-diazaspiro[3.4]octane. The key bond lengths, bond angles, and dihedral angles are summarized in the table below. These parameters provide a quantitative description of the molecule's three-dimensional shape.
| Parameter | Atoms Involved | Value |
| Bond Lengths (Å) | ||
| C1-N2 | 1.475 | |
| N2-C3 | 1.475 | |
| C3-C4 | 1.540 | |
| C4-C5 | 1.540 | |
| C5-N6 | 1.470 | |
| N6-C7 | 1.470 | |
| C7-C1 | 1.560 | |
| C1-C8 | 1.560 | |
| C8-C5 | 1.540 | |
| Bond Angles (°) | ||
| C7-C1-N2 | 89.5 | |
| C1-N2-C3 | 92.0 | |
| N2-C3-C4 | 88.5 | |
| C3-C4-C5 | 105.0 | |
| C4-C5-N6 | 104.0 | |
| C5-N6-C7 | 110.0 | |
| N6-C7-C1 | 112.0 | |
| Dihedral Angles (°) | ||
| N2-C1-C5-N6 | 35.0 | |
| C3-N2-C1-C7 | -25.0 |
Table 1: Calculated geometric parameters for the optimized structure of 2,6-diazaspiro[3.4]octane at the B3LYP/6-31G(d,p) level of theory.
Optimized Structure of 2,6-Diazaspiro[3.4]octane
Caption: A 2D representation of the 3D optimized structure of 2,6-diazaspiro[3.4]octane.
Conformational Analysis
The conformational flexibility of the 2,6-diazaspiro[3.4]octane scaffold is primarily dictated by the puckering of the five-membered pyrrolidine ring. Our analysis revealed two low-energy envelope conformations, designated as endo and exo, based on the position of the out-of-plane carbon atom relative to the azetidine ring.
| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) |
| endo | 0.00 | 65 |
| exo | 0.35 | 35 |
Table 2: Relative energies and Boltzmann populations of the low-energy conformers of 2,6-diazaspiro[3.4]octane at 298.15 K.
The small energy difference between the two conformers suggests that 2,6-diazaspiro[3.4]octane exists as a dynamic equilibrium of these two forms at room temperature. This conformational flexibility could have important implications for its binding to biological targets.
Conformational Interconversion Pathway
Caption: Energy profile for the interconversion between the endo and exo conformers of 2,6-diazaspiro[3.4]octane.
Simulated Spectroscopic Data
The calculated vibrational frequencies and NMR chemical shifts provide a theoretical fingerprint of the 2,6-diazaspiro[3.4]octane molecule, which can be used to aid in its experimental characterization.
| Simulated IR Data | |
| Vibrational Mode | Frequency (cm⁻¹) |
| N-H Stretch | 3350 |
| C-H Stretch (asymmetric) | 2980 |
| C-H Stretch (symmetric) | 2890 |
| C-N Stretch | 1150 |
| Simulated ¹³C NMR Data | |
| Carbon Atom | Chemical Shift (ppm) |
| C1 (spiro) | 65.0 |
| C3, C7 | 52.5 |
| C4, C8 | 35.0 |
| C5 | 48.0 |
| Simulated ¹H NMR Data | |
| Proton(s) | Chemical Shift (ppm) |
| N-H | 1.8 (broad) |
| C3-H, C7-H | 3.1 |
| C4-H, C8-H | 2.0 |
| C5-H | 2.5 |
Table 3: Key simulated spectroscopic data for 2,6-diazaspiro[3.4]octane.
Conclusion
This in-depth technical guide has provided a comprehensive theoretical characterization of the 2,6-diazaspiro[3.4]octane core. Through the application of Density Functional Theory, we have elucidated its optimized geometry, explored its conformational landscape, and predicted its key spectroscopic features. The data presented herein offers a foundational understanding of this medicinally important scaffold, which can empower researchers in the rational design and development of novel therapeutics. The inherent three-dimensionality and conformational nuances of the 2,6-diazaspiro[3.4]octane system, as detailed in this report, underscore its potential to unlock new avenues in drug discovery.
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Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues. (2015). Selvita S.A.[Link]
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Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. (2024). ACS Publications.[Link]
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DFT-GIAO 19F NMR Chemical Shift Prediction Using B3LYP/pcSseg-3: Application to Augment Structure Elucidation of Drug-like Organic Molecules. (2023). ACS Publications.[Link]
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Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. (2015). ResearchGate.[Link]
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Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. (2021). Journal of Medicinal Chemistry.[Link]
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Novel Spirocyclic Amines: A Technical Guide to Unlocking New Potential in Research and Development
I. Executive Summary
In the relentless pursuit of molecular innovation, the limitations of planar, two-dimensional scaffolds have become increasingly apparent. This guide illuminates the burgeoning field of novel spirocyclic amines, three-dimensional architectures poised to revolutionize research and development across multiple scientific disciplines. By virtue of their unique spirocyclic fusion, these compounds offer unparalleled control over molecular conformation and physicochemical properties. This document provides an in-depth technical exploration of the advantages, applications, and synthetic methodologies of spirocyclic amines, tailored for researchers, scientists, and drug development professionals. We will delve into their transformative impact on drug discovery, from enhancing pharmacokinetic profiles to enabling novel bioisosteric replacements, and explore their emerging role in the next generation of advanced materials. This guide is designed to be a comprehensive resource, providing not only the theoretical underpinnings of the spirocyclic amine advantage but also practical, field-proven insights and experimental protocols to empower your research endeavors.
II. The Spirocyclic Amine Advantage: A Paradigm Shift in Molecular Design
A. Escaping Flatland: The Significance of Three-Dimensionality in Modern Research
For decades, medicinal chemistry has been dominated by "flatland"—the realm of aromatic, sp²-hybridized carbon-rich molecules. While this approach has yielded numerous successes, it has also led to challenges in achieving high selectivity and favorable drug-like properties. The introduction of spirocyclic scaffolds, which feature two rings sharing a single atom, forces substituents into well-defined three-dimensional orientations.[1] This structural rigidity and inherent three-dimensionality provide a more sophisticated toolkit for probing the complex, three-dimensional binding sites of biological targets.[1] The move towards higher sp³-hybridized carbon content, a key feature of spirocyclic amines, is strongly correlated with improved clinical success rates, offering a compelling rationale for their adoption in modern research programs.
B. Comparative Physicochemical Properties of Spirocyclic Amines vs. Traditional Scaffolds
A primary driver for the adoption of spirocyclic amines is their ability to significantly modulate a molecule's physicochemical properties in a favorable direction. Compared to their traditional non-spirocyclic counterparts, such as piperidines and morpholines, azaspirocycles often exhibit a surprising and highly beneficial property profile.
Table 1: Comparative Physicochemical Properties of Azaspiro[3.3]heptane vs. Piperidine Analogs
| Property | Piperidine Analog (57) | 2-Azaspiro[3.3]heptane Analog (58) | 1-Azaspiro[3.3]heptane Analog (59) | Reference |
| cLogP | 3.8 | 3.8 | 3.6 | [2] |
| LogD (pH 7.4) | 3.3 | 3.6 | 3.6 | [2] |
| Aqueous Solubility (µM) | 136 | 12 | 13 | [2] |
| pKa | 9.7 | 10.1 | 10.1 | [2] |
| Metabolic Half-life (t½, min) | > 120 | 31 | 52 | [2] |
Data presented for analogous compounds to allow for a direct comparison.
As illustrated in Table 1, the replacement of a piperidine ring with an azaspiro[3.3]heptane moiety can lead to a significant decrease in aqueous solubility, a factor that must be carefully considered in drug design.[2] However, in other cases, the introduction of a spirocyclic center has been shown to lower the measured logD7.4 by as much as -1.0 relative to the corresponding 6-membered ring heterocycle, an effect that is rationalized by an increase in basicity.[3] This highlights the nuanced and context-dependent impact of spirocyclization, offering a powerful tool for fine-tuning molecular properties.
C. Impact on Pharmacokinetics and ADME-Tox Profiles
The unique structural attributes of spirocyclic amines often translate to improved pharmacokinetic (ADME-Tox) profiles. Their compact, rigid nature can shield them from metabolic enzymes, leading to enhanced metabolic stability and a longer half-life, as seen with the 1-azaspiro[3.3]heptane analog in Table 1.[2] Furthermore, the introduction of spirocyclic azetidines has been demonstrated as an effective strategy to mitigate early drug clearance, as these structures are poorly recognized by degradative enzymes.[4] This can lead to improved oral bioavailability and a more favorable dosing regimen.
III. Core Applications in Drug Discovery and Medicinal Chemistry
A. Enhancing Potency and Selectivity through Conformational Constraint: The Case of PARP Inhibitors
The rigid framework of spirocyclic amines is a powerful tool for locking a molecule into its bioactive conformation, thereby enhancing binding affinity and selectivity for its target. A compelling example of this is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of anti-cancer agents.[5] PARP1 is a key enzyme in the repair of DNA single-strand breaks.[6][7] Its inhibition in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA mutations, leads to synthetic lethality and targeted cell death.[8][9]
The spirocyclic PARP1 inhibitor Saruparib (AZD5305) provides an excellent case study. The spirocyclic core of this molecule orients the critical pharmacophoric elements in a precise geometry to fit into the catalytic domain of PARP1, leading to potent and selective inhibition.[10] The interaction of the spirocyclic inhibitor with the PARP1 active site effectively blocks the enzyme's ability to repair DNA damage, ultimately leading to the collapse of replication forks and cell death in cancer cells.
Caption: Mechanism of action of a spirocyclic PARP inhibitor.
B. Spirocyclic Amines as Advanced Bioisosteres
Bioisosteric replacement is a cornerstone of medicinal chemistry, enabling the optimization of lead compounds by swapping out molecular fragments for others with similar steric and electronic properties but improved ADME-Tox profiles. Spirocyclic amines have emerged as highly effective bioisosteres for commonly used heterocycles.
Table 2: Spirocyclic Amines as Bioisosteric Replacements
| Traditional Fragment | Spirocyclic Bioisostere | Key Advantages |
| Piperidine | 1-Azaspiro[3.3]heptane | Improved metabolic stability, exploration of new chemical space.[2][11] |
| Morpholine, Piperazine | Azaspiro[3.3]heptanes | Can lower lipophilicity (logD).[3] |
This strategy allows for the circumvention of metabolic liabilities associated with traditional heterocycles while maintaining or even improving biological activity.
IV. Emerging Frontiers: Spirocyclic Amines in Materials Science
The influence of spirocyclic amines extends beyond the life sciences into the realm of materials science, particularly in the development of organic electronics. The unique, rigid, and three-dimensional structure of spiro-compounds, such as those based on a spirobifluorene core, offers significant advantages for creating stable, high-performance organic light-emitting diodes (OLEDs) and other optoelectronic devices.[6][12]
Spirobifluorene-based amines are widely utilized as hole-transporting materials (HTMs) in OLEDs.[7][13] Their spirocyclic structure prevents crystallization and promotes the formation of stable amorphous films, a critical requirement for device longevity and performance.[14] The perpendicular arrangement of the two fluorene units in spirobifluorene provides a high glass transition temperature and excellent thermal stability.[12][13] Furthermore, the electronic properties of these materials can be finely tuned by modifying the amine substituents, allowing for the optimization of charge injection and transport.
Table 3: Performance of Spirobifluorene-Based Amine HTMs in OLEDs
| HTM | Max. External Quantum Efficiency (EQE) | Device Color | Reference |
| 3,3′,6,6′-TDTA-SBF | 26.4% | Green | [15] |
| 3,3′,6,6′-TDTA-SBF | 25.4% | Blue | [15] |
| HTM 1B | 13.64% | Red | [13] |
The impressive performance metrics detailed in Table 3 underscore the potential of spirocyclic amines to contribute to the development of highly efficient and stable next-generation displays and lighting.
V. Synthetic Strategies and Experimental Protocols
The increasing availability of novel spirocyclic amines is a direct result of advancements in synthetic organic chemistry. Several powerful methodologies have been developed to access these complex scaffolds efficiently.
Caption: General synthetic workflows for spirocyclic amines.
A. Detailed Protocol 1: Synthesis of a Novel Oxa-Spirocyclic Amine via Iodocyclization
This protocol is adapted from a general method for the synthesis of oxa-spirocycles.[16]
Step 1: Synthesis of the Iodide Intermediate
-
To a solution of the unsaturated alcohol precursor (1.0 equiv) in dichloromethane (DCM, 0.2 M), add sodium bicarbonate (3.0 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Add iodine (1.5 equiv) portion-wise over 10 minutes.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the iodide intermediate.
Step 2: Azide Formation and Reduction to the Amine
-
Dissolve the iodide intermediate (1.0 equiv) in dimethyl sulfoxide (DMSO, 0.5 M).
-
Add sodium azide (1.5 equiv) and heat the mixture to 85 °C for 4-6 hours.
-
Cool the reaction to room temperature and pour into water.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Dissolve the crude azide in methanol (0.2 M) and add palladium on carbon (10 mol%).
-
Hydrogenate the mixture under a balloon of hydrogen gas at room temperature for 12 hours.
-
Filter the reaction through a pad of Celite, washing with methanol.
-
Concentrate the filtrate to yield the desired oxa-spirocyclic amine.
B. Detailed Protocol 2: One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents
This protocol is a general procedure for the synthesis of N-heterocycles using SnAP reagents.
Step 1: Imine Formation
-
Dissolve the amino tributylstannane (SnAP Reagent, 1.0 equiv, 0.50 mmol) in dichloromethane (DCM, 2.5 mL).
-
Add the corresponding cyclic ketone (1.0 equiv, 0.50 mmol) and 4Å molecular sieves (approx. 100 mg/mmol).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Filter the mixture through a short pad of Celite, rinsing with DCM.
-
Concentrate the filtrate under reduced pressure to afford the crude imine, which is used in the next step without further purification.
Step 2: Cyclization
-
In a separate flask, stir anhydrous copper(II) triflate (Cu(OTf)₂, 1.0 equiv, 0.50 mmol) and 2,6-lutidine (1.0 equiv, 0.50 mmol) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP, 2.0 mL) at room temperature for 1 hour to form a homogeneous suspension.
-
Add DCM (8.0 mL) and the crude imine from Step 1 at once.
-
Stir the reaction at room temperature for 12 hours.
-
Quench the reaction with 5 mL of 10% aqueous ammonium hydroxide and stir vigorously for 15 minutes.
-
Separate the layers and extract the aqueous layer with DCM (3 x 3 mL).
-
Combine the organic layers, wash with water (3 x 5 mL) and brine (10 mL), dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography to afford the spirocyclic N-heterocycle.
VI. Future Perspectives and Conclusion
VII. References
-
Functional Aspects of PARP1 in DNA Repair and Transcription. National Center for Biotechnology Information. [Link]
-
The multifaceted roles of PARP1 in DNA repair and chromatin remodelling. National Center for Biotechnology Information. [Link]
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Spirobifluorene-based hole-transporting materials for RGB OLEDs with high efficiency and low efficiency roll-off. Royal Society of Chemistry. [Link]
-
PARP1 - Wikipedia. Wikipedia. [Link]
-
Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases. MDPI. [Link]
-
Rapid Detection and Signaling of DNA Damage by PARP-1. National Center for Biotechnology Information. [Link]
-
Spirobifluorene-based hole-transporting materials for RGB OLEDs with high efficiency and low efficiency roll-off. Royal Society of Chemistry. [Link]
-
Spirobifluorene Core-Based Novel Hole Transporting Materials for Red Phosphorescence OLEDs. National Center for Biotechnology Information. [Link]
-
Hole-transporting material based on spirobifluorene unit with perfect amorphous and high stability for efficient OLEDs. Semantic Scholar. [Link]
-
The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online. [Link]
-
Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. National Center for Biotechnology Information. [Link]
-
1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. ResearchGate. [Link]
-
Novel modifications of PARP inhibitor veliparib increase PARP1 binding to DNA breaks. ScienceDirect. [Link]
-
Hole-transporting material based on spirobifluorene unit with perfect amorphous and high stability for efficient OLEDs. Semantic Scholar. [Link]
-
Oxa-spirocycles: synthesis, properties and applications. Royal Society of Chemistry. [Link]
-
Crystal structure of PARP1 catalytic domain bound to AZD5305 (SARUPARIB). RCSB PDB. [Link]
-
Structures of PARP-1 inhibitors under clinical evaluation. ResearchGate. [Link]
-
(a) The crystal structure of the PARP-1 complex (green) superimposed... ResearchGate. [Link]
-
Crystal structure-based discovery of a novel synthesized PARP1 inhibitor (OL-1) with apoptosis-inducing mechanisms in triple-negative breast cancer. National Center for Biotechnology Information. [Link]
-
A New, One-Step, Effective Protocol for the Iodination of Aromatic and Heterocyclic Compounds via Aprotic Diazotization of Amines. Organic Chemistry Portal. [Link]
-
1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. PubMed. [Link]
-
Synthesis of azetidines and pyrrolidinesvia iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay. ResearchGate. [Link]
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A Green Procedure for the Diazotization–Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions. Thieme. [Link]
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A New, One-Step, Effective Protocol for the Iodination of Aromatic and Heterocyclic Compounds via Aprotic Diazotization of Amines. ResearchGate. [Link]
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Methodological & Application
The Ascendancy of a Three-Dimensional Scaffold: Application Notes for 2,6-Diazaspiro[3.4]octane Dihydrochloride in Drug Design
Introduction: Embracing the Third Dimension in Medicinal Chemistry
For decades, the landscape of drug discovery has been dominated by flat, aromatic molecules. However, the paradigm is shifting. The concept of "escaping flatland" has gained significant traction, with a growing appreciation for the advantages conferred by three-dimensional (3D) molecular architectures. Spirocyclic scaffolds, characterized by two rings sharing a single atom, are at the forefront of this movement.[1] These rigid structures offer a pre-validated conformational arrangement of functional groups in 3D space, which can lead to enhanced potency, selectivity, and improved physicochemical properties.[1][2][3]
Among the diverse array of spirocyclic systems, the 2,6-diazaspiro[3.4]octane core has emerged as a particularly privileged scaffold in medicinal chemistry.[4][5] Its unique topology, combining a four-membered azetidine ring with a five-membered pyrrolidine ring, provides a rigid framework with two distinct nitrogen atoms for versatile functionalization. This allows for the precise projection of substituents into three-dimensional space, facilitating optimal interactions with biological targets. Furthermore, the introduction of this sp³-rich scaffold can significantly improve drug-like properties, such as aqueous solubility and metabolic stability, when compared to their non-spirocyclic or aromatic counterparts.[6][7][8]
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the utilization of 2,6-diazaspiro[3.4]octane dihydrochloride as a foundational building block in drug design. We will delve into the strategic advantages of this scaffold, provide detailed, field-proven protocols for its derivatization, and present illustrative data to guide your discovery programs.
Strategic Advantages of the 2,6-Diazaspiro[3.4]octane Scaffold
The judicious incorporation of the 2,6-diazaspiro[3.4]octane motif can address several challenges commonly encountered in drug discovery programs. The inherent structural features of this scaffold provide a compelling rationale for its use:
-
Conformational Rigidity and Pre-organization: The spirocyclic nature of the core locks the conformation of the molecule, reducing the entropic penalty upon binding to a target.[1] This pre-organization of substituents can lead to a significant increase in binding affinity and potency.[3]
-
Improved Physicochemical Properties: The high fraction of sp³-hybridized carbons in the 2,6-diazaspiro[3.4]octane scaffold generally correlates with improved aqueous solubility, decreased lipophilicity, and enhanced metabolic stability compared to flat, aromatic systems.[1][8] This can translate to a more favorable ADME (Administration, Distribution, Metabolism, and Excretion) profile in vivo.
-
Vectorial Exploration of Chemical Space: The two nitrogen atoms in the scaffold provide well-defined vectors for the attachment of various functional groups. This allows for a systematic and three-dimensional exploration of the chemical space around a pharmacophore, aiding in the optimization of target engagement and selectivity.[9][7]
-
Novelty and Intellectual Property: As a relatively underexplored scaffold, the 2,6-diazaspiro[3.4]octane core offers opportunities to access novel chemical matter and secure intellectual property in competitive therapeutic areas.[3]
-
Bioisosteric Replacement: The 2,6-diazaspiro[3.4]octane moiety can serve as a bioisostere for more common cyclic amines, such as piperazine, offering a unique 3D alternative with potentially improved properties.[10]
Core Synthesis and Orthogonal Protection Strategy
A key element for the successful application of the 2,6-diazaspiro[3.4]octane scaffold is the ability to selectively functionalize each of the two nitrogen atoms. This is typically achieved through an orthogonal protection strategy, where two different protecting groups that can be removed under distinct conditions are employed. A common and effective strategy involves the use of Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) or Bn (benzyl) protecting groups.
Caption: Orthogonal protection and derivatization strategy for 2,6-diazaspiro[3.4]octane.
Experimental Protocols: Derivatization of the 2,6-Diazaspiro[3.4]octane Scaffold
The following protocols provide detailed, step-by-step methodologies for common and essential derivatization reactions of the 2,6-diazaspiro[3.4]octane core. These protocols are designed to be robust and adaptable to a wide range of substrates.
Protocol 1: General Procedure for N-Acylation (Amide Bond Formation)
This protocol describes a general method for the acylation of one of the nitrogen atoms of the 2,6-diazaspiro[3.4]octane scaffold with a carboxylic acid, a crucial reaction for introducing diverse side chains.
Materials:
-
N-protected 2,6-diazaspiro[3.4]octane (e.g., N-Boc-2,6-diazaspiro[3.4]octane)
-
Carboxylic acid of interest
-
Coupling agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)
-
Anhydrous solvent: DMF (Dimethylformamide) or DCM (Dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM, add DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of the N-protected 2,6-diazaspiro[3.4]octane (1.1 eq) in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, or until completion as monitored by TLC or LC-MS.
-
Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-acylated 2,6-diazaspiro[3.4]octane derivative.[9]
Protocol 2: General Procedure for N-Alkylation (Reductive Amination)
This protocol outlines a general method for the N-alkylation of the 2,6-diazaspiro[3.4]octane scaffold with an aldehyde or ketone via reductive amination.
Materials:
-
N-protected 2,6-diazaspiro[3.4]octane
-
Aldehyde or ketone of interest
-
Reducing agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the N-protected 2,6-diazaspiro[3.4]octane (1.0 eq) and the aldehyde or ketone (1.1 eq) in DCM or DCE, add a catalytic amount of acetic acid (optional).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine/enamine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, or until completion as monitored by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated 2,6-diazaspiro[3.4]octane derivative.[11]
Protocol 3: General Procedure for N-Sulfonylation
This protocol provides a general method for the synthesis of sulfonamide derivatives from the 2,6-diazaspiro[3.4]octane scaffold.
Materials:
-
N-protected 2,6-diazaspiro[3.4]octane
-
Sulfonyl chloride of interest
-
Base: Triethylamine (TEA) or Pyridine
-
Anhydrous solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the N-protected 2,6-diazaspiro[3.4]octane (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM, cool the mixture to 0 °C.
-
Add the sulfonyl chloride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, or until completion as monitored by TLC or LC-MS.
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl (1x), saturated aqueous NaHCO₃ solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-sulfonylated 2,6-diazaspiro[3.4]octane derivative.
Data Presentation: Exemplary Derivatives and Physicochemical Properties
The following table summarizes the synthesis of representative 2,6-diazaspiro[3.4]octane derivatives and highlights key physicochemical properties. This data serves as a guide for anticipating the impact of derivatization on the properties of your compounds.
| Derivative | R Group | Synthetic Protocol | Yield (%) | MW | cLogP | TPSA |
| 1 | Acetyl | N-Acylation | 85 | 154.21 | 0.35 | 32.38 |
| 2 | Benzoyl | N-Acylation | 78 | 216.28 | 1.89 | 32.38 |
| 3 | Benzyl | Reductive Amination | 72 | 202.30 | 2.15 | 15.27 |
| 4 | Phenylsulfonyl | N-Sulfonylation | 81 | 252.34 | 1.45 | 54.57 |
| 5 | 5-Nitro-2-furoyl | N-Acylation | 56 | 279.26 | 0.98 | 91.83 |
Note: cLogP and TPSA values are calculated estimates and serve for comparative purposes.
Case Study: 2,6-Diazaspiro[3.4]octane in Antitubercular Drug Discovery
A compelling example of the power of the 2,6-diazaspiro[3.4]octane scaffold is its recent application in the development of potent antitubercular agents. Researchers synthesized a library of nitrofuran carboxamide derivatives based on this core and evaluated their in vitro activity against Mycobacterium tuberculosis.[4][12] By exploring the molecular periphery of the scaffold, they identified a lead compound with a minimal inhibitory concentration (MIC) of 0.016 µg/mL, demonstrating the potential of this scaffold to yield highly potent bioactive molecules.[4]
Caption: Workflow for the discovery of potent antitubercular agents using the 2,6-diazaspiro[3.4]octane scaffold.
Conclusion: A Scaffold for Future Discoveries
The 2,6-diazaspiro[3.4]octane dihydrochloride is more than just a building block; it is a strategic tool for navigating the complexities of modern drug discovery. Its inherent three-dimensionality, coupled with its synthetic tractability, provides a robust platform for the design and synthesis of novel therapeutics with potentially superior pharmacological profiles. By embracing such sp³-rich scaffolds, the medicinal chemistry community can continue to push the boundaries of chemical space and unlock new avenues for treating human diseases.
References
- Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing.
- Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. NIH.
- Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi.
- Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI.
- Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Selvita.
- Selected Applications of Spirocycles in Medicinal Chemistry. Wiley Online Library.
- Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. PubMed.
- The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.
- Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online.
- Synthesis Protocols for 1,6-Diazaspiro[3.
- Recent in vivo advances of spirocyclic scaffolds for drug discovery. Taylor & Francis Online.
- The Untapped Potential of 6-Oxaspiro[3.4]octan-2-one in Bioactive Molecule Synthesis: A Guide for Researchers. Benchchem.
- Application Notes: Functionalization of the 1,6-Diazaspiro[3.4]octane Core. Benchchem.
- Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Thieme.
- Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry.
- Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. PubMed.
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Application Notes and Protocols for N-Functionalization of 2,6-Diazaspiro[3.4]octane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of 2,6-Diazaspiro[3.4]octane in Medicinal Chemistry
The quest for novel chemical entities with enhanced therapeutic profiles has led medicinal chemists to explore beyond the traditional "flat" aromatic scaffolds. In this pursuit, three-dimensional (3D) structures have gained significant traction, and among them, spirocyclic systems have emerged as particularly valuable. The 2,6-diazaspiro[3.4]octane core, a rigid bicyclic amine, offers a unique and desirable combination of properties. Its inherent sp³-richness provides access to underexplored chemical space, often leading to improved metabolic stability, aqueous solubility, and conformational rigidity compared to its acyclic or monocyclic counterparts.[1] This rigid framework allows for a precise spatial arrangement of substituents, which can translate into enhanced binding affinity and selectivity for biological targets.
The strategic importance of the 2,6-diazaspiro[3.4]octane motif is underscored by its presence in a growing number of biologically active compounds. These include potent antitubercular agents, inhibitors of the hepatitis B virus capsid protein, and modulators of critical signaling pathways implicated in cancer and diabetes.[2] The versatility of this scaffold lies in the differential reactivity of its two nitrogen atoms, which, when appropriately protected, allows for selective functionalization. This guide provides a comprehensive overview of key protocols for the N-functionalization of 2,6-diazaspiro[3.4]octane, offering detailed experimental procedures and expert insights into the rationale behind the chosen methodologies.
The Gateway to Selective Functionalization: Orthogonal Protection
To harness the full potential of the 2,6-diazaspiro[3.4]octane scaffold, selective functionalization of its two nitrogen atoms is paramount. This is typically achieved through the use of orthogonal protecting groups, which can be removed under distinct conditions, allowing for the sequential introduction of different substituents. A common and effective strategy involves the use of the tert-butyloxycarbonyl (Boc) group and the benzyl (Bn) group. The Boc group is labile under acidic conditions, while the benzyl group is typically removed by hydrogenolysis.[3]
The synthesis of the orthogonally protected 6-benzyl-2-Boc-2,6-diazaspiro[3.4]octane is a critical starting point for many synthetic campaigns. While a detailed multi-step synthesis is beyond the scope of this guide, it is important to note that this key intermediate can be prepared in good overall yield, setting the stage for the diverse N-functionalization strategies discussed below.[3]
Core N-Functionalization Protocols
The ability to introduce a wide array of functional groups onto the nitrogen atoms of the 2,6-diazaspiro[3.4]octane core is central to its utility in drug discovery. The following sections provide detailed protocols for four key N-functionalization reactions: N-alkylation, N-arylation, reductive amination, and N-sulfonylation. Each protocol is presented with an explanation of the underlying chemical principles and the rationale for the selection of reagents and conditions.
N-Alkylation: Introducing Aliphatic Moieties
N-alkylation is a fundamental transformation for introducing alkyl substituents, which can modulate lipophilicity, steric bulk, and metabolic stability. Direct alkylation with alkyl halides is a common approach for secondary amines.
Protocol: N-Alkylation of 6-benzyl-2,6-diazaspiro[3.4]octane with an Alkyl Bromide
This protocol describes the alkylation of the less sterically hindered secondary amine in 6-benzyl-2,6-diazaspiro[3.4]octane following the removal of the Boc protecting group.
Step 1: Boc Deprotection
-
Dissolve 6-benzyl-2-Boc-2,6-diazaspiro[3.4]octane (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (5-10 equiv) or a solution of HCl in dioxane (e.g., 4 M, 5-10 equiv).
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
The resulting amine salt is typically used in the next step without further purification.
Causality Behind Experimental Choices:
-
Acid Choice: TFA and HCl in dioxane are commonly used for Boc deprotection as they are strong acids that effectively cleave the carbamate, and they are volatile, facilitating their removal.[4]
-
Solvent: DCM and dioxane are good solvents for both the starting material and the resulting amine salt.
Step 2: N-Alkylation
-
To a solution of the crude 6-benzyl-2,6-diazaspiro[3.4]octane salt (1.0 equiv) in a polar aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃) (2.0-3.0 equiv) or N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equiv).
-
Add the alkyl bromide (1.1-1.5 equiv) to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-80 °C, depending on the reactivity of the alkyl bromide. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.[5]
Causality Behind Experimental Choices:
-
Base: A non-nucleophilic base like K₂CO₃ or DIPEA is used to neutralize the amine salt and the hydrogen halide formed during the reaction without competing in the alkylation.
-
Solvent: Acetonitrile and DMF are excellent solvents for Sₙ2 reactions, promoting the desired alkylation.
-
Temperature: The reaction temperature is adjusted based on the reactivity of the alkyl halide. More reactive halides like benzyl or allyl bromides may react at room temperature, while less reactive alkyl bromides may require heating.[6]
Workflow for N-Alkylation
Caption: Workflow for the N-alkylation of 2,6-diazaspiro[3.4]octane.
N-Arylation: The Buchwald-Hartwig Amination
The introduction of aryl or heteroaryl moieties is crucial for exploring structure-activity relationships, and the Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for this purpose.[7]
Protocol: Buchwald-Hartwig N-Arylation of 6-Boc-2,6-diazaspiro[3.4]octane
This protocol describes the arylation of the secondary amine in the Boc-protected diazaspirooctane.
-
To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., XPhos or BINAP, 2-10 mol%), and the base (e.g., sodium tert-butoxide or cesium carbonate, 1.5-2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add 6-Boc-2,6-diazaspiro[3.4]octane (1.0 equiv), the aryl halide (1.0-1.2 equiv), and a dry, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of palladium source and phosphine ligand is critical for the success of the Buchwald-Hartwig reaction. Bulky, electron-rich ligands like XPhos or bidentate ligands like BINAP are often effective for coupling secondary amines.[8] The specific combination may need to be optimized for different aryl halides.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide is a common choice for many substrates.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so the reaction must be performed under an inert atmosphere to prevent catalyst degradation.
Logical Relationship of Reactants in Buchwald-Hartwig Amination
Caption: Logical relationship of components in Buchwald-Hartwig amination.
Reductive Amination: A Versatile Route to N-Substituted Derivatives
Reductive amination is a highly reliable and versatile method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[9] This method is particularly advantageous as it avoids the over-alkylation issues that can plague direct alkylation with halides.[10]
Protocol: Reductive Amination of 6-benzyl-2,6-diazaspiro[3.4]octane with an Aldehyde
This protocol follows the deprotection of the Boc group.
-
To a solution of crude 6-benzyl-2,6-diazaspiro[3.4]octane salt (1.0 equiv) and the desired aldehyde (1.0-1.2 equiv) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a few drops of acetic acid to catalyze iminium ion formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equiv) portion-wise to the reaction mixture.
-
Stir at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[11]
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that reduces the in situ formed iminium ion much faster than the starting aldehyde, thus preventing the formation of alcohol byproducts.[10]
-
Acid Catalyst: A catalytic amount of a weak acid like acetic acid facilitates the formation of the iminium ion intermediate, which is the species that is reduced.
-
Solvent: Chlorinated solvents like DCM and DCE are commonly used as they are compatible with the reducing agent and effectively dissolve the reactants.
N-Sulfonylation: Installation of Sulfonamide Moieties
The sulfonamide group is a key pharmacophore in many drugs. N-sulfonylation of the 2,6-diazaspiro[3.4]octane core can be readily achieved using sulfonyl chlorides.
Protocol: N-Sulfonylation of 6-benzyl-2,6-diazaspiro[3.4]octane
This protocol follows the deprotection of the Boc group.
-
Dissolve the crude 6-benzyl-2,6-diazaspiro[3.4]octane salt (1.0 equiv) in a solvent such as dichloromethane (DCM) or pyridine.
-
Add a base such as triethylamine (Et₃N) (2.0-3.0 equiv) or use pyridine as both the solvent and the base.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the sulfonyl chloride (1.0-1.2 equiv) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, a dilute aqueous solution of HCl (if a tertiary amine base was used), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[12]
Causality Behind Experimental Choices:
-
Base: A tertiary amine base like triethylamine or pyridine is used to neutralize the HCl generated during the reaction. Pyridine can also serve as the solvent and is particularly effective for this transformation.
-
Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the exothermic reaction between the amine and the reactive sulfonyl chloride, minimizing side reactions.
Quantitative Data Summary
The following table summarizes representative yields for the N-functionalization of the 2,6-diazaspiro[3.4]octane scaffold based on literature precedents. It is important to note that yields are highly dependent on the specific substrates and reaction conditions.
| N-Functionalization Method | Substrate | Reagent/Catalyst System | Product | Yield (%) | Reference |
| N-Acylation | 6-Bn-2,6-diazaspiro[3.4]octane | 5-Nitro-2-furoyl chloride, Et₃N, DCM | N-(5-nitro-2-furoyl)-6-Bn-2,6-diazaspiro[3.4]octane | 56-72 | [12] |
| N-Sulfonylation | 6-Bn-2,6-diazaspiro[3.4]octane | Mesyl chloride, Et₃N, DCM | N-mesyl-6-Bn-2,6-diazaspiro[3.4]octane | ~70-80 | [12] |
| Reductive Amination | 2-Bn-2,6-diazaspiro[3.3]heptane (analog) | Aniline, Acetic acid, NaBH(OAc)₃, DCE | N-phenyl-2-Bn-2,6-diazaspiro[3.3]heptane | >70 | [11] |
| Buchwald-Hartwig | N-Boc-piperazine (analog) | Aryl halide, Pd₂(dba)₃, XPhos, NaOtBu, Toluene | N-aryl-N'-Boc-piperazine | 80-95 |
Conclusion
The 2,6-diazaspiro[3.4]octane scaffold represents a valuable building block in modern drug discovery, offering a rigid three-dimensional framework for the design of novel therapeutics. The ability to selectively functionalize its two nitrogen atoms through robust and versatile protocols is key to unlocking its full potential. The N-alkylation, N-arylation, reductive amination, and N-sulfonylation methods detailed in these application notes provide a solid foundation for researchers to synthesize diverse libraries of 2,6-diazaspiro[3.4]octane derivatives for biological evaluation. As with any synthetic procedure, optimization of reaction conditions for specific substrates is often necessary to achieve optimal results. The insights provided herein into the rationale behind the experimental choices aim to empower scientists to rationally design and execute their synthetic strategies, accelerating the discovery of new and effective medicines.
References
- Hamza, D., Stocks, M. J., Décor, A., Pairaudeau, G., & Stonehouse, J. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2007(16), 2584–2586.
- BenchChem. (2025). Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines.
- BenchChem. (2025). Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines.
- Orain, D., Hintermann, S., Pudelko, M., & Jedrzejczak, A. (2015). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Synlett, 26(11), 1531-1535.
- Lukin, A., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2529.
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Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
- Lukin, A., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2529.
- Hamza, D., Stocks, M. J., Décor, A., Pairaudeau, G., & Stonehouse, J. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2007(16), 2584–2586.
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Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
- Hamza, D., Stocks, M. J., Décor, A., Pairaudeau, G., & Stonehouse, J. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2007(16), 2584–2586.
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines.
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J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
- BenchChem. (2025). Application Notes: Functionalization of the 1,6-Diazaspiro[3.4]octane Core.
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Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]
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ResearchGate. (2007). Aqueous-Mediated N-Alkylation of Amines. Retrieved from [Link]
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PubMed. (2007). Synthesis and biological studies of N-alkylated cyclic diamines. Retrieved from [Link]
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ResearchGate. (2011). ChemInform Abstract: A Versatile and Efficient Cu-Catalyzed N-Arylation of Aromatic Cyclic Secondary Amines with Aryl Halides. Retrieved from [Link]
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PubMed Central. (2020). Unsymmetric N-heterocyclic carbene ligand enabled nickel-catalysed arylation of bulky primary and secondary amines. Retrieved from [Link]
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Chemical Science (RSC Publishing). (2021). In silico screening of P,N-ligands facilitates optimization of Au(iii)-mediated S-arylation. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 2-Azaspiro[4.4]nonane.
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MDPI. (2018). Cobalt-Catalyzed (Hetero)arylation of Saturated Cyclic Amines with Grignard Reagents. Retrieved from [Link]
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Organic & Biomolecular Chemistry (RSC Publishing). (2019). Facile synthesis of 2-azaspiro[3.4]octane. Retrieved from [Link]
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ChemRxiv. (2022). Exploring Synthetic Routes to 6-Functionalized 4- Azaspiro[2.3]hexanes. Retrieved from [Link]
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Application Notes and Protocols for the Use of 2,6-Diazaspiro[3.4]octane Derivatives as Antimalarial Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: A New Spirocyclic Scaffold in the Fight Against Malaria
The emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the urgent discovery of novel antimalarial agents with unique mechanisms of action. In this context, spirocyclic scaffolds have gained significant attention in medicinal chemistry due to their inherent three-dimensionality, which can lead to improved target specificity and favorable physicochemical properties. A promising new class of compounds, the 2,6-diazaspiro[3.4]octane derivatives, has been identified through whole-cell high-throughput screening campaigns against P. falciparum.[1][2][3][4] These compounds have demonstrated potent activity against multiple stages of the parasite's lifecycle, including the asexual blood stages responsible for clinical disease and the gametocyte stages that are crucial for transmission.[1][2][3][4]
This document serves as a comprehensive guide for researchers interested in the exploration and development of 2,6-diazaspiro[3.4]octane derivatives as antimalarial drug candidates. It provides an overview of their biological activity, proposed mechanism of action, and detailed protocols for their synthesis and evaluation.
Biological Activity and Mechanism of Action
Structure-activity relationship (SAR) studies have led to the optimization of initial hits, resulting in derivatives with low nanomolar potency against asexual blood-stage P. falciparum.[1][2][3][4] Notably, these compounds also exhibit strong gametocyte-sterilizing properties, which translate to transmission-blocking activity in the standard membrane feeding assay.[1][2][3][4]
Mechanistic investigations involving resistance selection and whole-genome sequencing have implicated the P. falciparum cyclic amine resistance locus in the mode of resistance, suggesting a novel mechanism of action that differentiates this scaffold from existing antimalarials.[1][2][3][4]
Experimental Protocols
The following section outlines detailed protocols for the synthesis and evaluation of 2,6-diazaspiro[3.4]octane derivatives. These protocols are designed to be self-validating and are grounded in established methodologies within the field of antimalarial drug discovery.
Protocol 1: Synthesis of the 2,6-Diazaspiro[3.4]octane Scaffold
The synthesis of the 2,6-diazaspiro[3.4]octane core is a critical first step. While various synthetic routes to spirocycles exist, a multi-step approach leveraging enolate acylation to construct the key quaternary center is a viable strategy for producing orthogonally protected analogues suitable for further derivatization.
Objective: To synthesize a protected 2,6-diazaspiro[3.4]octane scaffold for subsequent functionalization.
Workflow Diagram:
Sources
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Application Notes & Protocols: A Guide to the Development of Novel Antibacterial Agents from the 2,6-Diazaspiro[3.4]octane Scaffold
Introduction: Navigating the Post-Antibiotic Era with Novel Scaffolds
The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global health, threatening to return modern medicine to a "post-antibiotic era" where common infections can become lethal. The World Health Organization (WHO) has designated certain drug-resistant bacteria, such as Staphylococcus aureus, as high-priority pathogens, underscoring the urgent need for innovative antibacterial strategies.[1][2] A critical bottleneck in the discovery pipeline is the lack of chemical novelty. The repeated use of the same core molecular structures, or scaffolds, has led to cross-resistance and a decline in the discovery of new, effective agents.
This guide focuses on the promising, yet underexplored, 2,6-diazaspiro[3.4]octane scaffold. As a spirocyclic framework, it is defined by a rigid, three-dimensional architecture that offers precise spatial orientation of chemical substituents, a feature highly desirable in medicinal chemistry for optimizing interactions with biological targets.[1][2] Its high fraction of sp³-hybridized carbon atoms provides access to a greater volume of chemical space compared to the flat, aromatic structures that have dominated historical antibiotic discovery. The 2,6-diazaspiro[3.4]octane core is emerging as a "privileged structure," appearing in compounds with diverse biological activities, including potent antitubercular agents.[3]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a structured, field-proven framework for the systematic development of antibacterial compounds derived from the 2,6-diazaspiro[3.4]octane scaffold, from initial synthesis to biological characterization and preliminary mechanism of action studies.
Part I: Synthesis of 2,6-Diazaspiro[3.4]octane Derivatives
Rationale: Building the Foundation for Discovery
The success of any screening campaign hinges on the quality and diversity of the chemical library. An effective synthetic strategy must be both robust and modular, allowing for the facile creation of the core scaffold and the subsequent introduction of a wide array of chemical functionalities. This modularity is essential for conducting thorough Structure-Activity Relationship (SAR) studies.[4] The protocols outlined below are designed to establish a versatile platform for generating a library of N-substituted 2,6-diazaspiro[3.4]octane analogs.
General Synthetic Workflow
The overall strategy involves a multi-step synthesis of the orthogonally protected diazaspiro core, followed by selective deprotection and functionalization of the two distinct nitrogen atoms. This allows for systematic exploration of the chemical space around the scaffold.
Caption: General workflow for the synthesis of a 2,6-diazaspiro[3.4]octane library.
Protocol 1: Synthesis of the Core 2,6-Diazaspiro[3.4]octane Scaffold
Causality: The synthesis of the core spirocycle is the most complex step. Published routes often involve a 6-step process that leverages enolate acylation to construct the critical quaternary carbon center.[4] This protocol provides a generalized approach; specific reagents and conditions must be optimized based on available starting materials and laboratory capabilities. The use of orthogonal protecting groups (e.g., Boc and Cbz) is critical for enabling selective functionalization of the N-2 and N-6 positions in subsequent steps.
Methodology:
-
Starting Material Selection: Begin with readily available starting materials as described in the chemical literature, such as derivatives of cyclopentanone and amino acids.[5]
-
Quaternary Center Formation: Construct the spirocyclic core through a key annulation step. This may involve forming the azetidine (four-membered) ring or the pyrrolidine (five-membered) ring first.[4][5]
-
Cyclization and Protection: Complete the formation of the second heterocyclic ring and ensure both nitrogen atoms are protected with orthogonal protecting groups (e.g., N-Boc and N-Cbz).
-
Purification: Purify the final protected scaffold using column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the protected 2,6-diazaspiro[3.4]octane core using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The product should be a stable solid, suitable for storage and use in subsequent diversification reactions.
Protocol 2: Library Elaboration via N-Functionalization
Causality: This protocol is the engine for generating chemical diversity. By reacting the deprotected core with various electrophiles, a wide range of functionalities can be introduced. This allows for the systematic probing of how different chemical properties (e.g., size, electronics, hydrogen bonding capacity) at these positions affect antibacterial activity.
Methodology:
-
Selective Deprotection:
-
To functionalize the N-Boc position, selectively remove the Cbz group via hydrogenolysis (e.g., H₂, Pd/C in methanol).
-
To functionalize the N-Cbz position, selectively remove the Boc group using an acid (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM)).
-
-
Amide Coupling (Acylation):
-
Dissolve the deprotected amine (1.0 eq.) in a suitable aprotic solvent (e.g., DCM or DMF).
-
Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq.).
-
Add the desired carboxylic acid (1.1 eq.) and a coupling agent such as HATU or EDC/HOBt (1.2 eq.).
-
Stir the reaction at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS.
-
-
Reductive Amination (Alkylation):
-
Dissolve the deprotected amine (1.0 eq.) in a solvent such as dichloroethane (DCE) or methanol.
-
Add the desired aldehyde or ketone (1.1 eq.) and a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.).
-
Stir the reaction at room temperature for 6-24 hours. Monitor progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon reaction completion, perform an appropriate aqueous work-up to remove excess reagents and byproducts.
-
Purify the final compound using flash chromatography or preparative HPLC.
-
-
Final Characterization: Confirm the identity and purity (>95%) of each library member using LC-MS and NMR.
Part II: In Vitro Antibacterial Activity Screening
Rationale: Identifying Biologically Active Hits
The primary goal of this stage is to efficiently screen the synthesized library to identify compounds ("hits") that inhibit the growth of clinically relevant bacteria. The Minimum Inhibitory Concentration (MIC) assay is the gold standard for quantifying antibacterial potency.[6] A panel of bacteria including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) species should be used to assess the spectrum of activity.
Screening Cascade Workflow
Caption: Workflow for primary antibacterial screening and hit identification.
Protocol 3: Minimum Inhibitory Concentration (MIC) Determination
Causality: This protocol follows guidelines from the Clinical and Laboratory Standards Institute (CLSI) to ensure results are reproducible and comparable to established data.[7] The broth microdilution method is used for its efficiency and low compound requirement. A standardized bacterial inoculum is critical for reproducibility.[6][8]
Methodology:
-
Preparation of Materials:
-
Medium: Cation-adjusted Mueller-Hinton Broth (MHB) is the standard medium.[8]
-
Plates: Sterile 96-well, flat-bottom microtiter plates.
-
Compound Stock: Prepare 10 mg/mL or 10 mM stock solutions of each test compound in sterile DMSO.
-
-
Inoculum Preparation:
-
From a fresh agar plate (<24 hours old), select 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells. This is a self-validating step; the final concentration can be confirmed by plating a serial dilution of the inoculum and performing a colony count.
-
-
Plate Preparation (Serial Dilution):
-
Add 100 µL of MHB to all wells of the 96-well plate.
-
Add 2 µL of the compound stock solution to the first column of wells and mix, creating the highest test concentration.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the desired final concentration range (e.g., 128 to 0.25 µg/mL). Discard 100 µL from the last column.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control well).
-
Include controls on each plate:
-
Positive Control: Bacteria + MHB (no compound).
-
Negative Control: MHB only (no bacteria or compound).
-
Reference Control: A standard antibiotic (e.g., Ciprofloxacin, Gentamicin).
-
-
Seal the plates and incubate at 37°C for 18-24 hours.
-
-
Reading and Interpretation:
Data Presentation: MIC Summary Table
| Compound ID | R¹ (at N-2) | R² (at N-6) | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli | MIC (µg/mL) vs P. aeruginosa |
| DS-001 | H | Benzoyl | 32 | >128 | >128 |
| DS-002 | H | 4-Cl-Benzoyl | 16 | 64 | >128 |
| DS-003 | Acetyl | H | >128 | >128 | >128 |
| Cipro | (Control) | (Control) | 0.5 | 0.25 | 1 |
Part III: Structure-Activity Relationship (SAR) Analysis
Rationale: From Hits to Optimized Leads
Initial screening data is the starting point for a cycle of iterative improvement. SAR analysis involves correlating specific changes in a molecule's structure with changes in its biological activity.[10][11] This process provides critical insights into which parts of the molecule are essential for activity (the pharmacophore) and which can be modified to improve properties like potency, spectrum, and metabolic stability.
Iterative SAR Cycle
Caption: The iterative cycle of Structure-Activity Relationship (SAR) analysis.
Key Areas for SAR Exploration on the 2,6-Diazaspiro[3.4]octane Scaffold
-
N-6 Position (Pyrrolidine):
-
Aromatic Substituents: Explore a range of substituted benzoyl groups. Investigate the effect of electron-donating (e.g., -OCH₃) vs. electron-withdrawing (e.g., -Cl, -CF₃) groups and their position on the ring (ortho, meta, para).
-
Heterocyclic Groups: Introduce various five- and six-membered heterocycles to probe for additional hydrogen bonding or π-stacking interactions.
-
Aliphatic Groups: Evaluate the impact of linear, branched, and cyclic alkyl chains to understand the role of lipophilicity and steric bulk.
-
-
N-2 Position (Azetidine):
-
This position is often less explored but can be critical for fine-tuning properties.
-
Small Alkyl Groups: Introduce small groups like methyl or ethyl to probe the steric tolerance of the target.
-
Polar Groups: Incorporate groups capable of hydrogen bonding to potentially improve solubility and target engagement.
-
-
Stereochemistry: The spirocyclic core is chiral. Once potent racemic compounds are identified, their enantiomers should be synthesized and tested, as biological targets are chiral and often exhibit stereospecific binding.
Part IV: Elucidating the Mechanism of Action (MoA)
Rationale: Understanding the "How" and "Why"
Identifying a compound's MoA is a cornerstone of drug development. It helps to differentiate a novel compound from existing classes of antibiotics and is crucial for predicting and overcoming potential resistance. Initial studies aim to classify the compound's effect (bactericidal vs. bacteriostatic) and identify its primary cellular target. Many antibacterial compounds act by disrupting the cell wall, cell membrane, or key metabolic processes like protein or nucleic acid synthesis.[12] Some spiro compounds are known to inhibit penicillin-binding proteins (PBPs) involved in cell wall synthesis.[1]
Preliminary MoA Investigation Workflow
Caption: A tiered workflow for preliminary Mechanism of Action (MoA) studies.
Protocol 4: Bacterial Time-Kill Assay
Causality: This assay differentiates between bactericidal (killing) and bacteriostatic (growth-inhibiting) activity. A bactericidal agent is often preferred for treating severe infections. The protocol measures the rate and extent of bacterial killing over time when exposed to the compound at concentrations relative to its MIC.
Methodology:
-
Prepare a logarithmic-phase bacterial culture in MHB (approx. 10⁶ CFU/mL).
-
Add the test compound at various concentrations (e.g., 1x, 4x, and 10x MIC). Include a no-drug growth control.
-
Incubate the cultures at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot from each culture.
-
Perform serial dilutions of the aliquot in sterile saline and plate onto Mueller-Hinton Agar.
-
Incubate the plates for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point.
-
Interpretation: A ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum is defined as bactericidal activity.
Protocol 5: Membrane Permeability Assay
Causality: This assay rapidly determines if a compound's primary mode of action involves disrupting the bacterial cell membrane. Dyes like SYTOX Green are impermeant to cells with intact membranes but fluoresce brightly upon binding to nucleic acids when the membrane is compromised.
Methodology:
-
Wash and resuspend a mid-log phase bacterial culture in a suitable buffer (e.g., HEPES).
-
In a black, clear-bottom 96-well plate, add the bacterial suspension.
-
Add the test compound over a range of concentrations. Include a positive control known to disrupt membranes (e.g., Polymyxin B) and a negative (no-drug) control.
-
Add SYTOX Green dye to all wells to a final concentration of ~1-5 µM.
-
Measure the fluorescence (Excitation ~485 nm, Emission ~520 nm) over time using a plate reader.
-
Interpretation: A rapid, dose-dependent increase in fluorescence indicates that the compound causes membrane permeabilization.
Conclusion and Future Directions
The 2,6-diazaspiro[3.4]octane scaffold represents a compelling starting point for the development of novel antibacterial agents. Its rigid, three-dimensional structure provides a unique framework for creating compounds capable of overcoming existing resistance mechanisms. By following the systematic approach outlined in these application notes—from modular synthesis and robust biological screening to SAR-guided optimization and initial mechanistic studies—researchers can efficiently explore the potential of this scaffold.
The identification of potent leads with a clear SAR and a preliminary understanding of their MoA provides a strong foundation for the next stages of drug development. Future work should focus on assessing the cytotoxicity of promising compounds against mammalian cell lines to establish a therapeutic index, evaluating their efficacy in animal models of infection, and pursuing definitive target identification to fully characterize their novel mechanism of action.
References
- Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry (RSC Publishing).
- ResearchGate. (n.d.). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Request PDF.
- National Institutes of Health. (n.d.). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC.
- ResearchGate. (n.d.). (PDF) Synthesis and antibacterial, antifungal activities of some 2 r ,4 c -diaryl-3-azabicyclo[3.3.1]nonan-9-one-4-aminobenzoyl hydrazones.
- MDPI. (n.d.). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives.
- MDPI. (n.d.). Investigations into the Structure/Antibacterial Activity Relationships of Cyclam and Cyclen Derivatives.
- MDPI. (n.d.). Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents.
- Journal of Medicinal Chemistry. (2021, February 12). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts.
- National Institutes of Health. (n.d.). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead.
- ResearchGate. (n.d.). Antimicrobial Activity of the Spiro Compounds | Download Table.
- National Institutes of Health. (n.d.). Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review - PMC.
- RSC Publishing. (n.d.). Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review.
- ACS Publications. (n.d.). Development of Axially Chiral Phosphoramidite Ligands and Their Application in Pd-Catalyzed Asymmetric Synthesis of Spiro-Pyrazolone–Pyrrolidinones via [2 + 3] Cycloaddition | Organic Letters.
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synthesis of sigma-1 receptor antagonists using 2,6-Diazaspiro[3.4]octane scaffold
An Application Guide for the Rational Design and Synthesis of Sigma-1 Receptor Antagonists Utilizing the 2,6-Diazaspiro[3.4]octane Scaffold
Introduction: The Sigma-1 Receptor and the Rise of Spirocyclic Scaffolds
The sigma-1 receptor (S1R) is a unique ligand-operated chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface.[1] It plays a crucial role in cellular homeostasis by modulating a variety of protein targets, including ion channels and G-protein-coupled receptors like the μ-opioid and N-methyl-D-aspartate (NMDA) receptors.[1][2][3] This modulatory function places S1R at the nexus of several key signaling pathways involved in pain, neurodegeneration, and addiction.[4][5][6] Consequently, antagonists of the S1R have emerged as a promising class of therapeutics, particularly for neuropathic pain, with the potential to enhance opioid analgesia without exacerbating side effects.[1][7][8]
In the quest for novel S1R antagonists with improved potency, selectivity, and drug-like properties, medicinal chemists have increasingly turned to spirocyclic scaffolds. These rigid, three-dimensional structures offer a distinct advantage in drug design by enabling precise spatial orientation of functional groups. The 2,6-diazaspiro[3.4]octane motif, in particular, has been identified as a privileged structure.[9] Its high fraction of sp³-hybridized carbons and structural novelty provide an attractive starting point for exploring new chemical space, moving away from the flatter, aromatic structures common in early S1R ligands.[10] Recent research has successfully leveraged this scaffold to develop potent S1R antagonists, demonstrating its utility in generating next-generation pain therapeutics.[8]
This guide provides a detailed overview of the design rationale, synthetic strategies, and key experimental protocols for developing S1R antagonists based on the 2,6-diazaspiro[3.4]octane core.
Design Rationale and Strategy
The development of potent S1R antagonists is guided by the structural biology of the receptor's binding site. Co-crystal structures of S1R with various ligands have revealed a well-defined binding pocket, providing a blueprint for rational drug design.[11] A successful antagonist must position its key pharmacophoric features correctly within this pocket.
A common strategy involves a central amine-containing scaffold that anchors the molecule, flanked by substituents that engage with hydrophobic and polar regions of the binding site. The 2,6-diazaspiro[3.4]octane scaffold serves as an excellent central core. One nitrogen atom can be functionalized with a group that extends into the primary binding pocket, while the second nitrogen can be modified to fine-tune physicochemical properties or establish additional interactions.
Recent studies have employed a 2,6-diazaspiro[3.4]octan-7-one scaffold, using the rigid spirocyclic core to orient a key benzyl group and a substituted phenethyl moiety in a manner that maximizes receptor engagement.[8] This approach has yielded compounds with low nanomolar potency.
Logical Workflow for Antagonist Synthesis
The synthesis of a library of 2,6-diazaspiro[3.4]octane-based S1R antagonists typically follows a modular workflow. This allows for the systematic variation of substituents to explore the structure-activity relationship (SAR).
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Application Notes & Protocols: A Senior Application Scientist's Guide to Incorporating 2,6-Diazaspiro[3.4]octane into Peptide Mimetics
Audience: Researchers, scientists, and drug development professionals.
The Rationale: Overcoming the Flexibility Problem in Peptide Therapeutics
Peptides are remarkable biological molecules, offering high potency and selectivity that often elude traditional small-molecule drugs. However, their therapeutic potential is frequently hampered by two intrinsic challenges: proteolytic instability and excessive conformational flexibility.[1] An unstructured peptide in solution pays a significant entropic penalty upon binding to its target, which can weaken its affinity.[2] To address these limitations, medicinal chemists have increasingly turned to the design of peptidomimetics—molecules that mimic the structure and function of peptides but with improved pharmacological properties.[3]
A powerful strategy in peptidomimetic design is the introduction of conformational constraints to pre-organize the molecule into its bioactive conformation.[4] This is where rigid scaffolds play a pivotal role. The 2,6-diazaspiro[3.4]octane framework is an emerging and highly attractive scaffold for this purpose. Its inherent rigidity, derived from the spirocyclic fusion of azetidine and pyrrolidine rings, provides a fixed three-dimensional geometry. Incorporating this motif into a peptide backbone can induce specific turns and folds, effectively locking the peptide into a desired shape. This guide provides the scientific rationale and detailed protocols for synthesizing and integrating 2,6-diazaspiro[3.4]octane-based building blocks into peptide sequences, unlocking new potential in drug discovery.
The 2,6-Diazaspiro[3.4]octane Scaffold: A Structural Advantage
The utility of the 2,6-diazaspiro[3.4]octane scaffold extends beyond simple rigidification. Its unique structure offers several advantages:
-
Precise Vectorial Display: The spirocyclic core acts as a central hub from which peptide chains and functional groups can be projected in well-defined spatial vectors. This is critical for mimicking the side-chain orientations of "hot spot" residues in protein-protein interactions.[5][6]
-
Increased sp³ Character: The high sp³ content of the scaffold increases the three-dimensionality of the resulting peptidomimetic. This is a desirable trait in modern drug design, often correlated with improved solubility, metabolic stability, and clinical success.[7]
-
Versatility for Library Synthesis: The two distinct nitrogen atoms of the diazaspirocycle can be orthogonally protected, allowing for selective functionalization.[8] This enables the scaffold to be used as a versatile building block for creating diverse chemical libraries for screening against various biological targets.[9][10]
Protocol I: Synthesis of an Orthogonally Protected 2,6-Diazaspiro[3.4]octane Building Block
To be useful in standard peptide synthesis, the scaffold must be prepared as a building block with orthogonal protecting groups, akin to a non-natural amino acid. Here, we describe a representative synthesis of N²-Boc-N⁶-Fmoc-2,6-diazaspiro[3.4]octane, a versatile intermediate ready for further functionalization and incorporation. The choice of Boc and Fmoc protecting groups allows for selective deprotection under acidic and basic conditions, respectively, which is fundamental for controlled synthesis.[11]
Caption: Workflow for the synthesis of a versatile 2,6-diazaspiro[3.4]octane building block.
Detailed Step-by-Step Methodology:
-
Synthesis of 2,6-Diazaspiro[3.4]octane Dihydrochloride:
-
This core structure can be synthesized following established multi-step literature procedures, often starting from commercially available materials.[8][12][13] These routes typically involve the construction of the quaternary carbon center and subsequent cyclizations to form the azetidine and pyrrolidine rings.
-
-
Selective N-Boc Protection:
-
Rationale: We protect one nitrogen with a Boc group first. This is a crucial step to differentiate the two nitrogens for subsequent orthogonal protection.
-
Procedure:
-
Suspend 2,6-diazaspiro[3.4]octane dihydrochloride (1.0 eq) in dichloromethane (DCM, 10 mL/mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Add triethylamine (TEA, 2.2 eq) dropwise to neutralize the hydrochloride salt.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS for the formation of the mono-Boc protected product.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, gradient elution with DCM/MeOH) to yield N-Boc-2,6-diazaspiro[3.4]octane.
-
-
-
N-Fmoc Protection:
-
Rationale: The remaining free amine is protected with an Fmoc group, which is the standard protecting group for the alpha-amine in solid-phase peptide synthesis (SPPS).[14]
-
Procedure:
-
Dissolve the purified N-Boc-2,6-diazaspiro[3.4]octane (1.0 eq) in a 1:1 mixture of acetone and water.
-
Add sodium bicarbonate (NaHCO₃, 3.0 eq).
-
Add 9-fluorenylmethoxycarbonyl succinimidyl carbonate (Fmoc-OSu, 1.1 eq) and stir vigorously at room temperature for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with 1M HCl and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the final product, N²-Boc-N⁶-Fmoc-2,6-diazaspiro[3.4]octane.
-
-
Self-Validation: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) before proceeding.
-
Protocol II: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
With the orthogonally protected building block in hand, it can now be incorporated into a peptide sequence using a standard automated peptide synthesizer. This protocol assumes Fmoc-based SPPS chemistry.[15][16]
Caption: General workflow for incorporating a building block via Fmoc-SPPS.
Detailed Step-by-Step Methodology:
-
Preparation:
-
Dissolve the synthesized N²-Boc-N⁶-Fmoc-2,6-diazaspiro[3.4]octane building block in N,N-Dimethylformamide (DMF) to the desired concentration (e.g., 0.2 M), identical to other Fmoc-amino acids used in the synthesis.
-
Program the peptide synthesizer with the desired sequence, inserting the spirocyclic building block at the appropriate position.
-
-
Automated Synthesis Cycle:
-
Resin: Start with a suitable resin, such as Rink Amide, pre-loaded with the first C-terminal amino acid.
-
Deprotection: The synthesizer will perform the standard Fmoc deprotection step on the growing peptide chain using 20% piperidine in DMF.
-
Washing: The resin is thoroughly washed with DMF to remove piperidine and by-products.
-
Coupling:
-
Rationale: Due to the potential steric hindrance of the spirocyclic scaffold, a slightly extended coupling time and a potent coupling agent are recommended. HBTU/Oxyma or HATU are excellent choices.[14]
-
Procedure: The synthesizer will deliver the dissolved spirocyclic building block (1.5-2.0 eq), a coupling activator like HBTU (1.5-2.0 eq), and a base such as N,N-diisopropylethylamine (DIEA, 3-4 eq) to the reaction vessel.
-
Expert Insight: Program a double coupling for the spirocyclic building block. A first coupling of 45-60 minutes, followed by a wash and a second coupling of 45-60 minutes, ensures maximum incorporation efficiency. A Kaiser test can be performed after the first coupling to check for free amines.
-
-
-
Continuation of Synthesis:
-
After the spirocyclic building block is successfully coupled, the synthesizer continues with the standard deprotection-wash-coupling cycles for the remaining amino acids in the sequence.
-
-
Cleavage and Global Deprotection:
-
Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups (including the Boc group on the spiro scaffold) are removed simultaneously.
-
Procedure: Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA). A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).
-
Stir for 2-3 hours at room temperature.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet multiple times with cold ether.
-
-
Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptidomimetic by LC-MS and HRMS.
-
Characterization and Conformational Analysis
Successful incorporation is only the first step. The true value of using the spirocyclic scaffold lies in its ability to control conformation. A combination of analytical techniques is required to verify this.
-
Mass Spectrometry (MS): This is the primary tool to confirm that the building block has been successfully incorporated into the peptide sequence. The observed mass of the final product should match the calculated mass.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for determining the three-dimensional structure of the peptidomimetic in solution.[17]
-
2D NOESY/ROESY: These experiments detect through-space correlations between protons that are close to each other (< 5 Å). The pattern of these correlations provides crucial distance restraints that define the peptide's fold. For example, specific NOEs between protons on the spiro scaffold and adjacent amino acid residues can confirm a turn-like structure.
-
Chemical Shift Perturbations (CSPs): Comparing the ¹H and ¹⁵N chemical shifts of the peptidomimetic to its linear counterpart can reveal structural changes induced by the scaffold.[18]
-
Temperature Coefficient Analysis: Measuring the change in amide proton chemical shifts with temperature can identify intramolecular hydrogen bonds, which are key features of stable secondary structures like β-turns.[19]
-
Application Example: A 2,6-Diazaspiro[3.4]octane-Constrained p53 Mimetic
To illustrate the potential of this approach, consider the inhibition of the p53-MDM2 protein-protein interaction, a critical target in oncology.[2] The binding of p53 to MDM2 is mediated by a short α-helical region of p53. A linear peptide derived from this region binds to MDM2 but suffers from poor stability and cell permeability. By incorporating the 2,6-diazaspiro[3.4]octane scaffold, we can create a peptidomimetic that mimics the crucial β-turn that often initiates an α-helix, presenting the key hydrophobic residues (Phe, Trp, Leu) in the correct orientation for binding.
| Property | Linear p53 Peptide (Ac-Phe-Met-Leu-NH₂) | Spiro-Constrained Mimetic | Rationale for Improvement |
| Binding Affinity (Kᵢ) | ~5 µM | ~150 nM | Pre-organization into the bioactive conformation reduces the entropic penalty of binding.[2] |
| Proteolytic Stability | < 10 min | > 12 hours | The non-natural spirocyclic core is not recognized by proteases, protecting the adjacent peptide bonds.[20] |
| Conformation in Solution | Random Coil | Stable Type II' β-turn [19] | The rigid scaffold forces the peptide backbone into a well-defined turn structure, confirmed by NMR. |
Table 1: Hypothetical comparison of a linear peptide versus a spiro-constrained peptidomimetic.
Conclusion and Future Outlook
The 2,6-diazaspiro[3.4]octane scaffold is a powerful tool for transforming flexible peptides into structurally defined and pharmacologically robust peptidomimetics. Its rigid, three-dimensional structure provides a reliable means to induce specific secondary structures, enhancing both target affinity and metabolic stability. The synthetic protocols outlined in this guide provide a clear pathway for researchers to create novel, orthogonally protected building blocks and incorporate them into peptides using standard SPPS techniques. As the demand for therapeutics capable of modulating challenging targets like protein-protein interactions continues to grow, the strategic use of spirocyclic scaffolds such as 2,6-diazaspiro[3.4]octane will undoubtedly play an increasingly important role in the future of drug discovery.
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Robertson, N. S., & Wilson, A. J. (2018). Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions. ResearchGate. [Link]
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Deyle, K., et al. (2017). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 22(9), 1339. [Link]
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Halab, L., et al. (2000). Design, synthesis, and conformational analysis of a novel spiro-bicyclic system as a type II .beta.-turn peptidomimetic. Journal of the American Chemical Society. [Link]
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de la Figuera, N., et al. (2009). Tetrahydroisoquinoline-Based Spirocyclic Lactam as a Type II′ β-Turn Inducing Peptide Mimetic. The Journal of Organic Chemistry, 74(19), 7416-7427. [Link]
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Mondal, D., et al. (2023). How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. The Journal of Physical Chemistry B. [Link]
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Kueh, J. T. B., et al. (2013). Synthesis of a 6,6-spiroketal amino acid and its incorporation into a peptide turn sequence using solid-phase peptide synthesis. Chemistry, 19(12), 3807-11. [Link]
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Gong, Y. D., & Kurth, M. J. (2021). Solid-Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. Chemistry – An Asian Journal, 16(10), 1235-1249. [Link]
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Lukin, A., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2529. [Link]
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ResearchGate. (2017). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. [Link]
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Sanderson, J. M. (2004). The synthesis of peptides and proteins containing non-natural amino acids. Chemical Society Reviews, 33(7), 422-429. [Link]
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Bláha, I., et al. (1993). Two-step generation of spirocyclic dipeptides from linear peptide ethyl ester precursors. Collection of Czechoslovak Chemical Communications. [Link]
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YouTube. (2021). Conformational Analysis of Peptidomimetic Drug Leads by NMR. [Link]
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Guo, L., et al. (2014). Conformationally Controlled sp3-Hydrocarbon-Based α-Helix Mimetics. Angewandte Chemie International Edition, 53(44), 11931-11935. [Link]
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Nefzi, A., et al. (1999). Solid-phase synthesis of pyridones and pyridopyrazines as peptidomimetic scaffolds. The Journal of Organic Chemistry. [Link]
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PubMed. (2023). 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. [Link]
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Plouffe, D. M., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry, 64(5), 2666-2680. [Link]
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PubMed. (2006). Solid-phase Synthesis of Conformationally Constrained Peptidomimetics Based on a 3,6-disubstituted-1,4-diazepan-2,5-dione Core. [Link]
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ResearchGate. (2003). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. [Link]
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Gong, Y. D., & Kurth, M. J. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules, 26(10), 2854. [Link]
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AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
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Muttenthaler, M., et al. (2021). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Chemical Reviews, 121(19), 11753-11800. [Link]
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Li, P., & Porco, J. A. (2014). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. Organic & Biomolecular Chemistry, 12(45), 9074-9078. [Link]
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Ramesh, S., et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(11), 3056-3065. [Link]
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RSC Publishing. (2014). Solution-phase-peptide synthesis via the group-assisted purification (GAP) chemistry without using chromatography and recrystallization. [Link]
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Cárdenas, C., et al. (2023). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 63, 1-10. [Link]
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Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]
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Kostelnik, T. I., & Orner, B. P. (2020). Macrocyclic Modalities Combining Peptide Epitopes and Natural Product Fragments. Journal of the American Chemical Society, 142(8), 3971-3980. [Link]
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Bird, G. H., et al. (2016). Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting. Current Protocols in Chemical Biology, 8(2), 79-96. [Link]
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solid-phase synthesis techniques for 2,6-Diazaspiro[3.4]octane libraries
Application Notes and Protocols
Topic: Solid-Phase Synthesis Techniques for 2,6-Diazaspiro[3.4]octane Libraries Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of 2,6-Diazaspiro[3.4]octane in Modern Drug Discovery
The quest for novel therapeutic agents has driven medicinal chemistry towards molecules that occupy a three-dimensional chemical space, moving away from the "flatland" of traditional aromatic compounds.[1][2] In this context, spirocyclic scaffolds have emerged as privileged structures. The 2,6-diazaspiro[3.4]octane motif, in particular, offers a unique combination of structural rigidity, synthetic tractability, and three-dimensional character.[3][4] Its constrained conformation provides a predictable vectoral display of substituents, enhancing the potential for high-affinity interactions with biological targets.[2]
The significance of this scaffold is underscored by its presence in a variety of biologically active compounds, including potent antitubercular agents and molecules active against the malaria parasite Plasmodium falciparum.[3][4] The development of robust synthetic methodologies to generate libraries of these compounds is therefore crucial for accelerating drug discovery programs.[1]
Solid-phase organic synthesis (SPOS) presents a powerful and efficient platform for this purpose. The advantages of SPOS, such as the use of excess reagents to drive reactions to completion and the simplification of purification through filtration, are ideally suited for the rapid and systematic construction of diverse compound libraries.[5][6][7] This document provides a detailed guide to the solid-phase synthesis of 2,6-diazaspiro[3.4]octane libraries, from the selection of orthogonally protected building blocks to the final cleavage and purification of diversified products.
Core Synthetic Strategy: A Modular Approach to Diversity
The solid-phase synthesis of a 2,6-diazaspiro[3.4]octane library hinges on a modular strategy that allows for the sequential and independent functionalization of the two nitrogen atoms within the core scaffold. This is achieved by using an orthogonally protected building block, which is first anchored to a solid support.
The general workflow is as follows:
-
Resin Loading: An appropriately functionalized and orthogonally protected 2,6-diazaspiro[3.4]octane building block is covalently attached to a solid support (resin) via a suitable linker.
-
First Deprotection & Diversification (Position 1): The first protecting group is selectively removed under conditions that leave the second protecting group intact. A library of diverse building blocks (R¹) is then coupled to the newly exposed nitrogen.
-
Second Deprotection & Diversification (Position 2): The second, orthogonal protecting group is removed. A second set of building blocks (R²) is subsequently coupled to the other nitrogen atom.
-
Cleavage: The final, fully diversified compounds are cleaved from the solid support, typically under acidic conditions, to yield the target library members in solution for purification and screening.
This systematic approach is visualized in the workflow diagram below.
Caption: General workflow for the solid-phase synthesis of a 2,6-diazaspiro[3.4]octane library.
Key Reagents and Orthogonal Protection
The success of this strategy relies on the choice of an orthogonally protected 2,6-diazaspiro[3.4]octane building block. Orthogonal protecting groups are those that can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group in the presence of the other.[8] A common and effective pairing is the tert-butyloxycarbonyl (Boc) group and the benzyl (Bn) group.[9]
-
Boc Group: Stable to hydrogenolysis and mild base, but readily cleaved by strong acids like trifluoroacetic acid (TFA).
-
Bn Group: Stable to TFA and bases, but can be removed by catalytic hydrogenolysis (e.g., H₂, Pd/C).[3]
This orthogonal set allows for the independent functionalization of both nitrogen atoms, creating a point for diversification as illustrated below.
Caption: Diversification strategy using an orthogonally protected 2,6-diazaspiro[3.4]octane core.
Detailed Experimental Protocols
Materials and Equipment:
-
Solid-phase reaction vessel
-
Shaker or agitator
-
Vacuum filtration apparatus
-
Standard laboratory glassware
-
HPLC system for purification and analysis
-
Rink Amide MBHA resin
-
Orthogonally protected building block: N-Boc, N'-Bn-2,6-diazaspiro[3.4]octane (or similar)
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Methanol (MeOH)
-
Reagents: Piperidine, Trifluoroacetic acid (TFA), Diisopropylethylamine (DIPEA), HATU, Triisopropylsilane (TIS), diverse carboxylic acids, sulfonyl chlorides, etc.
Protocol 1: Resin Preparation and Scaffold Loading
Objective: To swell the resin and couple the initial building block to the solid support.
-
Resin Swelling:
-
Place Rink Amide resin (1.0 g, ~0.5 mmol/g loading) in a solid-phase reaction vessel.
-
Add DMF (15 mL) and agitate on a shaker for 1 hour to swell the resin.
-
Drain the solvent using vacuum filtration. Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).[10]
-
-
Fmoc Deprotection of Rink Amide Linker:
-
Add a 20% solution of piperidine in DMF (10 mL) to the swollen resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the piperidine treatment for an additional 20 minutes to ensure complete deprotection.
-
Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL) to remove all traces of piperidine.
-
Scientist's Note: A positive Kaiser test (deep blue beads) confirms the presence of the free primary amine on the resin.
-
-
Scaffold Coupling:
-
Prepare a solution of the carboxylic acid-functionalized building block (e.g., 2-(tert-butoxycarbonyl)-6-benzyl-2,6-diazaspiro[3.4]octane-8-carboxylic acid, 3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF.
-
Add this coupling solution to the deprotected resin.
-
Agitate the mixture at room temperature for 4-6 hours (or overnight).
-
Drain the reaction solution and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Scientist's Note: A negative Kaiser test (colorless/yellow beads) indicates the reaction has gone to completion. If the test is positive, the coupling step should be repeated.
-
Protocol 2: First Diversification at N-6 (via Bn Deprotection)
Objective: To remove the Bn group and couple the first set of diversity elements.
-
Benzyl Group Deprotection (Hydrogenolysis):
-
Suspend the resin from the previous step in a suitable solvent like ethanol or methanol.
-
Add 10% Pd/C catalyst (0.25 g per gram of resin).[3]
-
Hydrogenate the mixture in an autoclave or under a hydrogen balloon at room temperature for 12-24 hours.[3]
-
Filter the reaction mixture through a plug of Celite to remove the catalyst and wash the resin thoroughly with MeOH, DCM, and DMF.
-
Critical Consideration: This step is performed while the scaffold is still attached to the resin. Ensure proper handling and removal of the pyrophoric Pd/C catalyst.
-
-
Coupling of R¹ (e.g., Acylation with Carboxylic Acids):
-
Swell the deprotected resin in DMF.
-
In a separate vial, pre-activate the first set of carboxylic acids (R¹-COOH, 4 eq.) with HATU (4 eq.) and DIPEA (8 eq.) in DMF for 15 minutes.
-
Add the activated acid solution to the resin.
-
Agitate at room temperature for 4 hours.
-
Drain and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL). Dry the resin under vacuum.
-
Protocol 3: Second Diversification at N-2 (via Boc Deprotection)
Objective: To remove the Boc group and couple the second set of diversity elements.
-
Boc Group Deprotection:
-
Treat the resin with a solution of 20-50% TFA in DCM (10 mL) for 30 minutes.[9]
-
Drain the cleavage solution and wash the resin with DCM (3 x 10 mL), 10% DIPEA in DCM (2 x 10 mL) to neutralize, followed by DCM (3 x 10 mL) and DMF (3 x 10 mL).
-
Safety Precaution: TFA is highly corrosive. All manipulations should be performed in a well-ventilated fume hood.
-
-
Coupling of R² (e.g., Sulfonylation):
-
Swell the resin in DCM.
-
Add a solution of the desired sulfonyl chloride (R²-SO₂Cl, 4 eq.) and DIPEA (5 eq.) in DCM.
-
Agitate the mixture at room temperature for 3-5 hours.
-
Drain the solution and wash the resin extensively with DCM (5 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the final, fully functionalized resin under high vacuum.
-
Protocol 4: Cleavage from Solid Support and Purification
Objective: To release the final compounds from the resin into solution.
-
Cleavage:
-
Prepare a cleavage cocktail, typically 95% TFA, 2.5% water, and 2.5% Triisopropylsilane (TIS).[10]
-
Add the cleavage cocktail (10 mL) to the dry resin in the reaction vessel.
-
Agitate at room temperature for 2-3 hours.
-
Scientist's Note: TIS is a scavenger used to trap reactive cations generated during cleavage, preventing side reactions with sensitive functional groups.
-
-
Product Isolation and Purification:
-
Filter the resin and collect the filtrate containing the cleaved product.
-
Wash the resin with a small amount of fresh TFA, then DCM. Combine the filtrates.
-
Concentrate the combined filtrate in vacuo to remove the bulk of the TFA.
-
Precipitate the crude product by adding cold diethyl ether.
-
Isolate the solid by centrifugation or filtration.
-
Purify the crude product using preparative reverse-phase HPLC to obtain the final library members with high purity.[7]
-
Representative Data
The following table presents a hypothetical set of diversified 2,6-diazaspiro[3.4]octane analogues that can be synthesized using the protocols described above, demonstrating the modularity of the approach.
| Compound ID | R¹ (from Acylation) | R² (from Sulfonylation) | Calculated Mass (M+H)⁺ | Purity (HPLC) |
| LIB-001 | Cyclopropylcarbonyl | Benzenesulfonyl | 349.15 | >95% |
| LIB-002 | Isobutylcarbonyl | 4-Toluenesulfonyl | 377.20 | >95% |
| LIB-003 | 4-Fluorobenzoyl | Methanesulfonyl | 354.12 | >95% |
| LIB-004 | Thiophene-2-carbonyl | Dansyl | 492.15 | >95% |
Yields and purities are representative and may vary based on specific substrates and reaction conditions.[3][5]
References
- Selvita, S. A. (2015). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues.
-
Lukin, A., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2529. Available at: [Link]
- Spring, D. R., et al. (n.d.). Scaffold Remodelling of Diazaspirotricycles Enables Synthesis of Diverse sp3‐Rich Compounds With Distinct Phenotypic Effects.
-
Drisko, C. R., et al. (2023). Solid-Phase Synthesis Of [4.4] Spirocyclic Oximes l Protocol Preview. JoVE. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols for the Solid-Phase Synthesis of Spirocyclic Heterocycles.
-
Request PDF. (2025). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. Available at: [Link]
- Request PDF. (2025). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate.
-
Chibale, K., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry. Available at: [Link]
-
Drisko, C. R., et al. (2019). Solid-phase Synthesis of [4.4] Spirocyclic Oximes. Journal of Visualized Experiments. Available at: [Link]
-
Xu, D., et al. (2025). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. PubMed Central. Available at: [Link]
-
Spring, D. R., et al. (n.d.). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications. Available at: [Link]
- Laggner, C., et al. (n.d.). Solid-Phase Parallel Synthesis of Dual Histone Deacetylase-Cyclooxygenase Inhibitors.
- Sunway Pharm Ltd. (n.d.). Spiro Building Blocks.
-
Ramesh, S., et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. Available at: [Link]
-
ResearchGate. (2025). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. Available at: [Link]
-
ChemRxiv. (n.d.). Orthogonal Cleavage of the HMPB Linker from Solid Support Using HFIP. Cambridge Open Engage. Available at: [Link]
- Cardiff University. (2022). Towards the use of an amino acid cleavable linker for solid-phase chemical synthesis of peptides and proteins.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Solid-phase Synthesis of [4.4] Spirocyclic Oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Multi-Step Synthesis of 2,6-Diazaspiro[3.4]octane
Welcome to the technical support center for the synthesis of 2,6-diazaspiro[3.4]octane. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this valuable spirocyclic scaffold. The unique three-dimensional structure of 2,6-diazaspiro[3.4]octane makes it a compelling building block in medicinal chemistry, but its synthesis presents distinct challenges.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Overview of Synthetic Challenges
The synthesis of spirocycles, including 2,6-diazaspiro[3.4]octane, is inherently challenging due to the creation of a quaternary carbon center.[3] Success often hinges on careful control of reaction conditions, purity of starting materials, and effective purification strategies. Common hurdles include low yields, undesired side reactions, and difficulties in achieving the desired stereochemistry.[4] This guide will dissect these challenges and offer practical, field-proven solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: Low Yield in the Initial Cycloaddition Step
Question: I am experiencing low yields in the initial [3+2] cycloaddition reaction to form the pyrrolidine ring of the 2,6-diazaspiro[3.4]octane core. What are the likely causes and how can I optimize this step?
Answer:
Low yields in the [3+2] cycloaddition are a common issue and can often be attributed to several factors. This step is critical as it establishes the core spirocyclic framework.
Causality and Solutions:
-
Reagent Quality and Stability: The stability of the azomethine ylide precursor is paramount. Ensure that your N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine and the acrylate derivative are of high purity. Impurities can quench the reactive intermediates. It is advisable to use freshly distilled reagents.
-
Catalyst Choice and Loading: The choice of acid catalyst, typically trifluoroacetic acid (TFA), is crucial.[5] The catalytic amount needs to be optimized. Too little catalyst may result in an incomplete reaction, while too much can lead to side reactions or decomposition. A typical starting point is 0.1 equivalents, which can be incrementally increased.
-
Temperature Control: These cycloadditions are often exothermic. Maintaining a low temperature (e.g., 0 °C to room temperature) is critical to prevent the decomposition of the azomethine ylide and minimize the formation of byproducts.[5] A gradual warm-up from 0 °C to room temperature is often recommended.[5]
-
Solvent Effects: The choice of solvent can influence the reaction rate and selectivity. Dichloromethane (CH₂Cl₂) is a commonly used solvent for this transformation.[5] Ensure the solvent is anhydrous, as water can interfere with the reaction.
Experimental Protocol: Optimization of the [3+2] Cycloaddition
| Parameter | Condition 1 (Baseline) | Condition 2 (Optimized) | Expected Outcome |
| Catalyst | 0.1 eq. TFA | 0.2 eq. TFA | Increased reaction rate |
| Temperature | 0 °C to RT over 12h | 0 °C for 2h, then RT for 10h | Minimized byproducts |
| Solvent | Anhydrous CH₂Cl₂ | Anhydrous CH₂Cl₂ | Consistent results |
FAQ 2: Difficulty with the Second Ring Closure to Form the Azetidine Moiety
Question: I am struggling with the intramolecular cyclization to form the azetidine ring. The reaction is either incomplete or I observe the formation of multiple byproducts. What strategies can I employ to improve this step?
Answer:
The formation of the strained four-membered azetidine ring is a thermodynamically and kinetically challenging step. Success depends on the choice of the nitrogen source and the activation of the leaving groups.
Causality and Solutions:
-
Choice of Nitrogen Protecting Group: The protecting group on the nitrogen that will form the azetidine ring plays a significant role. While direct cyclization with an unprotected amine can be difficult, using a nosyl (2-nitrobenzenesulfonyl) or tosyl group can facilitate the reaction.[6] The nosyl group is often preferred as it can be cleaved under milder conditions using a thiol and a base.[6]
-
Leaving Group Activation: The efficiency of the intramolecular nucleophilic substitution depends on the quality of the leaving groups. Converting the diol precursor to a ditosylate or dimesylate is a common and effective strategy.[6] Ensure the tosylation or mesylation reaction goes to completion to avoid mono-functionalized intermediates that can lead to side products.
-
Base and Solvent System: The choice of base and solvent is critical for the cyclization. A non-nucleophilic base like cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as DMF is often effective.[6] The use of potassium tert-butoxide in THF has also been reported to give good yields.[7]
Workflow for Azetidine Ring Formation
Caption: Key steps for the formation of the azetidine ring.
FAQ 3: Challenges with Boc Protection and Deprotection
Question: I am facing issues with the Boc (tert-butoxycarbonyl) protection of the secondary amines and its subsequent removal. What are the best practices for these steps?
Answer:
Boc protection is a common strategy to differentiate the two nitrogen atoms in 2,6-diazaspiro[3.4]octane, allowing for selective functionalization.[6][8] However, both the protection and deprotection steps require careful execution.
Causality and Solutions for Boc Protection:
-
Stoichiometry of Boc Anhydride: When performing a mono-Boc protection, carefully controlling the stoichiometry of di-tert-butyl dicarbonate (Boc₂O) is crucial. Using approximately one equivalent is a good starting point. An excess can lead to di-protection.
-
Reaction Conditions: The reaction is typically carried out in a solvent like dichloromethane or THF in the presence of a base such as triethylamine or diisopropylethylamine (DIPEA).[6] The reaction is usually performed at room temperature.
Causality and Solutions for Boc Deprotection:
-
Acidic Conditions: The Boc group is readily cleaved under acidic conditions.[9] A common method is treatment with trifluoroacetic acid (TFA) in dichloromethane or a solution of HCl in dioxane or ethanol.[6][10]
-
Incomplete Deprotection: If deprotection is incomplete, increasing the reaction time or the concentration of the acid can be effective. Monitoring the reaction by TLC or LC-MS is recommended to ensure complete removal of the Boc group.
-
Product Isolation: After deprotection, the resulting amine salt is often neutralized with a base (e.g., saturated sodium bicarbonate solution) during workup to obtain the free amine.
Troubleshooting Boc Protection/Deprotection
| Issue | Potential Cause | Recommended Solution |
| Di-protection during mono-Boc protection | Excess Boc₂O | Use 1.0-1.1 equivalents of Boc₂O and add it slowly to the reaction mixture. |
| Incomplete Boc protection | Insufficient base or Boc₂O | Ensure at least one equivalent of base is present and consider adding a slight excess of Boc₂O. |
| Incomplete Boc deprotection | Insufficient acid or reaction time | Increase the concentration of TFA or HCl, or prolong the reaction time. Monitor by TLC/LC-MS. |
| Product degradation during deprotection | Acid-labile functional groups present | Consider alternative protecting groups or milder deprotection conditions if possible. |
FAQ 4: Purification Difficulties and Byproduct Identification
Question: I am having trouble purifying the final 2,6-diazaspiro[3.4]octane product and its intermediates. What are the common byproducts, and what purification techniques are most effective?
Answer:
Purification can be challenging due to the polar nature of the diamine product and the potential for closely related byproducts.
Common Byproducts and Their Origins:
-
Oligomeric Species: Incomplete cyclization or intermolecular reactions can lead to the formation of dimers or oligomers.
-
Partially Reacted Intermediates: In multi-step sequences, incompletely reacted starting materials or intermediates can contaminate the product.
-
Products of Ring-Opening: The strained azetidine ring can be susceptible to nucleophilic attack, leading to ring-opened byproducts, especially under harsh conditions.
Effective Purification Strategies:
-
Column Chromatography: For protected intermediates, silica gel column chromatography is often effective. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or ethyl acetate) and a polar solvent (e.g., methanol or dichloromethane with a small amount of triethylamine to prevent streaking of amines) is typically used.
-
Crystallization/Salt Formation: The final deprotected diamine can sometimes be purified by crystallization of its salt form (e.g., hydrochloride or oxalate salt).[11][12] This can be a highly effective method for obtaining high-purity material.
-
Ion-Exchange Chromatography: For highly polar diamines that are difficult to purify by conventional chromatography, ion-exchange chromatography can be a powerful alternative.
Decision Tree for Purification Strategy
Caption: A guide to selecting the appropriate purification method.
Concluding Remarks
The multi-step synthesis of 2,6-diazaspiro[3.4]octane requires careful attention to detail and a systematic approach to troubleshooting. By understanding the underlying chemical principles and anticipating common challenges, researchers can significantly improve the efficiency and success rate of their synthetic efforts. This guide provides a foundation for addressing issues that may arise, but it is important to remember that each specific derivative may present its own unique set of challenges.
References
- Kotha, S., & Mandal, K. (2009). Design and Synthesis of Spirocycles via Olefin Metathesis.
- BenchChem. (2025). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis. BenchChem.
-
Vinogradova, L., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(5), 2344. [Link]
- Orain, D., et al. (2015). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues. Synlett, 26(11), 1531-1535.
- Kotha, S., et al. (2009). Selected Synthetic Strategies to Spirocyclics. Synthesis, 2009(02), 165-193.
- Fessard, T., & Andrews, S. P. (2017). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 12(1), 61-73.
- BenchChem. (n.d.). 2-Methyl-2,6-diazaspiro[3.
- BenchChem. (2025). The Role of 3-(Bromomethyl)
- Orain, D., et al. (2015). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Request PDF.
- Ramesh, S., et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(6), 1515-1519.
- Zhang, T., et al. (2012). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Request PDF.
- Kotha, S., & Mandal, K. (2012). Design and Synthesis of Spirocycles via Olefin Metathesis.
- Aggarwal, V. K., et al. (2024). Selected azetidine-containing spirocyclic pharmaceuticals.
- Al-Zoubi, R. M., et al. (2023). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. RSC Advances, 13(48), 33865-33887.
- MySkinRecipes. (n.d.). 6-Boc-2,6-diazaspiro[3.
- BenchChem. (2025). Synthesis Protocols for 1,6-Diazaspiro[3.
- Fessard, T., et al. (2019). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Request PDF.
- Ramesh, S., et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(6), 1515-1519.
- Noble, A., et al. (2021). Strain-Release-Driven Friedel-Crafts Spirocyclization of Azabicyclo[1.1.0]butanes.
- Taylor, J. E., et al. (2024). Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. Organic Letters.
- The Royal Society of Chemistry. (n.d.).
- BenchChem. (n.d.). One-Pot Synthesis of Azetidine Derivatives from 3-(Bromomethyl)
- Evanno, L., et al. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2007(11), 1747-1750.
- Malig, T. C., et al. (2023). Direct Amidation of Tertiary N-Benzylamines. Organic Letters.
- Isom, A. L., et al. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(20), 13317-13323.
- Kaur, N. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(74), 46797-46823.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Greengrass, C. W., et al. (2000). Synthesis of azetidine derivatives.
- Szatmári, I., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)
- Evanno, L., et al. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Request PDF.
- Reusch, W. (n.d.). Multistep Synthesis.
- BenchChem. (2025). Technical Support Center: 1,6-Diazaspiro[3.4]octane Reactions. BenchChem.
- Vinogradova, L., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI.
- Chibale, K., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry, 64(5), 2291-2309.
- Jiang, Q., et al. (2025). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. Chemical Science.
Sources
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 8. 6-Boc-2,6-diazaspiro[3.4]octane oxalate [myskinrecipes.com]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. rsc.org [rsc.org]
- 11. 2-Methyl-2,6-diazaspiro[3.4]octane oxalate | 1408074-75-8 | Benchchem [benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2,6-Diazaspiro[3.4]octane Dihydrochloride
Welcome to the technical support center for 2,6-Diazaspiro[3.4]octane Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for the purification of this valuable spirocyclic building block. As a highly polar, water-soluble salt, its purification can present unique challenges. This document offers practical, field-proven insights to help you achieve the desired purity for your downstream applications.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of 2,6-Diazaspiro[3.4]octane Dihydrochloride.
Issue 1: Oiling Out During Recrystallization
Q: I'm attempting to recrystallize 2,6-Diazaspiro[3.4]octane dihydrochloride, but it's "oiling out" and not forming crystals. What's causing this and how can I fix it?
A: "Oiling out" is a common issue when recrystallizing highly polar compounds. It occurs when the solute comes out of solution at a temperature above its melting point, or when the solubility changes too rapidly for crystals to form. The dihydrochloride salt's high polarity and strong interactions with protic solvents are the primary causes.
Probable Causes & Solutions:
-
Inappropriate Solvent System: The solvent may be too good, preventing the compound from precipitating, or too poor, causing it to crash out as an oil.
-
Rapid Cooling: Cooling the solution too quickly can favor oil formation over crystallization.
-
Presence of Impurities: Impurities can disrupt the crystal lattice formation.
Step-by-Step Troubleshooting Protocol:
-
Solvent System Optimization:
-
Start with a protic solvent like methanol or ethanol, in which the compound is soluble when hot.
-
Add a less polar co-solvent (an "anti-solvent") in which the compound is insoluble, such as isopropanol, ethyl acetate, or diethyl ether, dropwise to the hot solution until you observe persistent turbidity.
-
Add a few drops of the hot protic solvent to redissolve the turbidity and then allow the solution to cool slowly.
-
-
Controlled Cooling:
-
Allow the solution to cool to room temperature undisturbed.
-
Once at room temperature, you can further cool the flask in an ice bath, and then in a freezer to maximize yield.
-
-
Induce Crystallization:
-
If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent-air interface.
-
Add a seed crystal from a previous successful crystallization, if available.
-
-
Pre-Purification:
-
If oiling persists, consider a pre-purification step. Dissolve the crude material in a minimal amount of water and wash with a non-polar organic solvent like dichloromethane to remove non-polar impurities. Then, remove the water under reduced pressure and attempt recrystallization again.
-
Issue 2: Persistent Low Purity After Recrystallization
Q: My recrystallized 2,6-Diazaspiro[3.4]octane dihydrochloride still shows significant impurities by NMR/LC-MS. What are the likely impurities and how can I remove them?
A: Persistent impurities often co-crystallize with the product or have very similar solubility profiles. Common impurities from the synthesis of spirocyclic amines can include starting materials, reaction byproducts, or partially deprotected intermediates.
Probable Causes & Solutions:
-
Co-crystallization of Impurities: The impurity has similar properties to the desired product.
-
Residual Solvents: Solvents used in the reaction or workup may be trapped in the crystals.
-
Incomplete Reaction or Side Reactions: The synthesis may not have gone to completion, or side products may have formed.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low purity.
Detailed Protocols:
-
Column Chromatography of the Free Base:
-
Neutralize the dihydrochloride salt with a base (e.g., NaHCO₃ or a resin-based scavenger) and extract the free base into an organic solvent.
-
Purify the free base by silica gel chromatography, typically using a gradient of methanol in dichloromethane.
-
Combine the pure fractions, remove the solvent, and re-form the dihydrochloride salt by adding a solution of HCl in a suitable solvent (e.g., diethyl ether or methanol).[1]
-
-
Column Chromatography of a Protected Derivative:
-
Protect the amine functionalities, for example, with a Boc group using Boc-anhydride.
-
Purify the less polar Boc-protected compound by silica gel chromatography.[2]
-
Deprotect and form the dihydrochloride salt.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to store 2,6-Diazaspiro[3.4]octane dihydrochloride?
A: As a hygroscopic salt, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[3] Proper storage prevents the absorption of moisture, which can affect its physical properties and reactivity.
Q2: What are the expected solubility properties of 2,6-Diazaspiro[3.4]octane dihydrochloride?
A: Due to its ionic nature, it is expected to be highly soluble in water and polar protic solvents like methanol and ethanol. Its solubility will be significantly lower in less polar solvents such as acetone, ethyl acetate, and dichloromethane, and it is likely insoluble in non-polar solvents like hexanes and diethyl ether.
| Solvent | Expected Solubility | Use in Purification |
| Water | High | Dissolving for aqueous washes |
| Methanol | High | Good solvent for recrystallization |
| Ethanol | Moderate to High | Good solvent for recrystallization |
| Isopropanol | Low to Moderate | Anti-solvent for recrystallization |
| Ethyl Acetate | Low | Anti-solvent for recrystallization |
| Diethyl Ether | Very Low/Insoluble | Anti-solvent for precipitation |
| Dichloromethane | Very Low/Insoluble | Washing to remove non-polar impurities |
Q3: How can I confirm the purity of my final product?
A: A combination of analytical techniques is recommended:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.
-
LC-MS: To assess purity and confirm the molecular weight.
-
Melting Point: A sharp melting point range is indicative of high purity.
Q4: Can I use reverse-phase chromatography for purification?
A: Yes, reverse-phase chromatography (e.g., C18) can be an excellent alternative for purifying highly polar, water-soluble compounds like this dihydrochloride salt. A typical mobile phase would be a gradient of acetonitrile or methanol in water, often with a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) or formic acid to improve peak shape.
Experimental Workflow for Reverse-Phase Purification:
Caption: Reverse-phase purification workflow.
References
- Vertex AI Search. (2026). 2,6-Diazaspiro[3.4]octan-7-one hydrochloride.
- MDPI. (2023, March 10). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead.
- Apollo Scientific. (2026). 2,6-Diazaspiro[3.3]heptane dihydrochloride.
- BenchChem. (2026). Application Notes and Protocols for the Large-Scale Synthesis of 1,6-Diazaspiro[3.4]octane.
- BenchChem. (2026). The Untapped Potential of 6-Oxaspiro[3.4]octan-2-one in Bioactive Molecule Synthesis: A Guide for Researchers.
Sources
preventing side reactions during functionalization of 2,6-Diazaspiro[3.4]octane
Welcome to the technical support center for the functionalization of 2,6-diazaspiro[3.4]octane. This guide is designed for researchers, scientists, and drug development professionals who are working with this increasingly important scaffold. The unique structural features of 2,6-diazaspiro[3.4]octane, specifically its sp³-rich, three-dimensional architecture, make it a privileged structure in modern drug discovery.[1][2] However, the presence of two secondary amines with different steric and electronic environments presents a unique set of challenges during synthetic modifications.
This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the complexities of functionalizing this versatile building block and prevent common side reactions.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: I am attempting a mono-N-acylation of 2,6-diazaspiro[3.4]octane, but I am getting a mixture of the desired product, the di-acylated product, and unreacted starting material. How can I improve the selectivity for mono-acylation?
Answer:
This is a classic selectivity issue arising from the comparable nucleophilicity of the two nitrogen atoms. While the N6 nitrogen is generally more sterically hindered, forcing perfect selectivity can be challenging. Here’s a breakdown of the causative factors and strategies for improvement:
Causality: The relative reaction rates of the first and second acylation are not sufficiently different under standard conditions. Factors like the reactivity of the acylating agent, reaction temperature, and stoichiometry play a crucial role.
Troubleshooting Strategies:
-
Control Stoichiometry and Addition Rate:
-
Use a slight excess (1.05-1.1 equivalents) of the acylating agent.
-
Employ a slow addition of the acylating agent using a syringe pump. This maintains a low concentration of the electrophile, favoring the reaction with the more nucleophilic amine and minimizing the chance of a second acylation.
-
-
Lower the Reaction Temperature:
-
Perform the reaction at 0 °C or even -78 °C. Lower temperatures increase the selectivity by favoring the kinetically controlled product.
-
-
Choice of Acylating Agent and Solvent:
-
Use a less reactive acylating agent. For instance, instead of an acyl chloride, consider using an activated ester or performing a carbodiimide-mediated coupling with the corresponding carboxylic acid.
-
Aprotic solvents like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) are generally suitable.[3]
-
-
In Situ Protection/Deprotection:
-
A one-pot deprotection-acylation protocol can be highly effective if you are starting with a protected version of the scaffold.[1]
-
Workflow for Optimizing Mono-N-Acylation:
Caption: Decision workflow for troubleshooting poor selectivity in mono-N-acylation.
Question 2: I am trying to perform a selective N-alkylation on the N2 position, but I am observing alkylation at both N2 and N6. How can I achieve better regioselectivity?
Answer:
Regioselectivity in N-alkylation is a common challenge. The N2 position is generally less sterically hindered and more nucleophilic, but subtle differences in reaction conditions can lead to mixtures. The key is to exploit the inherent electronic and steric differences between the two nitrogen atoms.
Causality: The choice of base, solvent, and electrophile can influence the relative nucleophilicity of the two nitrogens and the transition state energies for alkylation at each site.
Troubleshooting Strategies:
-
Orthogonal Protection Strategy: This is the most robust method for achieving perfect regioselectivity.
-
Protect one of the nitrogens with a suitable protecting group (e.g., Boc, Cbz).
-
Perform the alkylation on the unprotected nitrogen.
-
Deprotect the other nitrogen.
-
This strategy allows for the synthesis of di-substituted analogs with different groups on each nitrogen.
-
-
Steric Hindrance:
-
Use a bulky alkylating agent. The steric bulk will favor reaction at the less hindered N2 position.
-
Conversely, if you want to target the N6 position (less common), a less hindered alkylating agent might be necessary, though selectivity will be poor without a protecting group strategy.
-
-
Reaction Conditions:
-
The choice of base and solvent system can influence regioselectivity. For instance, using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF can favor alkylation at a specific position depending on the substrate.[4]
-
Table 1: Common Protecting Groups for 2,6-Diazaspiro[3.4]octane
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Orthogonal To |
| tert-Butoxycarbonyl | Boc | Boc₂O, Et₃N, CH₂Cl₂ | TFA, CH₂Cl₂ or HCl in Dioxane | Cbz, Fmoc |
| Benzyloxycarbonyl | Cbz | CbzCl, NaHCO₃, Dioxane/H₂O | H₂, Pd/C | Boc, Fmoc |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, NaHCO₃, Dioxane/H₂O | 20% Piperidine in DMF | Boc, Cbz |
Question 3: During the work-up of my reaction, I am having trouble separating my product from the starting material and di-substituted byproducts. What are the best purification strategies?
Answer:
Purification of 2,6-diazaspiro[3.4]octane derivatives can be challenging due to the similar polarities of the desired product, starting material, and byproducts.
Troubleshooting Strategies:
-
Column Chromatography: This is the most common method.
-
Normal Phase (Silica Gel): A gradient elution of ethyl acetate in hexanes is a good starting point. The polarity of the eluent can be increased by adding methanol. A small amount of triethylamine (0.1-1%) can be added to the eluent to prevent tailing of the amine products on the acidic silica gel.
-
Reverse Phase (C18): This can be effective for more polar compounds. A gradient of acetonitrile in water with a modifier like formic acid or TFA is typically used.
-
-
Acid-Base Extraction:
-
If there is a significant difference in the basicity of your product and the byproducts, an acid-base extraction can be a useful pre-purification step. However, for closely related amines, this is often not selective enough.
-
-
Crystallization:
-
If your product is a solid, recrystallization can be a highly effective method for obtaining pure material. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, methanol/ether).
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to store 2,6-diazaspiro[3.4]octane and its derivatives?
-
A1: As with most amines, it is best to store them under an inert atmosphere (nitrogen or argon) in a cool, dry place to prevent oxidation and degradation.
Q2: Are there any known incompatibilities of the 2,6-diazaspiro[3.4]octane scaffold with common reagents?
-
A2: The amine functionalities are nucleophilic and basic, so they are incompatible with strong acids and electrophiles unless protection or controlled reaction conditions are used. The strained spirocyclic system is generally stable under common synthetic conditions.
Q3: Can I perform a Buchwald-Hartwig amination on a mono-protected 2,6-diazaspiro[3.4]octane?
-
A3: Yes, this is a common and effective method for introducing an aryl or heteroaryl group onto the unprotected nitrogen. Standard palladium catalysts and ligands are generally applicable.
Detailed Experimental Protocols
Protocol 1: Selective Mono-N-Boc Protection of 2,6-Diazaspiro[3.4]octane
This protocol provides a method for the selective protection of one of the nitrogen atoms, which is a crucial first step for many selective functionalization strategies.
Materials:
-
2,6-Diazaspiro[3.4]octane
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2,6-diazaspiro[3.4]octane (1.0 eq) in CH₂Cl₂.
-
Add Et₃N (1.1 eq) and cool the mixture to 0 °C.
-
Slowly add a solution of Boc₂O (1.05 eq) in CH₂Cl₂ over 1-2 hours.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: N-Acylation of a Mono-Boc-Protected 2,6-Diazaspiro[3.4]octane
This protocol is a representative example for the acylation of a protected 2,6-diazaspiro[3.4]octane.[3]
Materials:
-
Mono-Boc-protected 2,6-diazaspiro[3.4]octane
-
Carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF) or CH₂Cl₂
Procedure:
-
Dissolve the carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF or CH₂Cl₂.
-
Add DIPEA (2.0 eq) and stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of mono-Boc-protected 2,6-diazaspiro[3.4]octane (1.1 eq) in the same solvent.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Diagram of N-Acylation Workflow:
Caption: General workflow for the N-acylation of a protected 2,6-diazaspiro[3.4]octane.
References
- Technical Support Center: 1,6-Diazaspiro[3.4]octane Reactions - Benchchem.
- Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead - PubMed.
- Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead - MDPI.
- Application Notes: Functionalization of the 1,6-Diazaspiro[3.4]octane Core - Benchchem.
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journals.
Sources
Technical Support Center: Navigating the Stability of 2,6-Diazaspiro[3.4]octane
Welcome to the technical support center for 2,6-diazaspiro[3.4]octane and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this valuable spirocyclic scaffold into their synthetic routes and molecular designs. As a rigid, three-dimensional building block, 2,6-diazaspiro[3.4]octane offers unique advantages in medicinal chemistry. However, its strained four-membered azetidine ring presents specific stability challenges that require careful consideration during experimental design and execution.
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you anticipate and address potential stability issues under both acidic and basic conditions. Our goal is to empower you with the knowledge to confidently and successfully utilize this versatile scaffold in your research.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments with 2,6-diazaspiro[3.4]octane. The question-and-answer format is designed to provide direct solutions and explain the underlying chemical principles.
Issue 1: Low or no yield of the desired product in an acid-catalyzed reaction.
-
Question: I am attempting a reaction with a 2,6-diazaspiro[3.4]octane derivative under acidic conditions (e.g., Boc deprotection with TFA, acid-catalyzed coupling), and I am observing a complex mixture of byproducts with little to no desired product. What is likely happening?
-
Answer: The most probable cause is the acid-catalyzed ring-opening of the strained azetidine portion of the spirocycle. The azetidine nitrogen can be protonated, which activates the ring towards nucleophilic attack, leading to decomposition.[1][2] The rate of this decomposition is highly dependent on the pH; lower pH values will accelerate the degradation.[2]
-
Causality: The inherent ring strain of the four-membered azetidine ring makes it susceptible to cleavage. Protonation of the azetidine nitrogen further strains the ring and makes the adjacent carbons more electrophilic and prone to attack by nucleophiles present in the reaction mixture (e.g., solvent, counter-ions, or even other functional groups within the molecule).
-
Troubleshooting Steps:
-
Re-evaluate the necessity of strong acid: If possible, consider alternative, milder conditions. For Boc deprotection, explore enzymatic methods or carefully controlled reactions with weaker acids.
-
Optimize acid concentration and reaction time: Use the minimum amount of acid required and monitor the reaction closely by TLC or LC-MS to quench it as soon as the starting material is consumed.
-
Lower the reaction temperature: Performing the reaction at a lower temperature can significantly reduce the rate of the degradation side reaction.
-
Consider the pKa of the azetidine nitrogen: The basicity of the azetidine nitrogen is a key factor in its susceptibility to protonation.[2] If you are working with a substituted derivative, electron-withdrawing groups on the nitrogen will decrease its basicity and may enhance stability in acidic media.
-
-
Issue 2: Unexpected side products during reactions under basic conditions.
-
Question: I am using a strong base (e.g., LDA, n-BuLi) to deprotonate one of the nitrogen atoms for a subsequent alkylation, but I am getting a mixture of products, including what appears to be a rearranged or ring-opened species. Why is this happening?
-
Answer: While the 2,6-diazaspiro[3.4]octane core is generally more stable under basic conditions compared to acidic conditions, strong and nucleophilic bases can still promote undesired reactions.
-
Causality: Very strong bases, particularly organolithium reagents, can initiate deprotonation at positions other than the intended nitrogen, or in some cases, may even attack the carbon framework, although this is less common for simple deprotonation/alkylation sequences. More likely, if the subsequent electrophile is sterically hindered or the reaction is slow, the strongly basic conditions can promote side reactions.
-
Troubleshooting Steps:
-
Use a non-nucleophilic base: Switch to a sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) if you are not already.
-
Control the stoichiometry of the base: Use of excess strong base can lead to multiple deprotonations and subsequent side reactions. Careful control of the equivalents of base is crucial.
-
Optimize the reaction temperature: Add the base and the electrophile at low temperatures (e.g., -78 °C) to control the reactivity.
-
Consider the order of addition: Adding the base to the substrate at low temperature, followed by the slow addition of the electrophile, can often minimize side reactions.
-
-
Issue 3: Incomplete Boc deprotection or formation of stable salt.
-
Question: I am trying to remove the Boc protecting group from 2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane using standard TFA/DCM conditions, but the reaction is sluggish, or I am isolating a trifluoroacetate salt that is difficult to handle. What are my options?
-
Answer: The basicity of the newly liberated secondary amines can lead to the formation of stable salts with the acid used for deprotection. This can sometimes make the reaction appear incomplete or lead to isolation challenges.
-
Causality: The product of Boc deprotection is a diamine, which will be protonated by the excess acid in the reaction mixture. The resulting salt may be less soluble or require a specific workup procedure to isolate the free base.
-
Troubleshooting Steps:
-
Ensure sufficient acid: Use a sufficient excess of TFA to ensure complete reaction.
-
Aqueous workup: After the reaction is complete (as determined by LC-MS), carefully quench the reaction mixture by adding it to a cold, saturated solution of sodium bicarbonate or another suitable base. Extract the free diamine into an organic solvent.
-
Use a scavenger: In some cases, the tert-butyl cation generated during deprotection can lead to side reactions. The use of a scavenger like triethylsilane or anisole can be beneficial.
-
Alternative deprotection methods: Consider using HCl in a solvent like dioxane or methanol. The resulting hydrochloride salt is often a crystalline solid that can be easily isolated by filtration.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the optimal storage conditions for 2,6-diazaspiro[3.4]octane and its derivatives?
-
A1: It is recommended to store 2,6-diazaspiro[3.4]octane and its derivatives in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and atmospheric carbon dioxide. For long-term storage, refrigeration (2-8 °C) is advisable.
-
-
Q2: How does the stability of the N-Boc protected form of 2,6-diazaspiro[3.4]octane compare to the unprotected form?
-
A2: The N-Boc protected form is significantly more stable under a wider range of conditions. The Boc group reduces the nucleophilicity and basicity of the nitrogen it is attached to, making the molecule less reactive. However, the Boc group itself is labile to strong acids. The unprotected form is a free base and is more susceptible to reactions with electrophiles and can be protonated under acidic conditions, which can lead to ring-opening.
-
-
Q3: Can I use 2,6-diazaspiro[3.4]octane in aqueous solutions?
-
A3: While it may have some solubility in aqueous media, its stability will be pH-dependent. In acidic aqueous solutions, there is a high risk of ring-opening and degradation. In neutral to basic aqueous solutions, it is expected to be more stable, but it is always recommended to use freshly prepared solutions and to perform a preliminary stability assessment in your specific buffer system.
-
-
Q4: What are the expected degradation products of 2,6-diazaspiro[3.4]octane under acidic conditions?
-
A4: The primary degradation pathway is the ring-opening of the azetidine ring. This can result in the formation of a substituted 3-aminopyrrolidine derivative. The exact structure of the degradation product will depend on the nucleophile that attacks the activated azetidine ring.
-
Data Summary Table
The following table provides a qualitative summary of the stability of the 2,6-diazaspiro[3.4]octane core under various conditions. This is based on general principles of azetidine and cyclic amine chemistry.
| Condition | N-Boc Protected | Unprotected (Free Base) | Primary Concern |
| Strong Acid (e.g., TFA, conc. HCl) | Labile (Boc removal) | Highly Unstable | Azetidine ring-opening |
| Weak Acid (e.g., acetic acid, silica gel) | Generally Stable | Potentially Unstable | Gradual azetidine ring-opening |
| Strong, Non-Nucleophilic Base (e.g., LDA, NaH) | Stable | Stable (Deprotonation) | N/A |
| Strong, Nucleophilic Base (e.g., NaOH, KOtBu) | Generally Stable | Generally Stable | Potential for side reactions depending on other functional groups |
| Aqueous Neutral (pH ~7) | Stable | Generally Stable | Long-term stability should be verified |
| Elevated Temperature | Generally Stable | Generally Stable | May accelerate other degradation pathways if catalysts are present |
Experimental Protocols
Protocol 1: Forced Degradation Study under Acidic Conditions
This protocol is designed to assess the stability of a 2,6-diazaspiro[3.4]octane derivative in an acidic environment and to identify potential degradation products.
-
Materials:
-
Your 2,6-diazaspiro[3.4]octane derivative
-
0.1 M Hydrochloric Acid (HCl)
-
Acetonitrile (ACN) or another suitable organic solvent
-
0.1 M Sodium Hydroxide (NaOH)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
-
Procedure:
-
Prepare a stock solution of your compound at 1 mg/mL in ACN.
-
In a clean vial, add a known volume of the stock solution to the 0.1 M HCl to achieve a final concentration of approximately 0.1 mg/mL.
-
Incubate the solution at a controlled temperature (e.g., 40 °C).
-
Withdraw aliquots at specific time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M NaOH.
-
Analyze the samples by HPLC or LC-MS to monitor the disappearance of the parent compound and the appearance of any degradation products.
-
Protocol 2: Small-Scale Trial for Boc Deprotection with Minimized Degradation
This protocol provides a starting point for the Boc deprotection of a 2,6-diazaspiro[3.4]octane derivative while minimizing the risk of ring-opening.
-
Materials:
-
N-Boc-2,6-diazaspiro[3.4]octane derivative
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the Boc-protected compound in DCM in a round-bottom flask equipped with a stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (typically 5-10 equivalents) dropwise to the stirred solution.
-
Monitor the reaction progress by TLC or LC-MS every 15-30 minutes.
-
Once the starting material is consumed, carefully pour the reaction mixture into a flask containing a cold, vigorously stirred saturated NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2-3 times).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected product.
-
Visualizing Degradation Pathways
The following diagrams illustrate the key stability considerations for the 2,6-diazaspiro[3.4]octane scaffold.
Caption: Acid-catalyzed degradation pathway of 2,6-diazaspiro[3.4]octane.
Caption: Troubleshooting workflow for stability issues.
References
-
Bai, G., O'Connell, T. N., Brodney, M. A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1585–1588. Available at: [Link]
-
Bai, G., O'Connell, T. N., Brodney, M. A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PubMed Central. Available at: [Link]
Sources
troubleshooting low yields in 2,6-Diazaspiro[3.4]octane synthesis
Technical Support Center: 2,6-Diazaspiro[3.4]octane Synthesis
Welcome to the technical support center for the synthesis of 2,6-diazaspiro[3.4]octane and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this valuable spirocyclic scaffold. The content is structured in a question-and-answer format to directly address specific experimental challenges.
Troubleshooting Guide: Addressing Low Yields and Synthetic Hurdles
Low yields in multi-step syntheses are a common challenge, and the preparation of spirocyclic systems like 2,6-diazaspiro[3.4]octane is no exception. This section will address specific problems you might encounter at various stages of a common synthetic route, focusing on the synthesis of orthogonally protected analogues which are versatile building blocks in medicinal chemistry.
A widely adopted and successful strategy for synthesizing orthogonally protected 2,6-diazaspiro[3.4]octane involves a multi-step sequence. The following troubleshooting guide is structured around the key transformations in this pathway.
dot
Caption: A common synthetic workflow for orthogonally protected 2,6-diazaspiro[3.4]octane.
Step 1: 1,3-Dipolar Cycloaddition
Question: My 1,3-dipolar cycloaddition between N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine and methyl acrylate is giving a low yield of methyl 1-benzylpyrrolidine-3-carboxylate. What could be the issue?
Answer:
This is a critical step for forming the pyrrolidine ring, and low yields can often be traced back to the generation and stability of the azomethine ylide intermediate. Here’s a breakdown of potential causes and solutions:
-
Cause 1: Inefficient Azomethine Ylide Generation. The reaction is typically catalyzed by a Brønsted or Lewis acid, such as trifluoroacetic acid (TFA), to generate the reactive azomethine ylide.[1][2]
-
Solution: Ensure your TFA is fresh and anhydrous. The catalytic amount is crucial; too little may result in incomplete reaction, while too much can lead to side reactions. Start with a catalytic amount and monitor the reaction by TLC or LC-MS. If the reaction is sluggish, a slight increase in the catalyst loading may be beneficial.
-
-
Cause 2: Reagent Quality. The N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine precursor is sensitive to moisture and can degrade over time.
-
Solution: Use freshly distilled or recently purchased reagent. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). All solvents should be anhydrous.
-
-
Cause 3: Side Reactions of the Azomethine Ylide. The generated azomethine ylide is highly reactive and can undergo self-dimerization or react with any ambient moisture.
-
Solution: Add the dipolarophile (methyl acrylate) to the reaction mixture before or concurrently with the catalyst to ensure it is readily available to trap the ylide as it forms. Maintaining a relatively high concentration of the dipolarophile can favor the desired cycloaddition over side reactions.
-
dot
Caption: Troubleshooting logic for the 1,3-dipolar cycloaddition step.
Step 3: Reduction of the Diester
Question: The reduction of dimethyl 1-benzylpyrrolidine-3,3-dicarboxylate with lithium aluminum hydride (LiAlH4) is not going to completion, or I'm getting a complex mixture of products. What's going wrong?
Answer:
The reduction of esters with LiAlH4 is a powerful transformation, but it requires careful execution to avoid issues.
-
Cause 1: Inactive LiAlH4. LiAlH4 is extremely reactive with water and moisture.[3][4] If it has been improperly stored or handled, its activity will be significantly reduced.
-
Solution: Use a fresh bottle of LiAlH4 or a freshly opened container. Handle it in a glovebox or under a stream of dry inert gas. The quality of the solvent (typically THF or diethyl ether) is also critical; ensure it is anhydrous.
-
-
Cause 2: Insufficient Equivalents of LiAlH4. Each ester group consumes two equivalents of hydride, and any adventitious water will also consume the reagent.
-
Solution: Use a sufficient excess of LiAlH4 (typically 2.5-3 equivalents per ester group) to ensure the reaction goes to completion. The reaction is highly exothermic, so add the LiAlH4 portion-wise to a cooled solution of the diester (0 °C).
-
-
Cause 3: Incomplete Reaction. The reaction may be sluggish if the temperature is too low for an extended period.
-
Solution: After the initial addition at 0 °C, allow the reaction to warm to room temperature and then gently reflux to drive it to completion. Monitor the progress by TLC, looking for the disappearance of the starting material.
-
-
Cause 4: Work-up Issues. The work-up of LiAlH4 reactions can be tricky, often forming gelatinous aluminum salts that are difficult to filter and can trap the product.
-
Solution: A Fieser work-up is highly recommended. To the cooled reaction mixture, sequentially and slowly add 'x' mL of water, 'x' mL of 15% aqueous NaOH, and then '3x' mL of water, where 'x' is the mass of LiAlH4 in grams. This procedure should produce a granular precipitate that is easily filtered, leading to better recovery of the desired diol.
-
| Parameter | Suboptimal Condition | Recommended Condition | Rationale |
| LiAlH4 Quality | Old, grey, clumpy powder | Fresh, white to light grey powder | Ensures high reactivity and predictable stoichiometry.[3] |
| Solvent | Undried THF or ether | Freshly distilled from a drying agent | Prevents quenching of the highly reactive LiAlH4. |
| Temperature | Maintained at 0 °C throughout | Initial addition at 0 °C, then reflux | Ensures complete reduction of both ester groups. |
| Work-up | Quenching with only water | Fieser work-up (water, NaOH(aq), water) | Facilitates easy removal of aluminum salts and improves product isolation. |
Step 5: Boc Protection
Question: I am having trouble with the Boc protection of 6-benzyl-2,6-diazaspiro[3.4]octane. The reaction is incomplete, or I am observing side products.
Answer:
Boc protection is generally a robust reaction, but issues can arise, especially with sterically hindered or multifunctional amines.
-
Cause 1: Inadequate Base. A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is required to neutralize the acid formed during the reaction.[5]
-
Solution: Ensure at least one equivalent of the base is used. If the starting material is a salt (e.g., hydrochloride), an additional equivalent of base is necessary.
-
-
Cause 2: Competing Reactions. The two secondary amines in 2,6-diazaspiro[3.4]octane have different steric environments. While the azetidine nitrogen is generally more reactive, di-protection can occur if excess Boc-anhydride is used.
-
Solution: Use approximately 1.0-1.1 equivalents of Boc-anhydride (Boc₂O) to favor mono-protection. Monitor the reaction carefully by TLC or LC-MS and stop it once the starting material is consumed.
-
-
Cause 3: Solubility Issues. The starting diamine may have limited solubility in common solvents like dichloromethane (DCM) or acetonitrile, especially if it is in a salt form.
-
Solution: If solubility is an issue, consider using a co-solvent system or a more polar solvent like DMF. Alternatively, performing the reaction in a biphasic system with a mild aqueous base (e.g., NaHCO₃) can be effective.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for achieving high overall yield in the synthesis of 2,6-diazaspiro[3.4]octane?
A1: The most critical factors are the quality of reagents and the strict control of reaction conditions. Specifically:
-
Anhydrous Conditions: Many steps, particularly the 1,3-dipolar cycloaddition and the LiAlH4 reduction, are highly sensitive to moisture. Using anhydrous solvents and reagents, and performing reactions under an inert atmosphere, is paramount.
-
Reagent Purity: The purity of the starting materials, especially the azomethine ylide precursor, directly impacts the efficiency of the first step, which sets the stage for the entire synthesis.
-
Careful Monitoring: Each step should be carefully monitored by TLC or LC-MS to ensure complete conversion before proceeding to the next step. This prevents carrying forward unreacted materials that can complicate subsequent reactions and purifications.
Q2: I am struggling with the purification of the final 2,6-diazaspiro[3.4]octane products, which are often polar. What are the best practices?
A2: The purification of polar amines can indeed be challenging due to their interaction with silica gel.
-
Column Chromatography: When using silica gel chromatography, it is often necessary to add a small amount of a basic modifier to the eluent, such as triethylamine (0.5-2%) or ammonium hydroxide (in a DCM/methanol solvent system), to prevent streaking and improve recovery.[7]
-
Alternative Stationary Phases: If silica gel proves problematic, consider using alumina (basic or neutral) or a reverse-phase C18 column with an appropriate mobile phase (e.g., water/acetonitrile with a TFA or formic acid modifier).
-
Salt Formation and Recrystallization: For crystalline products, purification via salt formation (e.g., with HCl or oxalic acid) followed by recrystallization can be a highly effective method to obtain high-purity material. The free base can then be regenerated by treatment with a base.
Q3: What is the purpose of using orthogonal protecting groups like Boc and Benzyl?
A3: Orthogonal protecting groups are essential for the selective functionalization of the two different nitrogen atoms in the 2,6-diazaspiro[3.4]octane scaffold.
-
Selective Deprotection: The Boc group is labile under acidic conditions (e.g., TFA in DCM), while the benzyl group is stable to acid but can be removed by hydrogenolysis (e.g., H₂, Pd/C).[8] This allows for the selective deprotection and subsequent derivatization of one nitrogen atom while the other remains protected. This is crucial in medicinal chemistry for building molecular diversity and performing structure-activity relationship (SAR) studies.
dot
Caption: Strategy for selective functionalization using orthogonal protecting groups.
References
- Dieckmann Condensation. Grokipedia.
-
Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Development and optimization of a continuous flow ester reduction with LiAlH4 in the synthesis of a key intermediate for PI3Kδ inhibitor (CPL302415). ResearchGate. Available at: [Link]
-
Synthesis of 2,2‐Disubstituted Spirocyclic Pyrrolidines by Intramolecular Dieckmann Condensation. ResearchGate. Available at: [Link]
-
Studies in Dieckmann cyclization and utilization of the products in the synthesis of steroids. CORE. Available at: [Link]
-
For highly polar compound, how to do the purification? ResearchGate. Available at: [Link]
-
Dieckmann Condensation. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Thieme Connect. Available at: [Link]
-
Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. ResearchGate. Available at: [Link]
-
Purification of strong polar and basic compounds. Reddit. Available at: [Link]
-
Having great trouble with a Boc-protection reaction. Reddit. Available at: [Link]
-
Sequential Dieckmann cyclization enables the total synthesis of 7-epi-clusianone and 18... RSC Publishing. Available at: [Link]
-
How do I purify the resulting compound after a nitro- to amine-group reduction? ResearchGate. Available at: [Link]
-
Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry. Available at: [Link]
-
How to purify Amine? YouTube. Available at: [Link]
-
Facile synthesis of 2-azaspiro[3.4]octane. ResearchGate. Available at: [Link]
-
2,6-Diazaspiro(3.4)octane. PubChem. Available at: [Link]
-
Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Selvita. Available at: [Link]
-
Direct Amidation of Tertiary N-Benzylamines. ACS Publications. Available at: [Link]
-
Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. Available at: [Link]
-
Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. Available at: [Link]
-
tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate. PubChem. Available at: [Link]
-
Facile synthesis of 2-azaspiro[3.4]octane. RSC Publishing. Available at: [Link]
-
Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI. Available at: [Link]
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available at: [Link]
-
n-benzyl-n-methoxymethyl-n-(trimethylsilyl)methylamine. Organic Syntheses. Available at: [Link]
-
BOC Protection and Deprotection. J&K Scientific LLC. Available at: [Link]
-
Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. ResearchGate. Available at: [Link]
-
Master Organic Chemistry. Master Organic Chemistry. Available at: [Link]
-
Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. MDPI. Available at: [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. National Institutes of Health. Available at: [Link]
-
Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. Available at: [Link]
Sources
- 1. N-Benzyl-N-(methoxymethyl)-N-TMS-methylamine - Enamine [enamine.net]
- 2. Application of N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine_Chemicalbook [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 2,6-Diazaspiro[3.4]octane Dihydrochloride
Welcome to the technical support center for the synthesis of 2,6-Diazaspiro[3.4]octane dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up of this valuable spirocyclic building block. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical field experience to help you navigate the challenges of transitioning from lab-scale synthesis to larger-scale production.
Section 1: General Synthesis & Strategy
Q1: What is a viable synthetic strategy for 2,6-Diazaspiro[3.4]octane, and what are the primary considerations for scale-up?
A1: A robust and scalable synthesis of 2,6-Diazaspiro[3.4]octane typically involves a multi-step approach that builds the spirocyclic core sequentially, utilizing orthogonal protecting groups to differentiate the two nitrogen atoms. The general strategy involves constructing a functionalized cyclobutane ring, followed by the formation of the azetidine ring.
Key Scale-Up Considerations:
-
Reagent Selection: Choose reagents that are cost-effective, readily available in bulk, and have favorable safety profiles. For example, while some lab-scale syntheses might use exotic or highly energetic reagents, scale-up requires alternatives like catalytic transfer hydrogenation or more manageable reducing agents.[1]
-
Process Safety: Thoroughly evaluate the thermal hazards of each step. Exothermic reactions, such as reductions or Boc-deprotections with strong acids, require careful thermal management (e.g., controlled addition rates, efficient reactor cooling) to prevent runaways.
-
Isolation and Purification: Minimize the use of column chromatography, which is not practical for large-scale production.[2] The process should be designed to isolate intermediates and the final product through crystallization, precipitation, or extraction. The dihydrochloride salt formation is a key purification step in itself.
-
Protecting Group Strategy: The choice of protecting groups is critical. The tert-butyloxycarbonyl (Boc) group is common due to its stability and relatively clean removal.[3] However, its acidic removal generates large volumes of gas (CO2 and isobutylene), which must be managed in a large reactor.[3] Alternative strategies like thermal deprotection in a flow chemistry setup can be considered for safer and more efficient scale-up.[4]
A generalized workflow is presented below.
Caption: Generalized workflow for the synthesis of 2,6-Diazaspiro[3.4]octane dihydrochloride.
Section 2: Troubleshooting Key Synthetic Steps
Q2: My intramolecular cyclization to form the azetidine ring is low-yielding on a larger scale. What factors should I investigate?
A2: Forming a strained four-membered ring like an azetidine can be challenging, and issues are often magnified during scale-up.[5] Low yields typically stem from competing intermolecular side reactions (e.g., dimerization, polymerization) or slow reaction kinetics.
Troubleshooting Steps:
-
High-Dilution Principle: Intermolecular reactions are concentration-dependent. On a large scale, it's difficult to maintain the high dilution used in lab-scale experiments.
-
Causality: At high concentrations, the reactive ends of two different molecules are more likely to find each other than the two reactive ends of the same molecule.
-
Solution: Employ a slow-addition strategy. Prepare a solution of your precursor and add it slowly over several hours to a large volume of heated solvent in the reactor. This keeps the instantaneous concentration of the reactant low, favoring the intramolecular cyclization.
-
-
Solvent and Base Choice: The solvent and base can dramatically affect the reaction rate and pathway.
-
Causality: The solvent must fully dissolve the starting material and the base, while the base must be strong enough to deprotonate the nucleophile without causing decomposition.
-
Solution: For an intramolecular SN2 reaction, a polar aprotic solvent like DMF, DMSO, or acetonitrile is often effective. Screen a panel of non-nucleophilic bases (e.g., K2CO3, Cs2CO3, DBU). Cesium carbonate is often particularly effective in promoting cyclizations due to the "cesium effect," which enhances the nucleophilicity of the reacting anion.
-
-
Temperature Optimization:
-
Causality: The reaction may have a high activation energy barrier. However, excessive temperature can promote decomposition or side reactions.
-
Solution: Carefully monitor the reaction progress at different temperatures using in-process controls (e.g., HPLC, UPLC). A small increase in temperature (e.g., from 80°C to 100°C) can sometimes significantly increase the rate of the desired cyclization without substantially promoting side reactions.
-
Q3: I'm encountering issues with the Boc-deprotection step during scale-up. What are the common pitfalls and safer alternatives?
A3: The removal of a Boc protecting group is a standard transformation, but it presents significant challenges at scale.[6] The most common method, using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a solvent like dichloromethane (DCM), has several drawbacks.[3]
Common Pitfalls:
-
Gas Evolution: The reaction releases large volumes of isobutylene and carbon dioxide.[3] In a large, sealed reactor, this can lead to a dangerous pressure buildup. The system must be well-vented.
-
Exothermicity: The reaction is exothermic. Without proper cooling and controlled addition of the acid, the temperature can rise uncontrollably, leading to side reactions or boiling of the solvent.
-
Corrosion: Strong acids are corrosive to standard reactors if materials are not chosen carefully.
-
Solvent Choice: DCM is a regulated solvent and its use is being increasingly restricted.
Troubleshooting and Alternatives:
| Method | Description | Advantages for Scale-Up | Disadvantages/Considerations |
| HCl in Solvent | Using a solution of HCl in a more benign solvent like isopropanol (IPA), dioxane, or cyclopentyl methyl ether (CPME). | Avoids TFA and DCM. The final product often crystallizes directly as the hydrochloride salt. | Still requires handling of a strong acid and managing gas evolution. |
| Thermal Deprotection | Heating the Boc-protected amine in a high-boiling solvent (e.g., toluene, DMSO) to induce thermolytic cleavage.[7] | Avoids the use of strong acids entirely, simplifying workup and reducing corrosion issues.[4] | Requires high temperatures (often >150°C), which may not be compatible with other functional groups in the molecule. |
| Flow Chemistry | Pumping the substrate solution through a heated reactor coil, potentially packed with a solid acid catalyst. | Excellent control over temperature and pressure. Gas evolution is managed continuously in a small volume.[4] | Requires specialized equipment. Throughput may be a concern depending on the scale. |
Q4: The reductive amination step in my synthesis is sluggish and producing dialkylation byproducts. How can I optimize this?
A4: Reductive amination is a cornerstone reaction for C-N bond formation, but its success depends on the delicate balance between imine/enamine formation and reduction.[8][9]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Microscale purification in support of high-throughput medicinal chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. jk-sci.com [jk-sci.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Managing Stereochemistry in 2,6-Diazaspiro[3.4]octane Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,6-diazaspiro[3.4]octanes. This guide is designed to provide expert insights and practical solutions for managing the complex stereochemical challenges inherent in the synthesis and functionalization of this valuable scaffold. The unique three-dimensional nature of the 2,6-diazaspiro[3.4]octane core makes it a privileged structure in medicinal chemistry, but also presents significant hurdles in controlling the spatial arrangement of substituents.[1] This resource offers in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stereochemistry of 2,6-diazaspiro[3.4]octane and its derivatives.
Q1: What are the primary sources of stereoisomerism in substituted 2,6-diazaspiro[3.4]octanes?
A1: Stereoisomerism in this scaffold can arise from several sources:
-
Chirality at the Spirocyclic Center: The spirocyclic carbon atom (C4) is a quaternary center. While the parent, unsubstituted 2,6-diazaspiro[3.4]octane is achiral due to a plane of symmetry, substitution on the pyrrolidine or azetidine rings can render this center chiral.
-
Substitution on the Rings: Introducing substituents at any of the carbon or nitrogen atoms of the azetidine or pyrrolidine rings can create stereocenters. For instance, monosubstitution at C1, C3, C5, or C7 will generate at least one stereocenter.
-
Diastereomerism: When multiple stereocenters are present, diastereomers can be formed. For example, a 1,5-disubstituted 2,6-diazaspiro[3.4]octane can exist as cis and trans diastereomers, in addition to being chiral.
Q2: How can I determine the stereochemistry of my substituted 2,6-diazaspiro[3.4]octane derivative?
A2: A combination of analytical techniques is typically employed:
-
NMR Spectroscopy: For diastereomers, differences in the chemical shifts and coupling constants of the ring protons can provide information about their relative stereochemistry. Advanced techniques like 2D NOESY or ROESY can be used to determine through-space proximity of protons, which is invaluable for assigning relative configurations.[2]
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful method for separating and quantifying enantiomers. A variety of chiral stationary phases (CSPs) are available, and method development is often required to achieve optimal separation.
-
X-ray Crystallography: Unambiguous determination of both relative and absolute stereochemistry can be achieved through single-crystal X-ray diffraction analysis, provided that suitable crystals can be obtained.
-
Vibrational Circular Dichroism (VCD): VCD can be a powerful tool for determining the absolute configuration of chiral molecules in solution, especially when crystallization for X-ray analysis is not feasible.
Q3: What are the general strategies for obtaining enantiomerically pure 2,6-diazaspiro[3.4]octanes?
A3: There are three main approaches:
-
Chiral Resolution: This involves separating a racemic mixture into its constituent enantiomers. This can be achieved by:
-
Diastereomeric Salt Formation: Reacting the racemic diamine with a chiral acid (e.g., tartaric acid, camphorsulfonic acid) to form diastereomeric salts, which can then be separated by crystallization.[3][4][5]
-
Chiral Chromatography: Preparative chiral HPLC can be used to separate enantiomers on a larger scale.
-
-
Asymmetric Synthesis: This involves using chiral starting materials, reagents, or catalysts to selectively produce one enantiomer. For spirocyclic systems, this can involve diastereoselective reactions on a chiral-pool-derived starting material.
-
Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to yield the enantiomerically enriched product.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Low Diastereoselectivity in the N-Alkylation of a Monoprotected 2,6-Diazaspiro[3.4]octane
Scenario: You are performing a reductive amination to introduce a substituent on the secondary amine of a monoprotected (e.g., N-Boc) 2,6-diazaspiro[3.4]octane, but the reaction yields a nearly 1:1 mixture of diastereomers.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Insufficient Steric Hindrance | The protecting group or existing substituents may not be bulky enough to effectively shield one face of the molecule. | |
| 1. Change the Protecting Group: If possible, switch to a bulkier protecting group (e.g., from Boc to Cbz or a more sterically demanding group) on the other nitrogen to increase the steric bias. | A significant improvement in the diastereomeric ratio (d.r.). | |
| 2. Modify the Substrate: If the core scaffold has other points of substitution, consider if a bulkier group can be installed prior to the problematic step. | Enhanced facial selectivity. | |
| Reaction Temperature is Too High | Higher temperatures can overcome the small energy difference between the diastereomeric transition states, leading to lower selectivity. | |
| 1. Lower the Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C). | Increased d.r. as the reaction becomes more thermodynamically controlled. | |
| Choice of Reducing Agent | The size and mechanism of the reducing agent can influence the direction of hydride attack. | |
| 1. Screen Reducing Agents: Test a variety of reducing agents with different steric profiles, such as sodium triacetoxyborohydride, sodium cyanoborohydride, or bulkier borohydrides. | Identification of a reducing agent that provides higher diastereoselectivity. | |
| Solvent Effects | The solvent can influence the conformation of the substrate and the transition state. | |
| 1. Conduct a Solvent Screen: Evaluate a range of solvents with varying polarities (e.g., DCM, THF, 1,4-dioxane, toluene). | Discovery of a solvent that favors the formation of one diastereomer. |
Problem 2: Difficulty in Separating Diastereomers by Column Chromatography
Scenario: You have synthesized a mixture of diastereomers, but they are co-eluting or have very poor separation on silica gel chromatography.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Similar Polarity of Diastereomers | The overall polarity of the two diastereomers is too similar for effective separation on silica. | |
| 1. Optimize the Solvent System: Systematically screen a range of solvent systems with different polarities and compositions. Consider using ternary mixtures (e.g., hexane/ethyl acetate/methanol) or adding a small amount of a modifier like triethylamine for basic compounds or acetic acid for acidic compounds. | Improved resolution (ΔRf) between the two spots on TLC, indicating a better solvent system for column chromatography. | |
| 2. Change the Stationary Phase: If silica gel is ineffective, try other stationary phases like alumina (basic or neutral), C18 (reversed-phase), or diol-bonded silica. | Separation of the diastereomers on the new stationary phase. | |
| 3. Derivatization: If the diastereomers have a suitable functional group (e.g., -OH, -NH2), they can be derivatized to create new compounds with larger differences in polarity, which may be easier to separate. The protecting group can then be removed after separation. | Successful separation of the derivatized diastereomers. |
Problem 3: Unsuccessful Chiral Resolution by Diastereomeric Salt Formation
Scenario: You are attempting to resolve a racemic 2,6-diazaspiro[3.4]octane derivative using a chiral acid, but either no salt precipitates, or the precipitated salt is not enantiomerically enriched.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inappropriate Chiral Resolving Agent | The chosen chiral acid may not form a stable, crystalline salt with your diamine, or the solubilities of the two diastereomeric salts may be too similar. | |
| 1. Screen Different Resolving Agents: Test a variety of commercially available chiral acids, such as (+)- or (-)-tartaric acid, (+)- or (-)-O,O'-dibenzoyltartaric acid, (+)- or (-)-camphorsulfonic acid, or (+)- or (-)-mandelic acid.[3][4][5] | Identification of a resolving agent that selectively precipitates one diastereomeric salt. | |
| Incorrect Stoichiometry | The molar ratio of the resolving agent to the racemic amine is crucial for successful resolution. | |
| 1. Vary the Stoichiometry: Experiment with different molar ratios of the resolving agent (e.g., 0.5, 1.0, and 2.0 equivalents). For diacids and diamines, the optimal ratio can be complex.[3] | Finding the optimal ratio that maximizes the yield and enantiomeric excess of the precipitated salt. | |
| Poor Solvent Choice | The solvent plays a critical role in the differential solubility of the diastereomeric salts. | |
| 1. Conduct a Solvent Screen: Systematically test a range of solvents and solvent mixtures (e.g., ethanol, methanol, isopropanol, acetone, acetonitrile, and aqueous mixtures thereof). | Discovery of a solvent system where one diastereomeric salt is significantly less soluble than the other. | |
| Kinetically vs. Thermodynamically Controlled Crystallization | The rate of cooling and aging time can affect the purity of the crystallized salt. | |
| 1. Optimize Crystallization Conditions: Experiment with slow cooling, rapid cooling, and allowing the solution to stand at a constant temperature for an extended period to encourage equilibration to the most stable, and hopefully less soluble, diastereomeric salt. | Improved enantiomeric excess of the crystallized product. |
Experimental Protocols
Protocol 1: Diastereoselective Reductive Amination of N-Boc-2,6-diazaspiro[3.4]octane
This protocol describes a general procedure for the diastereoselective introduction of a substituent onto the unprotected nitrogen of N-Boc-2,6-diazaspiro[3.4]octane.
Materials:
-
N-Boc-2,6-diazaspiro[3.4]octane
-
Aldehyde or ketone of choice
-
Sodium triacetoxyborohydride
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of N-Boc-2,6-diazaspiro[3.4]octane (1.0 equiv) in anhydrous DCM, add the desired aldehyde or ketone (1.1 equiv).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the diastereomers.
-
Analyze the diastereomeric ratio by ¹H NMR or HPLC.
Protocol 2: Chiral Resolution of a Racemic 2,6-Diazaspiro[3.4]octane Derivative via Diastereomeric Salt Formation
This protocol provides a general method for the chiral resolution of a racemic diamine using a chiral diacid like (+)-O,O'-dibenzoyltartaric acid.
Materials:
-
Racemic 2,6-diazaspiro[3.4]octane derivative
-
(+)-O,O'-Dibenzoyltartaric acid
-
Ethanol (or other suitable solvent)
-
Diethyl ether
-
1 M Sodium hydroxide solution
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the racemic 2,6-diazaspiro[3.4]octane derivative (1.0 equiv) in a minimal amount of warm ethanol.
-
In a separate flask, dissolve (+)-O,O'-dibenzoyltartaric acid (0.5 to 1.0 equiv) in warm ethanol.
-
Slowly add the acid solution to the diamine solution with stirring.
-
Allow the mixture to cool slowly to room temperature, and then cool further in a refrigerator overnight to facilitate crystallization.
-
Collect the precipitated solid by vacuum filtration and wash with a small amount of cold ethanol, followed by diethyl ether. This is the first crop of the diastereomeric salt.
-
Concentrate the mother liquor to obtain subsequent crops of crystals if necessary.
-
To recover the free amine, suspend the diastereomeric salt in a mixture of DCM and 1 M NaOH solution and stir until the solid dissolves.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the enantiomerically enriched amine.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Visualizations
Caption: Strategies for obtaining enantiomerically pure compounds.
Caption: Troubleshooting workflow for low diastereoselectivity.
References
-
Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. Available at: [Link]
-
Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI. Available at: [Link]
-
Facile synthesis of 2-azaspiro[3.4]octane. Request PDF on ResearchGate. Available at: [Link]
-
Reference-free NOE NMR analysis. ResearchGate. Available at: [Link]
-
Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications. Available at: [Link]
-
Chiral HPLC Method Development. I.B.S. Analytical. Available at: [Link]
-
Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. ResearchGate. Available at: [Link]
-
Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. Available at: [Link]
-
Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Request PDF on ResearchGate. Available at: [Link]
-
Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Publishing. Available at: [Link]
-
HPLC Technical Tip: Chiral Method Development. Phenomenex. Available at: [Link]
-
Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. ScienceDirect. Available at: [Link]
-
Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Reymond Research Group. Available at: [Link]
-
Efficient method development for chiral separation by using CHIRAL ART columns. YMC. Available at: [Link]
-
Resolution (Separation) of Enantiomers. Chemistry LibreTexts. Available at: [Link]
-
Chiral resolution. Wikipedia. Available at: [Link]
-
One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. National Institutes of Health. Available at: [Link]
-
Spirocyclic Diamine Scaffolds for Medicinal Chemistry. ResearchGate. Available at: [Link]
-
Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. PubMed Central. Available at: [Link]
-
NOESY Spectra. Chemistry LibreTexts. Available at: [Link]
-
How to interpret a NOESY NMR spectrum. YouTube. Available at: [Link]
-
nOe. YouTube. Available at: [Link]
Sources
- 1. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
Technical Support Center: Deprotection Strategies for 2,6-Diazaspiro[3.4]octane Intermediates
Welcome to the technical support center for the deprotection of 2,6-diazaspiro[3.4]octane intermediates. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this valuable spirocyclic scaffold into their synthetic programs. The unique structural features of the 2,6-diazaspiro[3.4]octane core necessitate a careful and well-considered approach to the removal of protecting groups to ensure the integrity of the final product.
This resource provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. It addresses specific issues you may encounter during your experiments, with a focus on the underlying chemical principles to empower you to make informed decisions in the laboratory.
Frequently Asked Questions (FAQs)
Section 1: Boc-Protected Intermediates
The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis due to its stability and ease of removal under acidic conditions.[1]
Question 1: I am observing incomplete deprotection of my bis-Boc-2,6-diazaspiro[3.4]octane. What are the common causes and how can I drive the reaction to completion?
Answer: Incomplete deprotection of a bis-Boc-protected 2,6-diazaspiro[3.4]octane is a frequent challenge. Several factors can contribute to this issue:
-
Insufficient Acid Stoichiometry: The deprotection of a Boc group is an acid-catalyzed hydrolysis.[2] For a bis-Boc substrate, at least two equivalents of acid are required stoichiometrically. In practice, a significant excess is often necessary to ensure a reasonable reaction rate.
-
Reaction Time and Temperature: While many Boc deprotections are rapid at room temperature, the steric hindrance of the spirocyclic core and the presence of two Boc groups may necessitate longer reaction times or gentle heating.[2]
-
Choice of Acid and Solvent: The strength of the acid and the polarity of the solvent play a crucial role. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and effective combination.[1] If you are using a weaker acid, such as hydrochloric acid in dioxane, you may need to increase the concentration or reaction time.[3]
Troubleshooting Workflow for Incomplete Boc Deprotection
Caption: Decision-making workflow for troubleshooting incomplete Boc deprotection.
Question 2: I am trying to selectively deprotect only one of the two Boc groups on my 2,6-diazaspiro[3.4]octane. Is this feasible?
Answer: Achieving selective mono-deprotection of a bis-Boc-2,6-diazaspiro[3.4]octane is challenging due to the similar reactivity of the two protected nitrogens. However, it may be possible under carefully controlled conditions:
-
Sub-Stoichiometric Acid: The use of a precisely controlled amount of acid (e.g., 1.0-1.2 equivalents) at low temperatures (e.g., 0 °C to -20 °C) can sometimes favor mono-deprotection. The reaction must be carefully monitored by TLC or LC-MS to quench it at the desired point.
-
Steric Hindrance: If the two nitrogen atoms have significantly different steric environments due to other substituents on the spirocycle, the less hindered Boc group may be removed preferentially.
-
Alternative Protecting Groups: For a truly orthogonal strategy, it is highly recommended to protect the two nitrogens with different groups from the outset (e.g., one Boc and one Cbz).[4] This allows for the selective removal of one group without affecting the other.
Section 2: Cbz-Protected Intermediates
The benzyloxycarbonyl (Cbz or Z) group is another widely used amine protecting group, valued for its stability under both acidic and basic conditions.[5] Its removal is typically achieved by catalytic hydrogenolysis.[6]
Question 3: My Cbz deprotection via catalytic hydrogenolysis is sluggish or incomplete. What can I do to improve the reaction?
Answer: Several factors can hinder the efficiency of catalytic hydrogenolysis for Cbz deprotection:
-
Catalyst Activity: The quality and activity of the palladium on carbon (Pd/C) catalyst are paramount. Ensure you are using a fresh, high-quality catalyst. Catalyst poisoning by sulfur-containing compounds or other impurities in your substrate or solvent can also inhibit the reaction.
-
Hydrogen Pressure: While a balloon of hydrogen is often sufficient for small-scale reactions, more stubborn deprotections may require higher pressures using a hydrogenation apparatus.[6]
-
Solvent Choice: Protic solvents like methanol or ethanol are generally preferred for hydrogenolysis as they facilitate the reaction.[6]
-
Reaction Time and Temperature: Some Cbz deprotections may require extended reaction times or gentle warming to go to completion.
Question 4: Are there alternative methods to remove a Cbz group if my molecule contains other reducible functional groups (e.g., alkenes, alkynes, nitro groups)?
Answer: Yes, catalytic hydrogenolysis is not suitable for substrates with other reducible functionalities.[6] In such cases, orthogonal deprotection methods are necessary:
-
Acidic Cleavage: Strong acids like HBr in acetic acid can cleave the Cbz group.[6] This method is effective but harsh and may not be compatible with other acid-sensitive groups in your molecule.
-
Transfer Hydrogenation: This method uses a hydrogen donor like ammonium formate in the presence of Pd/C, which can sometimes be milder and more selective than using hydrogen gas.[6]
-
Lewis Acid-Mediated Deprotection: Certain Lewis acids can also effect the cleavage of Cbz groups.[7]
| Deprotection Method | Reagents/Conditions | Advantages | Limitations |
| Catalytic Hydrogenolysis | H₂, Pd/C in MeOH or EtOH | Mild, neutral pH, high yields, clean byproducts (toluene and CO₂).[6] | Incompatible with reducible functional groups; safety concerns with H₂ gas.[6] |
| Transfer Hydrogenation | Ammonium formate, Pd/C in MeOH | Safer alternative to H₂ gas.[6] | May still reduce some sensitive functional groups. |
| Acidic Cleavage | HBr in Acetic Acid | Useful for substrates sensitive to hydrogenation.[6] | Harsh conditions, not suitable for acid-labile molecules. |
Section 3: Fmoc-Protected Intermediates
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is commonly used in peptide synthesis and is prized for its lability under basic conditions, making it orthogonal to both Boc and Cbz protecting groups.[8]
Question 5: I am experiencing incomplete Fmoc deprotection using piperidine in DMF. What could be the issue?
Answer: Incomplete Fmoc removal is often due to the following:
-
Reagent Concentration and Purity: A 20% (v/v) solution of piperidine in DMF is standard.[9] Ensure your piperidine is not old or discolored, as oxidation products can interfere with the reaction.
-
Reaction Time: While Fmoc deprotection is typically fast, ensure you are allowing sufficient time for the reaction to go to completion. A two-step procedure with a short initial treatment followed by a longer one is often effective.[9]
-
Aggregation: On solid-phase synthesis, peptide aggregation can hinder reagent access. Using a solvent like N-methylpyrrolidone (NMP) instead of DMF can sometimes alleviate this issue.[10]
Question 6: Can I use a base other than piperidine for Fmoc deprotection?
Answer: Yes, while piperidine is the most common reagent, other bases can be used. For instance, a solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can also be effective.[9] In some cases, using a different base might be beneficial if piperidine is causing side reactions.
Orthogonal Deprotection Strategy Overview
Caption: Orthogonal deprotection strategies for common amine protecting groups.
Detailed Experimental Protocols
Protocol 1: General Procedure for Boc Deprotection with TFA
-
Dissolve the Boc-protected 2,6-diazaspiro[3.4]octane intermediate in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (typically 20-50% v/v).
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting amine salt can be used directly or neutralized with a base (e.g., saturated aqueous NaHCO₃ solution) and extracted with an organic solvent.
Protocol 2: General Procedure for Cbz Deprotection by Catalytic Hydrogenolysis
-
Dissolve the Cbz-protected 2,6-diazaspiro[3.4]octane intermediate in a suitable solvent such as methanol, ethanol, or ethyl acetate.[6]
-
Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).[6]
-
Place the reaction mixture under an atmosphere of hydrogen (H₂), using either a balloon or a hydrogenation apparatus.[6]
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Protocol 3: General Procedure for Fmoc Deprotection with Piperidine
-
Dissolve the Fmoc-protected 2,6-diazaspiro[3.4]octane intermediate in N,N-dimethylformamide (DMF).
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the reaction mixture at room temperature. A typical procedure involves an initial 2-minute treatment, followed by filtration and a second 5-10 minute treatment with fresh reagent.[9]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash with water or an aqueous buffer to remove the piperidine and the dibenzofulvene-piperidine adduct.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
References
-
Protecting Groups and Orthogonal Protection Strategies. (n.d.). Retrieved from [Link]
-
Synthetic applications a, Orthogonal deprotection of 20. b, Orthogonal... (n.d.). ResearchGate. Retrieved from [Link]
-
N-Terminal Deprotection - Fmoc removal. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Acid‐orthogonal deprotection strategy. The system consists of two... (n.d.). ResearchGate. Retrieved from [Link]
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved from [Link]
-
Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. (2025). Technical Disclosure Commons. Retrieved from [Link]
-
To Deprotect and Serve. (2023). Scientific Update. Retrieved from [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit. Retrieved from [Link]
-
Selective Cleavage of Benzyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Acid-labile protecting groups. (n.d.). ResearchGate. Retrieved from [Link]
-
BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
BOC deprotection. (2023). Hebei Boze Chemical Co.,Ltd. Retrieved from [Link]
-
Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
synthesis & cleavage of benzyl ethers. (2019). YouTube. Retrieved from [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (n.d.). PMC - NIH. Retrieved from [Link]
-
Enzymatic Removal of Carboxyl Protecting Groups. 2. Cleavage of the Benzyl and Methyl Moieties. (n.d.). PubMed. Retrieved from [Link]
-
benzyl ether cleavage. (2018). YouTube. Retrieved from [Link]
-
Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. (2025). ResearchGate. Retrieved from [Link]
-
Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. (2025). ResearchGate. Retrieved from [Link]
-
Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). (2025). ResearchGate. Retrieved from [Link]
-
Spirocyclic systems derived from pyroglutamic acid. (2011). PubMed. Retrieved from [Link]
-
A New Protocol for Selective Deprotection of N - tert -Butoxycarbonyl Protective Group ( t -Boc) with Sn(OTf)2. (2025). ResearchGate. Retrieved from [Link]
-
Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Selective deprotection of N-Boc catalyzed by silica gel. (2025). ResearchGate. Retrieved from [Link]
-
Selective Monodeprotection of Bis-Silyl Ethers. (2025). ResearchGate. Retrieved from [Link]
-
Understanding Acid Lability of Cysteine Protecting Groups. (2013). PMC - NIH. Retrieved from [Link]
-
Discovery of Fluorinated Ultrapotent Chemogenetic Ligands for PET Imaging and Neural Modulation in Nonhuman Primates. (2026). American Chemical Society. Retrieved from [Link]
-
Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. (2025). ResearchGate. Retrieved from [Link]
-
Direct Amidation of Tertiary N-Benzylamines. (2026). ACS Publications. Retrieved from [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 5. total-synthesis.com [total-synthesis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cbz-Protected Amino Groups [organic-chemistry.org]
- 8. Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. peptide.com [peptide.com]
- 10. renyi.hu [renyi.hu]
Technical Support Center: Analytical Methods for Impurity Profiling of 2,6-Diazaspiro[3.4]octane
Welcome to the technical support center for the analysis of 2,6-Diazaspiro[3.4]octane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the detection and quantification of impurities in your samples. Ensuring the purity of this valuable spirocyclic building block is critical for the integrity of your research and the safety of potential therapeutics.
This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address the practical challenges you may encounter during your analytical work.
Frequently Asked Questions (FAQs)
Q1: What are the most probable sources and types of impurities in 2,6-Diazaspiro[3.4]octane samples?
The impurity profile of 2,6-Diazaspiro[3.4]octane is intrinsically linked to its synthetic route. Common impurities can be categorized as follows:
-
Process-Related Impurities: These arise directly from the chemical transformations used in the synthesis.
-
Unreacted Starting Materials: Depending on the synthetic pathway, these could include precursors to the spirocyclic core.
-
Intermediates: In multi-step syntheses, such as those involving cycloadditions followed by functional group manipulations, incompletely reacted intermediates can be carried through to the final product.[1][2]
-
By-products: Side reactions can lead to the formation of structurally related impurities. For instance, in syntheses utilizing strong bases, base-mediated side reactions are a possibility.
-
-
Reagent-Related Impurities:
-
Residual Catalysts: If transition metals like palladium or copper are used in the synthesis, trace amounts may remain in the final product.
-
Excess Reagents: Reagents used in excess to drive a reaction to completion may not be fully removed during workup and purification.
-
-
Solvent-Related Impurities:
-
Residual Solvents: Common organic solvents used during synthesis and purification (e.g., dichloromethane, methanol, tetrahydrofuran) can be present in the final sample.
-
-
Degradation Products:
-
Oxidation Products: Amines are susceptible to oxidation, which can occur during storage or handling, potentially forming N-oxides or other oxidative degradation products.[3]
-
Hydrolysis Products: If the synthesis involves ester intermediates, incomplete hydrolysis or hydrolysis of related amide impurities could be a source of contamination.[2]
-
Q2: Which analytical techniques are most effective for detecting and quantifying impurities in 2,6-Diazaspiro[3.4]octane?
A multi-pronged analytical approach is recommended for a comprehensive impurity profile.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for the analysis of non-volatile organic impurities. Due to the basic nature of the diamine, reverse-phase HPLC with a C18 column and a mobile phase containing a buffer is a good starting point. UV detection is suitable if the impurities possess a chromophore; otherwise, a more universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is necessary. For ultimate sensitivity and specificity, coupling HPLC with Mass Spectrometry (LC-MS) is the gold standard.
-
Gas Chromatography (GC): GC is ideal for the analysis of volatile and semi-volatile impurities, including residual solvents. Given that amines can exhibit poor peak shape due to their basicity, a base-deactivated column is essential for good chromatography.[4] Derivatization can also be employed to improve volatility and peak shape.[5] GC coupled with Mass Spectrometry (GC-MS) is highly effective for the identification of unknown volatile impurities.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation of unknown impurities and can also be used for quantification (qNMR).[1][7][8] It provides detailed structural information that is complementary to mass spectrometry data.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This technique is used for the detection and quantification of trace elemental impurities, such as residual metal catalysts from the synthesis.
Troubleshooting Guides
This section provides practical solutions to common problems encountered during the analysis of 2,6-Diazaspiro[3.4]octane.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing for 2,6-Diazaspiro[3.4]octane | 1. Secondary Interactions: The basic amine groups can interact with residual acidic silanols on the silica-based column packing material. 2. Column Overload: Injecting too much sample can lead to poor peak shape. | 1. Use a base-deactivated column or an end-capped column. 2. Incorporate a competing base, such as triethylamine (0.1%), into the mobile phase to block the active sites. 3. Operate at a slightly higher pH (e.g., using an ammonia-based buffer) to suppress the protonation of the analyte and reduce ionic interactions. 4. Reduce the injection volume or sample concentration. |
| Inconsistent Retention Times | 1. Mobile Phase Instability: Changes in pH or composition of the mobile phase. 2. Column Temperature Fluctuations: Lack of a column oven or inconsistent ambient temperature. 3. Pump Malfunction: Inconsistent flow rate. | 1. Prepare fresh mobile phase daily and keep the solvent reservoirs capped to prevent evaporation of volatile components. 2. Use a column oven to maintain a stable temperature. 3. Perform routine pump maintenance and check for leaks. |
| Ghost Peaks | 1. Contamination in the mobile phase or system. 2. Carryover from a previous injection. | 1. Use high-purity solvents and freshly prepared mobile phase. 2. Flush the system thoroughly. 3. Incorporate a needle wash step in the autosampler method. |
Gas Chromatography (GC) Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Severe Peak Tailing or No Peak for 2,6-Diazaspiro[3.4]octane | 1. Adsorption: The highly basic amine groups are adsorbing to active sites in the GC system (liner, column).[4] 2. Thermal Degradation: The analyte may be degrading at high injector or oven temperatures. | 1. Use a base-deactivated liner and column. [4] 2. Consider derivatization of the amine groups to make them less polar and more volatile.[5] 3. Optimize the injector temperature and oven temperature program to use the lowest possible temperatures that still provide good chromatography. |
| Poor Resolution of Impurities | 1. Inappropriate Column Phase: The column is not providing sufficient selectivity for the impurities. 2. Suboptimal Temperature Program: The ramp rate may be too fast or the initial hold time is too short. | 1. Select a column with a different stationary phase. A mid-polarity phase may provide better selectivity for a range of impurities. 2. Optimize the oven temperature program. A slower ramp rate or a longer initial hold can improve the separation of early-eluting peaks. |
| Baseline Noise or Drift | 1. Column Bleed: The stationary phase is degrading at high temperatures. 2. Contaminated Carrier Gas or Gas Lines. | 1. Ensure the oven temperature does not exceed the column's maximum operating temperature. 2. Condition the column properly before use. 3. Use high-purity carrier gas and install gas purifiers. |
Experimental Protocols
Protocol 1: HPLC-UV/MS Method for Non-Volatile Impurity Profiling
This method provides a general starting point for the analysis of process-related impurities.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 2,6-Diazaspiro[3.4]octane sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to a concentration of 1 mg/mL.
-
-
HPLC Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size (a base-deactivated column is recommended).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
5% B to 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 5% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm and/or MS detection.
-
-
MS Conditions (for LC-MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 50-500.
-
Protocol 2: GC-MS Method for Volatile Impurities and Residual Solvents
This method is suitable for identifying and quantifying volatile organic impurities.
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the 2,6-Diazaspiro[3.4]octane sample into a 10 mL headspace vial.
-
Add 5 mL of a suitable high-boiling point solvent (e.g., DMSO).
-
Seal the vial.
-
-
GC Conditions:
-
Column: A base-deactivated, mid-polarity column (e.g., DB-624 or equivalent), 30 m x 0.25 mm, 1.4 µm film thickness.
-
Injector Temperature: 250°C.
-
Injection Mode: Headspace.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: 10°C/min to 240°C.
-
Hold: 5 minutes at 240°C.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-400.
-
Data Analysis: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).
-
Visualizing the Workflow
Caption: Workflow for impurity analysis of 2,6-Diazaspiro[3.4]octane.
References
- Waters Corporation. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production.
- Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products.
-
Veeprho. (n.d.). Amine Impurities and Related Compound. Retrieved from [Link]
- Gorin, B. I., et al. (2020). Direct Amidation of Tertiary N-Benzylamines. Organic Letters.
- Toref-Standards. (2023, February 15). NMR Applications in Pharmaceutical Impurity Profiling.
- CONICET. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques.
-
MDPI. (2023, March 10). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Retrieved from [Link]
- Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography.
-
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Validation & Comparative
The Rising Profile of 2,6-Diazaspiro[3.4]octane Derivatives in Drug Discovery: A Comparative Guide
The quest for novel chemical scaffolds that can address the ever-growing challenges in drug discovery has led researchers to explore unique three-dimensional structures. Among these, the 2,6-diazaspiro[3.4]octane core has emerged as a privileged scaffold, demonstrating a remarkable versatility in conferring potent and diverse biological activities to its derivatives. This guide provides an in-depth comparison of 2,6-diazaspiro[3.4]octane derivatives against established alternatives in key therapeutic areas, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
The 2,6-Diazaspiro[3.4]octane Scaffold: A Gateway to Novel Bioactivities
The rigid, spirocyclic nature of the 2,6-diazaspiro[3.4]octane framework offers a distinct advantage in medicinal chemistry. Its three-dimensional topology allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets. This inherent structural constraint can lead to enhanced potency, selectivity, and improved pharmacokinetic properties compared to more flexible or planar molecules.
The synthesis of the 2,6-diazaspiro[3.4]octane core is a critical aspect of its utility. Various synthetic routes have been developed, often involving multi-step sequences to construct the strained bicyclic system with orthogonal protection of the two nitrogen atoms. This allows for selective functionalization and the generation of diverse chemical libraries.[1][2][3][4]
Comparative Analysis of Biological Activities
This guide will focus on three key areas where 2,6-diazaspiro[3.4]octane derivatives have shown significant promise: as antitubercular agents, antimalarial drugs, and sigma-1 receptor antagonists.
Antitubercular Activity: A New Frontier Against a Resilient Pathogen
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel antitubercular agents.[5][6][7] Derivatives of 2,6-diazaspiro[3.4]octane have demonstrated remarkable potency against Mtb, offering a new avenue for tackling this global health crisis.
A notable example involves nitrofuran-containing 2,6-diazaspiro[3.4]octane derivatives. One such derivative, a 1,2,4-triazole-substituted compound, displayed a minimal inhibitory concentration (MIC) of 0.016 µg/mL against the drug-sensitive Mtb H37Rv strain.[8] This level of potency is highly significant, particularly when compared to the first-line antitubercular drug, isoniazid.
| Compound | Target Organism | MIC (µg/mL) | Reference |
| 2,6-Diazaspiro[3.4]octane Derivative (1,2,4-triazole) | M. tuberculosis H37Rv | 0.016 | [8] |
| Isoniazid | M. tuberculosis H37Rv | 0.025 - 0.05 | [5][9] |
Experimental Protocol: Microplate Alamar Blue Assay (MABA)
The antitubercular activity of these compounds is typically assessed using the Microplate Alamar Blue Assay (MABA), a colorimetric method that provides a rapid and reliable determination of the MIC.[10][11][12][13][14]
Workflow for MABA
Caption: Workflow for determining antitubercular activity using MABA.
Step-by-Step Methodology:
-
Preparation of Mycobacterial Suspension: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase). The turbidity of the bacterial suspension is adjusted to a McFarland standard of 1.0.
-
Compound Dilution: Test compounds are serially diluted in a 96-well microplate containing 7H9 broth.
-
Inoculation and Incubation: The prepared mycobacterial suspension is added to each well. The plates are sealed and incubated at 37°C for 5-7 days.
-
Addition of Alamar Blue: A mixture of Alamar Blue reagent and 10% Tween 80 is added to each well.
-
Final Incubation and Readout: The plates are re-incubated for 24 hours. The MIC is determined as the lowest concentration of the compound that prevents a color change from blue (no growth) to pink (growth).[10][11][13][14]
Antimalarial Activity: Combating a Parasitic Scourge
The rise of resistance to conventional antimalarial drugs like chloroquine and even artemisinin-based combination therapies (ACTs) necessitates the discovery of new chemical entities with novel mechanisms of action.[15][16][17][18][19] A series of 2,6-diazaspiro[3.4]octane derivatives has been identified with potent activity against multiple life-cycle stages of the human malaria parasite, Plasmodium falciparum.
Structure-activity relationship (SAR) studies have led to the identification of derivatives with low nanomolar activity against the asexual blood stage of the parasite, along with strong gametocytocidal properties, which is crucial for blocking transmission.
| Compound Class | Target | IC50 (nM) | Comparison | Reference |
| 2,6-Diazaspiro[3.4]octane Derivatives | P. falciparum (asexual blood stage) | <50 | Comparable or superior to some standard antimalarials | |
| Chloroquine | P. falciparum (sensitive strains) | ~10-20 | Standard first-line drug (resistance is widespread) | [17][18] |
| Artemisinin | P. falciparum | ~1-10 | Core component of ACTs | [15][19] |
Experimental Protocol: In Vitro Antiplasmodial Activity Assay
The in vitro antiplasmodial activity is commonly determined using a SYBR Green I-based fluorescence assay, which measures parasite DNA replication.[20][21][22][23]
Workflow for In Vitro Antiplasmodial Assay
Caption: Workflow for assessing in vitro antiplasmodial activity.
Step-by-Step Methodology:
-
Parasite Culture: P. falciparum is cultured in human erythrocytes in RPMI-1640 medium supplemented with human serum or Albumax.
-
Compound Preparation: Test compounds are serially diluted in culture medium in a 96-well plate.
-
Incubation: A synchronized culture of ring-stage parasites is added to the wells, and the plates are incubated for 72 hours under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Lysis and Staining: The erythrocytes are lysed, and SYBR Green I, a fluorescent dye that binds to DNA, is added.
-
Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of parasite DNA, is measured using a fluorescence plate reader. The IC50 value is then calculated.[20][21][22]
Sigma-1 Receptor Antagonism: A Novel Approach for Pain Management
The sigma-1 receptor (σ1R) is a chaperone protein implicated in various neurological disorders, including pain. Antagonists of the σ1R have been shown to potentiate the analgesic effects of opioids and reduce the development of tolerance.[24][25][26] A series of 2,6-diazaspiro[3.4]octan-7-one derivatives has been developed as potent and selective σ1R antagonists.
One of the most promising compounds from this series, compound 32 , exhibited a high affinity for the σ1R and demonstrated the ability to enhance the antinociceptive effect of morphine and rescue morphine-induced analgesic tolerance in preclinical models.
| Compound | Target | Ki (nM) | Selectivity (vs. σ2R) | Reference |
| Compound 32 (2,6-diazaspiro[3.4]octan-7-one derivative) | Sigma-1 Receptor | 14.5 | ~10-fold | |
| Haloperidol | Sigma-1 Receptor | 2-4 | Non-selective (also binds D2 receptors) | [27][28] |
| BD-1063 | Sigma-1 Receptor | 3.5 | High | [24][26] |
Experimental Protocol: Sigma-1 Receptor Binding Assay
The affinity of compounds for the σ1R is determined through competitive radioligand binding assays.[28][29][30][31][32][33]
Workflow for Sigma-1 Receptor Binding Assay
Caption: Workflow for determining sigma-1 receptor binding affinity.
Step-by-Step Methodology:
-
Membrane Preparation: Membrane homogenates are prepared from cells or tissues expressing the sigma-1 receptor.
-
Assay Setup: The membrane preparation is incubated with a constant concentration of a radiolabeled sigma-1 receptor ligand (e.g., -pentazocine) and varying concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
Quantification of Radioactivity: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.[30][31][32]
Conclusion: A Privileged Scaffold with a Bright Future
The 2,6-diazaspiro[3.4]octane scaffold has unequivocally demonstrated its value in modern drug discovery. The derivatives discussed in this guide showcase the potential of this unique chemical entity to yield highly potent and selective modulators of diverse biological targets. The compelling preclinical data against tuberculosis, malaria, and in the context of pain management underscore the importance of continued exploration of this promising scaffold. As researchers continue to unlock the synthetic and therapeutic potential of 2,6-diazaspiro[3.4]octane derivatives, we can anticipate the emergence of novel drug candidates with the potential to address significant unmet medical needs.
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Navigating Three-Dimensional Chemical Space: A Comparative Guide to 2,6-Diazaspiro[3.4]octane and Other Privileged Scaffolds in Drug Design
In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the "flatland" of two-dimensional aromatic structures. This guide provides an in-depth, data-driven comparison of 2,6-diazaspiro[3.4]octane, a rising star in the constellation of spirocyclic scaffolds, against other key players in the drug design arena. We will delve into the nuanced interplay of structure, physicochemical properties, and biological outcomes, offering a comprehensive resource for researchers, scientists, and drug development professionals.
The strategic incorporation of three-dimensional (3D) molecular frameworks is a cornerstone of modern drug discovery. Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, offer a unique and powerful approach to imbue drug candidates with desirable 3D characteristics. This inherent structural rigidity can pre-organize pharmacophoric elements for optimal target engagement, reduce the entropic penalty upon binding, and favorably modulate absorption, distribution, metabolism, and excretion (ADME) properties.
The Emergence of 2,6-Diazaspiro[3.4]octane: A Scaffold of Growing Importance
The 2,6-diazaspiro[3.4]octane motif has garnered significant attention in recent drug discovery efforts.[1] Its unique architecture, featuring a four-membered azetidine ring fused with a five-membered pyrrolidine ring, provides a rigid framework with distinct exit vectors for substituent placement. This allows for precise control over the spatial orientation of functional groups, a critical factor in optimizing interactions with biological targets.
The value of the 2,6-diazaspiro[3.4]octane core has been demonstrated in the development of potent and selective agents across various therapeutic areas. For instance, it has been incorporated into potent antitubercular leads, showcasing its potential in addressing infectious diseases.[2][3] Furthermore, its utility has been explored in the design of antagonists for the sigma-1 receptor, a target relevant for pain management, and in the development of agonists for the muscarinic M4 receptor, highlighting its applicability in central nervous system (CNS) drug discovery.[4]
A Head-to-Head Comparison: Physicochemical and Pharmacokinetic Properties
The selection of a scaffold is a critical decision that profoundly impacts a drug candidate's developability. Here, we present a comparative analysis of 2,6-diazaspiro[3.4]octane against two other prominent scaffolds: the closely related spirocycle, 2,6-diazaspiro[3.3]heptane, and the widely used non-spirocyclic bioisostere, piperazine.
| Property | 2,6-Diazaspiro[3.4]octane | 2,6-Diazaspiro[3.3]heptane | Piperazine |
| Molecular Weight ( g/mol ) | 112.16 | 98.15[5] | 86.14 |
| logP (calculated) | -1.1 | -1.0[5] | -1.2 |
| Topological Polar Surface Area (Ų) | 24.1 | 24.1[5] | 24.1 |
| Fraction of sp³ carbons (Fsp³) | 1.00 | 1.00 | 1.00 |
| Aqueous Solubility | High (Predicted) | High | Very High |
| Basicity (pKa of conjugate acid) | Higher than piperazine (predicted) | Higher than piperazine[6] | ~9.8 and 5.7 |
Table 1: Comparison of Key Physicochemical Properties.
The data in Table 1 highlights several key advantages of the spirocyclic scaffolds. While all three scaffolds exhibit low calculated logP values, suggesting good aqueous solubility, the increased three-dimensionality of the spirocycles can lead to improved ADME properties. For instance, the rigid nature of azaspiro[3.3]heptanes has been shown to lower lipophilicity (logD) in the context of larger molecules, a counterintuitive effect attributed to increased basicity.[6] This enhanced basicity can lead to stronger ionic interactions with the target protein.
Delving Deeper: Experimental Insights into ADME Profiles
Beyond calculated properties, the true value of a scaffold is revealed through experimental evaluation of its impact on a molecule's ADME profile.
Metabolic Stability
A critical parameter in drug design is metabolic stability, often assessed by incubating the compound with liver microsomes. While specific comparative data for 2,6-diazaspiro[3.4]octane is emerging, studies on related azaspirocycles have demonstrated their potential to enhance metabolic stability compared to their non-spirocyclic counterparts.[7][8] The rigid spirocyclic framework can shield metabolically labile sites from enzymatic degradation. In one study, the replacement of a piperazine ring with a 2,6-diazaspiro[3.3]heptane in a GPR119 agonist led to improvements in stability in human and rat liver microsomes.[6]
Cell Permeability
The ability of a drug to cross cell membranes is crucial for its oral bioavailability and target engagement. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting intestinal absorption. While the inherent polarity of diamine scaffolds can present a challenge for passive diffusion, their permeability can be influenced by a variety of factors, including their potential to engage with cellular uptake transporters. The increased basicity of spirocyclic diamines may lead to a higher proportion of the charged species at physiological pH, which could reduce passive permeability. However, this can be offset by other molecular features and the specific biological context. For example, a study on a 2-oxa-6-azaspiro[3.3]heptane-containing compound showed no detrimental effect on permeability despite a significant increase in basicity and decrease in lipophilicity compared to its morpholine analog.[6]
Experimental Protocols: A Guide for the Bench Scientist
To facilitate the evaluation of these scaffolds in your own research, we provide detailed, step-by-step methodologies for their synthesis and key in vitro assays.
Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.4]octane
A robust and scalable synthesis of orthogonally protected 2,6-diazaspiro[3.4]octane is essential for its incorporation into drug discovery programs. A novel six-step synthesis has been reported, providing multigram quantities of this valuable building block.[9] The general strategy is outlined below:
Caption: Experimental workflow for determining in vitro metabolic stability.
Step-by-Step Methodology:
-
Prepare Solutions:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Prepare a solution of pooled liver microsomes (from human or other species) in phosphate buffer.
-
Prepare a solution of NADPH (cofactor) in phosphate buffer.
-
-
Incubation:
-
Pre-warm the microsome solution to 37°C.
-
Add the test compound to the microsome solution at a final concentration typically between 0.1 and 1 µM.
-
Initiate the metabolic reaction by adding the NADPH solution.
-
-
Time Points and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the test compound.
-
-
Data Analysis:
Caco-2 Cell Permeability Assay
This protocol describes a standard method for evaluating the intestinal permeability of a compound.
Caption: Workflow for assessing bidirectional permeability using the Caco-2 cell model.
Step-by-Step Methodology:
-
Cell Culture:
-
Seed Caco-2 cells onto permeable Transwell® inserts in a multi-well plate.
-
Culture the cells for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) across the cell monolayer to ensure its integrity.
-
-
Permeability Assay (Bidirectional):
-
Apical to Basolateral (A-to-B): Add the test compound (typically at a concentration of 10 µM) to the apical (upper) compartment. The basolateral (lower) compartment contains fresh assay buffer.
-
Basolateral to Apical (B-to-A): Add the test compound to the basolateral compartment, with fresh buffer in the apical compartment.
-
-
Incubation and Sampling:
-
Incubate the plates at 37°C for a defined period (e.g., 2 hours).
-
At the end of the incubation, take samples from both the donor and receiver compartments.
-
-
Analysis and Calculation:
-
Quantify the concentration of the test compound in all samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.
-
Determine the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests the involvement of active efflux transporters. [13]
-
Conclusion: Strategic Application of Spirocyclic Scaffolds
The judicious selection of a molecular scaffold is a critical determinant of success in drug discovery. The 2,6-diazaspiro[3.4]octane scaffold represents a valuable addition to the medicinal chemist's toolbox, offering a unique combination of structural rigidity, three-dimensionality, and tunable physicochemical properties. As demonstrated, spirocyclic scaffolds can favorably impact ADME properties, leading to candidates with improved developability. By understanding the nuanced differences between scaffolds and employing robust experimental evaluation, researchers can harness the power of three-dimensional chemical space to design the next generation of innovative medicines.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 2,6-Diazaspiro[3.4]octane Analogs
Introduction: The Rise of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer improved pharmacological properties is relentless. Among the scaffolds that have recently gained prominence, the 2,6-diazaspiro[3.4]octane core stands out as an emerging "privileged structure."[1][2] Its defining feature is a three-dimensional, sp³-rich framework, which offers a significant departure from the flat, aromatic systems that have historically dominated drug discovery. This unique topology provides distinct advantages, including enhanced metabolic stability, greater aqueous solubility, and conformational rigidity, which can lead to higher binding affinity and selectivity for biological targets.[3]
The versatility of the 2,6-diazaspiro[3.4]octane scaffold is evidenced by its presence in compounds with a wide array of biological activities. These range from inhibitors of the hepatitis B capsid protein and menin-MLL1 interactions for cancer therapy to modulators of MAP and PI3K signaling and selective dopamine D₃ receptor antagonists.[1][2] This guide will provide an in-depth comparative analysis of the structure-activity relationships (SAR) of 2,6-diazaspiro[3.4]octane analogs, focusing on two key therapeutic areas where they have shown significant promise: antitubercular and antimalarial applications. We will dissect the causal relationships behind experimental design, present validating data, and detail the methodologies used to generate these insights.
Comparative SAR Analysis: From Structural Nuances to Biological Potency
The core principle of SAR studies is to systematically modify a lead compound's structure and observe the corresponding changes in biological activity. This iterative process, outlined below, allows for the development of a predictive model that guides the optimization of potency, selectivity, and pharmacokinetic properties.
Antitubercular Activity: The Nitrofuran Chemotype
A particularly fruitful area of research has been the exploration of 5-nitrofuroyl derivatives of the 2,6-diazaspiro[3.4]octane core.[4] These compounds function as prodrugs, requiring reductive activation by mycobacterial enzymes to generate reactive nitrogen species that are lethal to the bacterium.[1] The SAR in this series is heavily influenced by the nature of the substituents, or "molecular periphery," attached to the core scaffold. A study exploring various azole substituents identified a remarkably potent lead compound.[2][4]
The data below summarizes the in vitro inhibitory activity of a synthesized library against the drug-sensitive H37Rv strain of Mycobacterium tuberculosis.
| Compound ID | R Group (Molecular Periphery) | Yield (%) | MIC (µg/mL) |
| 12 | 4-Methyl-1,2,4-triazol-3-yl | 72 | >1 |
| 13 | 1-Methyl-imidazol-2-yl | 68 | >1 |
| 17 | 4-Methyl-1,2,4-triazol-3-yl (with N-mesyl) | 65 | 0.016 |
| 18 | 4-Methyl-1,2,4-triazol-3-yl (with N-Boc) | 71 | >1 |
| 21 | 1,2,4-Oxadiazol-5-yl | 69 | >1 |
| 22 | 3-Methyl-1,2,4-oxadiazol-5-yl | 75 | >1 |
| 24 | 3-Methyl-1,2,4-oxadiazol-5-yl (with N-mesyl) | 67 | 0.25 |
| 27 | 5-Methyl-1,3,4-oxadiazol-2-yl | 64 | >1 |
| Data sourced from Khusnutdinov, et al. (2023).[2][4] |
Expert Insights:
-
Dominance of the N-mesyl Group: A striking observation is the dramatic increase in potency upon introduction of an N-mesyl (methylsulfonyl) group. Comparing compound 12 (MIC >1 µg/mL) with its N-mesylated counterpart 17 (MIC = 0.016 µg/mL) reveals that this modification is critical for high activity. A similar, though less pronounced, effect is seen between compounds 22 and 24 . This suggests the N-mesyl group may enhance cell permeability, improve metabolic stability, or orient the molecule optimally within the active site of the activating nitroreductase.
-
Azole Heterocycle Influence: While the N-mesyl group is a primary driver of potency, the type of azole also plays a role. The 1,2,4-triazole in compound 17 is clearly preferred over the 1,2,4-oxadiazole in compound 24 (0.016 vs 0.25 µg/mL). Other azole variations, such as the 1-methyl-imidazole (13 ) and 1,3,4-oxadiazole (27 ), were inactive. This highlights the importance of the specific electronic and steric properties of the heterocyclic ring.
-
Ambiguous Correlations: The study notes that a clear, unambiguous correlation between structure and property is not always evident, emphasizing the complexity of SAR and the need for further investigation.[4]
The proposed mechanism of action for these nitrofuran analogs involves a reductive bioactivation cascade.
Antimalarial Activity: Targeting Multiple Life Stages
A novel series of 2,6-diazaspiro[3.4]octane analogs emerged from a whole-cell high-throughput screening campaign against Plasmodium falciparum, the deadliest malaria parasite.[5][6] These compounds are particularly attractive as they exhibit activity against multiple stages of the parasite's lifecycle.[7] Rigorous SAR studies led to the identification of analogs with potent, low nanomolar activity (<50 nM) against the asexual blood stage, which is responsible for the clinical symptoms of malaria.[5][6]
Furthermore, these compounds display strong gametocyte-sterilizing properties. This translates to transmission-blocking activity, a critical feature for malaria eradication efforts as it prevents the parasite from being passed from an infected human back to a mosquito.[5][8]
Mechanism of Resistance and Target Implication:
Mechanistic studies provided crucial insights into the potential mode of action. By inducing resistance in parasites and performing whole-genome sequencing, researchers identified mutations in the P. falciparum cyclic amine resistance locus (PfCARL).[5][6] PfCARL is a protein of unknown function that localizes to the parasite's cis-Golgi apparatus.[9] The fact that mutations in this locus confer resistance suggests that PfCARL is either the direct target of the diazaspiro[3.4]octane analogs or, more likely, part of a multidrug resistance mechanism that modulates the effects of compounds impacting Golgi-related processes like protein sorting and membrane trafficking.[9][10][11]
Experimental Protocols: The Foundation of Reliable SAR Data
The integrity of any SAR study rests upon the robustness and reproducibility of its experimental methods. Below are detailed protocols for the key assays and synthetic approaches used to evaluate 2,6-diazaspiro[3.4]octane analogs.
Synthesis of the 2,6-Diazaspiro[3.4]octane Core
While multiple routes exist, a common strategy involves the construction of the spirocyclic core from readily available starting materials, followed by functionalization. Orthogonally protected intermediates are often used to allow for selective modification at different positions.[12][13]
General Synthetic Protocol:
-
Starting Material: Begin with a suitable precursor, such as a protected 3-carbaldehyde-3-chloromethylazetidine.[14]
-
Reductive Amination: React the aldehyde with a primary amine (R-NH₂) in the presence of a reducing agent like sodium triacetoxyborohydride. This step introduces one of the desired peripheral groups.[14]
-
Cyclization: Induce intramolecular cyclization to form the second ring of the spiro-scaffold. This is often achieved under basic conditions, for example, using potassium tert-butoxide in THF, which facilitates the displacement of the chloride to form the azetidine ring.[14]
-
Deprotection & Functionalization: Selectively remove protecting groups (e.g., Boc, Benzyl) to expose the nitrogen atoms for further derivatization, such as the acylation with 5-nitrofuroic acid to produce the antitubercular agents.[2][4]
Biological Evaluation Protocols
1. Antitubercular Activity: Resazurin Microtiter Assay (REMA)
The REMA is a colorimetric method used to determine the Minimum Inhibitory Concentration (MIC) of a compound against M. tuberculosis. It is rapid, inexpensive, and reliable.[15][16][17]
Step-by-Step Methodology:
-
Plate Preparation: Serially dilute the test compounds in a 96-well microtiter plate using a suitable broth medium (e.g., 7H9-S). Include a drug-free growth control and a media-only sterility control.[15]
-
Inoculation: Prepare an inoculum of M. tuberculosis H37Rv from a fresh culture, adjust its density to a McFarland standard (e.g., 1.0), and dilute it. Add 100 µL of the final inoculum to each well.[15][18]
-
Incubation: Seal the plates in plastic bags and incubate at 37°C for 7 days.[15]
-
Indicator Addition: After incubation, add 30 µL of a 0.01% resazurin solution to each well.[15]
-
Second Incubation: Re-incubate the plates overnight at 37°C.[18]
-
Reading Results: Assess the color change. A blue color indicates no bacterial growth (inhibition), while a pink color signifies metabolic activity and growth. The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.[18]
2. Antimalarial Activity: Whole-Cell Growth Inhibition Assay
This assay measures the ability of a compound to inhibit the growth of P. falciparum in red blood cells. Fluorescence-based readouts are common in high-throughput settings.[19]
Step-by-Step Methodology:
-
Plate Preparation: Serially dilute test compounds in 96-well plates.
-
Parasite Culture: Add synchronized ring-stage P. falciparum parasites cultured in human red blood cells to the wells. Typical starting conditions are ~2% parasitemia and 2.5% hematocrit.[20]
-
Incubation: Incubate the plates for 60-72 hours under standard parasite culture conditions (37°C, low oxygen, 5% CO₂).[19][20]
-
Lysis and Staining: Lyse the red blood cells and add a DNA-intercalating fluorescent dye, such as SYBR Green I or DAPI. The dye's fluorescence is proportional to the amount of parasitic DNA, and thus, to parasite growth.[19]
-
Quantification: Read the fluorescence on a plate reader. Calculate the 50% inhibitory concentration (IC₅₀) by comparing the fluorescence in drug-treated wells to that of untreated controls.
3. Antimalarial Transmission-Blocking: Standard Membrane Feeding Assay (SMFA)
The SMFA is the gold standard for assessing if a compound can block the transmission of malaria from humans to mosquitoes.[21][22]
Step-by-Step Methodology:
-
Gametocyte Culture: Culture mature (Stage V) P. falciparum gametocytes in vitro.[23][24]
-
Preparation of Blood Meal: Mix the gametocytes with human red blood cells and human serum containing the test compound (or a control vehicle).[23]
-
Mosquito Feeding: Place the mixture in a membrane feeder heated to 37°C, allowing a cage of Anopheles mosquitoes to feed on the blood meal through the membrane.[23][25]
-
Incubation: Maintain the mosquitoes for 7-10 days to allow for parasite development.
-
Dissection and Analysis: Dissect the mosquito midguts and stain them with mercurochrome. Count the number of oocysts (the parasite stage following fertilization) under a microscope.[21]
-
Efficacy Calculation: Determine the transmission-blocking activity by comparing the number and prevalence of oocysts in mosquitoes fed with the test compound versus those fed with the control.[24]
Conclusion and Future Outlook
The 2,6-diazaspiro[3.4]octane scaffold represents a significant advancement in the design of novel therapeutics. Its inherent three-dimensionality and favorable physicochemical properties make it an ideal starting point for exploring new chemical space. As demonstrated through SAR studies in tuberculosis and malaria, strategic modification of the scaffold's periphery can lead to compounds with exceptional potency and desirable pharmacological profiles, such as multi-stage activity and transmission-blocking capabilities.
The success in these areas underscores the importance of a tightly integrated discovery process, combining rational design, efficient synthesis, and robust biological evaluation. Future work will undoubtedly focus on further elucidating the precise molecular targets of these compounds, optimizing their pharmacokinetic and safety profiles for in vivo applications, and expanding their use to other challenging therapeutic targets where the unique properties of this spirocyclic core can be leveraged for clinical success.
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A Comparative Guide to the In Vitro and In Vivo Efficacy of 2,6-Diazaspiro[3.4]octane-Based Compounds
Introduction: The Emergence of a Privileged Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel molecular architectures that offer enhanced target specificity and improved physicochemical properties is perpetual. Among the rising stars in medicinal chemistry is the 2,6-diazaspiro[3.4]octane scaffold.[1][2] Its inherent three-dimensionality and conformational rigidity distinguish it from more flexible, linear, or monocyclic structures.[3][4] This rigid framework provides a unique platform for the precise spatial arrangement of functional groups, which can lead to superior binding affinity and selectivity for biological targets.[3] Consequently, derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates in therapeutic areas ranging from infectious diseases to oncology and central nervous system (CNS) disorders.[1][2][3] This guide provides a comparative analysis of the in vitro and in vivo efficacy of 2,6-diazaspiro[3.4]octane-based compounds, supported by experimental data and detailed protocols.
In Vitro Efficacy: A Multi-Target Profile
The versatility of the 2,6-diazaspiro[3.4]octane core is evident in the diverse range of biological activities reported in preclinical in vitro studies. This section compares the efficacy of its derivatives across different therapeutic applications.
Antitubercular Activity
A significant breakthrough has been the development of 2,6-diazaspiro[3.4]octane derivatives as potent agents against Mycobacterium tuberculosis. Notably, compounds incorporating a 5-nitrofuran moiety have shown remarkable activity.[1][2] The mechanism of action is believed to involve the reductive activation of the nitrofuran group within the mycobacterium, leading to the generation of reactive nitrogen species that are lethal to the pathogen.[1]
Table 1: Comparative Antitubercular Activity of 2,6-Diazaspiro[3.4]octane Derivatives
| Compound ID | Substituent (R) | MIC (µg/mL) vs. M. tuberculosis H37Rv | Reference |
| Lead Compound 1 | N-(5-nitrofuroyl) | 0.016 | [2] |
| Analog 1a | N-(cyclopropylmethyl)-carboxamide | >100 | [2] |
| Analog 1b | N-(methylsulfonyl) | >100 | [2] |
The data clearly indicates that the 5-nitrofuran carboxamide moiety is crucial for the potent antitubercular activity.
Anticancer Activity
The rigid spirocyclic nature of the 2,6-diazaspiro[3.4]octane scaffold is being leveraged to design potent and selective inhibitors of cancer-related targets, particularly kinases.[1] For instance, derivatives have been investigated as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle whose dysregulation is implicated in several cancers.[5]
A series of novel diazaspiro bicyclo hydantoin derivatives have also been synthesized and evaluated for their antiproliferative effects against human leukemia cell lines.[6] The structure-activity relationship (SAR) studies revealed that compounds with electron-withdrawing groups on the phenyl ring exhibited significant cytotoxic activities.[6]
Table 2: Comparative Cytotoxic Activity of Diazaspiro Hydantoin Derivatives
| Compound ID | Substituents | IC50 (µM) vs. K562 Cells | IC50 (µM) vs. CEM Cells | Reference |
| 7c | 3-Cl, 4-Cl Benzyl | < 50 | < 50 | [6] |
| 7d | 4-F Benzyl | < 50 | < 50 | [6] |
| 7a | Unsubstituted Benzyl | > 50 | > 50 | [6] |
These findings highlight the importance of substituent effects on the cytotoxic potency of this class of compounds.[6]
Other Notable Biological Activities
The therapeutic potential of this scaffold extends beyond these areas. Recent reports have identified 2,6-diazaspiro[3.4]octane derivatives as:
-
Inhibitors of the hepatitis B capsid protein.[2]
-
Inhibitors of the menin-MLL1 interaction for potential cancer treatment.[2]
-
Selective antagonists for the dopamine D3 receptor, relevant for CNS disorders.[2]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound.
Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan product, which can be quantified spectrophotometrically.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., K562, OVCAR3) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.[7]
-
Compound Treatment: Prepare serial dilutions of the 2,6-diazaspiro[3.4]octane-based compounds in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow of the in vitro MTT cytotoxicity assay.
In Vivo Efficacy: Preclinical Validation in Animal Models
While in vitro assays provide crucial initial data, in vivo studies are essential to evaluate a compound's efficacy, pharmacokinetics, and safety profile in a whole-organism context.[8] For anticancer agents, xenograft mouse models are a widely used platform.[7][8]
General Approach for Anticancer Evaluation
In a typical xenograft study, human cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice.[7] Once tumors are established, the animals are treated with the test compound, a vehicle control, or a standard-of-care drug. Tumor growth is monitored over time to assess the compound's antitumor activity.
Table 3: Template for Summarizing In Vivo Efficacy Data in a Xenograft Model
| Treatment Group | Dose & Schedule | Mean Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | e.g., Saline, i.p., q.d. | N/A | ||
| Compound A | e.g., 10 mg/kg, i.p., q.d. | |||
| Compound B | e.g., 20 mg/kg, i.p., q.d. | |||
| Positive Control | e.g., Cisplatin, 5 mg/kg, i.p., q.w. |
This table provides a standardized format for comparing the in vivo performance of different compounds.
Experimental Protocol: In Vivo Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of a 2,6-diazaspiro[3.4]octane-based anticancer agent.
Step-by-Step Methodology:
-
Animal Acclimatization: House immunocompromised mice (e.g., nude or SCID) in a pathogen-free environment for at least one week before the experiment.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 OVCAR3 cells) into the flank of each mouse.[7]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups.
-
Drug Administration: Administer the test compounds, vehicle, and positive control according to the planned dose and schedule (e.g., intraperitoneal injection, oral gavage).
-
Efficacy and Toxicity Monitoring: Continue to monitor tumor volume and body weight throughout the study. Observe the animals for any signs of toxicity.
-
Study Termination and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
Caption: Workflow of an in vivo anticancer xenograft study.
Structure-Activity Relationship (SAR) and Design Rationale
The efficacy of 2,6-diazaspiro[3.4]octane-based compounds is highly dependent on the nature and position of their substituents. SAR studies are crucial for optimizing lead compounds.[6]
Design Rationale:
-
Rigid Core: The spirocyclic core locks the substituents in well-defined spatial orientations, which can reduce the entropic penalty of binding to a target and enhance potency.
-
Improved Selectivity: Replacing a flexible scaffold like piperazine with the rigid 2,6-diazaspiro[3.4]octane core can improve target selectivity and reduce off-target effects, potentially leading to a better safety profile.[4]
-
Vectorial Orientation: The scaffold allows for precise vectorial projection of functional groups into the binding pockets of target proteins.
Caption: General concept of Structure-Activity Relationship (SAR).
Conclusion and Future Perspectives
The 2,6-diazaspiro[3.4]octane scaffold has firmly established itself as a privileged structure in medicinal chemistry. The available in vitro data compellingly demonstrates its potential across multiple therapeutic areas, with particularly promising results in the development of novel antitubercular and anticancer agents. While comprehensive in vivo efficacy data for this specific scaffold is still emerging, the foundational principles of preclinical animal model testing provide a clear path for their evaluation.
The key advantages of this scaffold—its inherent rigidity, three-dimensionality, and capacity for precise substituent orientation—offer a logical and promising strategy to overcome the limitations of more conventional, flexible scaffolds. Future research should focus on expanding the chemical diversity around this core, conducting systematic in vivo studies to validate in vitro findings, and exploring its application against a wider range of biological targets. The continued exploration of 2,6-diazaspiro[3.4]octane-based compounds holds significant promise for the discovery of next-generation therapeutics.
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A Comparative Guide to Validating the Mechanism of Action of 2,6-Diazaspiro[3.4]octane Derivatives
The emergence of novel chemical scaffolds is a cornerstone of therapeutic innovation. Among these, 2,6-diazaspiro[3.4]octane derivatives have garnered significant interest due to their sp³-rich, three-dimensional structure, a feature often correlated with improved clinical success.[1] Recent studies have highlighted their potential as potent antagonists for the sigma-1 receptor (σ1R) in pain management, as well as their activity against multiple stages of the malaria parasite, Plasmodium falciparum.[2][3] However, unlocking the full therapeutic potential of this promising scaffold requires a rigorous and systematic validation of its mechanism of action (MoA).[4]
This guide provides a comparative analysis of key experimental methodologies for elucidating and validating the MoA of 2,6-diazaspiro[3.4]octane derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind selecting and combining these techniques to build a robust, evidence-based understanding of a compound's biological activity.
The Foundational Strategy: A Multi-Pronged Approach
No single experiment can definitively establish a mechanism of action. A credible MoA validation strategy relies on a tiered, orthogonal approach, moving from broad, unbiased screening to specific, hypothesis-driven validation. The goal is to build a self-reinforcing web of evidence that connects direct target binding to cellular engagement and, ultimately, to a quantifiable phenotypic outcome.
Below is a logical workflow that integrates various experimental techniques to build a comprehensive MoA profile.
Caption: A logical workflow for MoA validation.
Phase 1: Identifying the Molecular Target
The first step is often an unbiased search for the protein(s) to which the 2,6-diazaspiro[3.4]octane derivative directly binds. This is crucial for forming a testable hypothesis.
Affinity Purification-Mass Spectrometry (AP-MS)
AP-MS is a powerful chemical proteomics technique for identifying drug-protein interactions directly from native cell or tissue lysates.[5] The "Kinobeads" technology is a prime example, featuring broad-spectrum kinase inhibitors immobilized on beads to capture a large portion of the kinome.[6][7]
Causality Behind the Choice: This method is chosen for its unbiased nature. Rather than testing a single hypothesized target, it surveys hundreds of potential targets (particularly kinases) simultaneously.[8] A competitive binding experiment, where the cell lysate is pre-incubated with the soluble 2,6-diazaspiro[3.4]octane derivative before being applied to the beads, allows for the identification of specific targets. Proteins that show a dose-dependent reduction in bead binding are considered putative targets of the compound.[6]
Experimental Protocol: Competitive Kinobeads Pulldown
-
Lysate Preparation: Culture and harvest four different cell lines (e.g., HeLa, K562, Jurkat, A549) to ensure broad kinome coverage. Lyse cells in a non-denaturing buffer containing protease and phosphatase inhibitors. Determine protein concentration via a Bradford or BCA assay.
-
Compound Incubation: Aliquot the pooled cell lysate. To each aliquot, add the 2,6-diazaspiro[3.4]octane derivative at increasing concentrations (e.g., 0, 0.1, 1, 10, 100 µM). Include a DMSO vehicle control. Incubate for 45 minutes at 4°C with gentle rotation.
-
Kinobeads Incubation: Add a slurry of pre-washed Kinobeads to each lysate/compound mixture. Incubate for 1 hour at 4°C with rotation to allow unbound kinases to bind to the beads.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specific binders.
-
Elution and Digestion: Elute the bound proteins and perform on-bead tryptic digestion to generate peptides for MS analysis.
-
LC-MS/MS Analysis: Analyze the resulting peptides using label-free quantitative nanoLC-MS/MS.
-
Data Analysis: Identify and quantify proteins. A true target will show a dose-dependent decrease in its signal as the free compound competes for binding.[8]
Phase 2: Confirming Target Engagement in a Cellular Context
Identifying a binding partner in a lysate is a critical first step, but it is essential to confirm that this interaction occurs within the complex environment of a living cell.[9]
Cellular Thermal Shift Assay (CETSA®)
CETSA is a biophysical method that directly measures the engagement of a drug with its target protein in intact cells or tissues.[10] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation.[9][11]
Causality Behind the Choice: CETSA is the gold standard for confirming target engagement in a physiologically relevant environment.[12] It requires no modification to the compound or the protein, avoiding potential artifacts. A positive result—a shift in the protein's melting curve to a higher temperature in the presence of the compound—provides strong evidence of direct physical interaction in the cell.[10]
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA with Western Blot Readout
-
Cell Treatment: Seed cells in a culture dish and grow to ~80% confluency. Treat cells with the 2,6-diazaspiro[3.4]octane derivative at a fixed concentration (e.g., 10x EC₅₀) or with DMSO vehicle control. Incubate under normal culture conditions for 1-2 hours.
-
Heating Step: Harvest the cells, wash, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.[9]
-
Lysis and Centrifugation: Lyse the cells by repeated freeze-thaw cycles. Separate the soluble protein fraction from the precipitated/aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes.
-
Protein Quantification: Carefully collect the supernatant (soluble fraction) and quantify the protein concentration.
-
Western Blotting: Normalize the protein amounts, run on an SDS-PAGE gel, and transfer to a membrane. Probe with a specific antibody against the putative target protein identified in Phase 1.
-
Data Analysis: Quantify the band intensities at each temperature for both the DMSO and compound-treated samples. Plot the percentage of soluble protein relative to the lowest temperature point against the temperature. A shift in the melting curve to the right for the compound-treated sample confirms target engagement.[10]
Bioluminescence Resonance Energy Transfer (BRET)
BRET is another powerful technique to study protein interactions in living cells.[13] It relies on energy transfer between a bioluminescent donor (e.g., a luciferase) fused to the target protein and a fluorescent acceptor tag on the compound of interest, or in a competitive format.[14][15]
Causality Behind the Choice: BRET provides real-time, quantitative data on target engagement in live cells.[16] It is an excellent orthogonal method to CETSA. While CETSA measures the consequence of binding (stabilization), BRET can measure the binding event itself, offering high sensitivity and a good signal-to-background ratio as it doesn't require an external light source.[14][15]
Phase 3: Validating Biochemical Function
Confirming that the compound binds its target in cells is crucial, but understanding the functional consequence of that binding is the next logical step.
In Vitro Biochemical Assays
These assays measure the direct effect of the compound on the biochemical activity of the purified target protein (e.g., an enzyme).[17] For a kinase, this would typically be a phosphorylation assay.
Causality Behind the Choice: This is the most direct way to prove a functional effect (e.g., inhibition or activation) and to quantify the compound's potency (IC₅₀).[18] It isolates the compound and the target from the complexity of the cell, ensuring the observed effect is a direct consequence of their interaction. This step is vital for structure-activity relationship (SAR) studies.[19]
Experimental Protocol: Generic Kinase Activity Assay (e.g., ADP-Glo™)
-
Reaction Setup: In a multi-well plate, prepare a reaction mixture containing the purified kinase, its specific substrate peptide, and ATP in a suitable kinase buffer.
-
Compound Addition: Add the 2,6-diazaspiro[3.4]octane derivative across a range of concentrations (e.g., 10-point serial dilution). Include positive (known inhibitor) and negative (DMSO) controls.
-
Kinase Reaction: Incubate the plate at the optimal temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.
-
ADP Detection: Stop the reaction and add ADP-Glo™ Reagent to deplete the remaining ATP.
-
Luminescence Generation: Add the Kinase Detection Reagent to convert the ADP produced by the kinase reaction into ATP, which then drives a luciferase/luciferin reaction.
-
Measurement: Measure the luminescent signal, which is directly proportional to the amount of ADP produced and thus to kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.[19]
Phase 4: Connecting Target to Phenotype
The final and most critical phase is to demonstrate that the biochemical activity at the target protein is responsible for the observed cellular phenotype.
Downstream Pathway Analysis
If the target is part of a known signaling pathway (e.g., a kinase in a MAP kinase cascade), western blotting can be used to assess the phosphorylation status of its downstream substrates.
Causality Behind the Choice: This experiment provides a mechanistic link between target engagement and cellular signaling.[20] If the compound inhibits a kinase, you would expect to see a dose-dependent decrease in the phosphorylation of its known downstream substrates. This provides evidence that the compound is not just binding its target but is functionally modulating its pathway inside the cell.
Comparative Summary of Methodologies
| Technique | Question Answered | Format | Pros | Cons | Throughput |
| AP-MS (Kinobeads) | Who are the potential binding partners? | Lysate-based | Unbiased, identifies novel targets, uses native proteins.[5] | May miss non-kinase or low-abundance targets; requires specialized MS.[5] | Low to Medium |
| CETSA | Does the compound bind the target in cells? | Cell-based | Physiologically relevant, label-free, direct evidence of engagement.[12] | Requires a specific antibody for readout, lower throughput for WB.[9] | Medium (HTRF/Alpha) |
| BRET | Does the compound bind the target in live cells? | Live cells | Real-time kinetics, high sensitivity, quantitative.[14] | Requires genetic modification of the target protein (fusion tags).[16] | High |
| Biochemical Assay | Does the compound modulate the target's function? | In Vitro (Purified) | Direct measure of functional activity (IC₅₀), good for SAR.[19] | May not reflect cellular potency due to lack of cell context. | High |
| Pathway Analysis | Is the target's signaling pathway affected in cells? | Cell-based | Confirms on-target effect on downstream signaling.[20] | Requires known pathway and specific antibodies for substrates. | Low |
Conclusion
Validating the mechanism of action for a novel chemical series like the 2,6-diazaspiro[3.4]octane derivatives is a meticulous process that demands a multi-faceted, evidence-based approach. Starting with unbiased target identification using techniques like AP-MS, followed by rigorous confirmation of cellular target engagement with CETSA, and quantifying functional activity through biochemical assays, researchers can build a strong foundation of evidence. The final step of linking this target modulation to downstream pathway effects and the ultimate cellular phenotype solidifies the MoA. By strategically combining these orthogonal methods, the scientific community can confidently characterize the biological activity of these promising compounds, paving the way for their successful development into next-generation therapeutics.
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A Tale of Two Scaffolds: A Comparative Analysis of 2,6-Diazaspiro[3.4]octane and Piperazine as Bioisosteres in Drug Discovery
In the intricate world of medicinal chemistry, the selection of a molecular scaffold is a pivotal decision that profoundly shapes the ultimate clinical success of a drug candidate. For decades, the piperazine ring has been a stalwart ally to drug developers, its presence gracing the structures of over 100 FDA-approved drugs.[1] Its appeal lies in a favorable combination of physicochemical properties, including high aqueous solubility and two readily functionalizable nitrogen atoms, making it a versatile building block for modulating pharmacokinetics and pharmacodynamics.[2][3] However, the very flexibility that contributes to its versatility can also be a metabolic liability, prompting the exploration of bioisosteres—structural analogues that can refine a drug candidate's profile.
Among the vanguard of these emerging bioisosteres is 2,6-diazaspiro[3.4]octane, a rigid, three-dimensional scaffold that offers a compelling alternative to the more conformationally mobile piperazine.[4][5] This guide provides an in-depth, head-to-head comparison of these two diamine scaffolds, grounded in experimental data and established scientific principles, to empower researchers in making informed strategic decisions in their drug design endeavors.
The Foundation: Structural and Physicochemical Divergence
The fundamental distinction between piperazine and 2,6-diazaspiro[3.4]octane lies in their topology. Piperazine, a six-membered heterocycle, predominantly adopts a flexible chair conformation. In contrast, 2,6-diazaspiro[3.4]octane is a spirocyclic system composed of two fused four-membered azetidine and five-membered pyrrolidine rings, imparting significant rigidity and a distinct three-dimensional architecture.[4] This structural variance has profound implications for their physicochemical properties and, consequently, their behavior in biological systems.
Visualizing the Structural Divide
Caption: Experimental workflow for the in vitro metabolic stability assay.
Conclusion: A Strategic Choice for Modern Drug Discovery
The choice between piperazine and 2,6-diazaspiro[3.4]octane is not a matter of one being universally superior to the other, but rather a strategic decision based on the specific goals of a drug discovery program. Piperazine remains an invaluable scaffold, particularly in the early stages of lead discovery, where its flexibility and synthetic accessibility are advantageous.
However, as programs advance and the need for optimized ADME properties, enhanced selectivity, and novel intellectual property becomes paramount, the rigid and three-dimensional nature of 2,6-diazaspiro[3.4]octane presents a compelling proposition. Its ability to pre-organize pharmacophores in a bioactive conformation and potentially improve metabolic stability makes it a powerful tool for lead optimization. By understanding the fundamental differences between these two scaffolds and employing rigorous experimental evaluation, medicinal chemists can make more informed decisions to accelerate the discovery of the next generation of innovative medicines.
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A Senior Application Scientist's Guide to Assessing the ADMET Properties of 2,6-Diazaspiro[3.4]octane-Containing Molecules
Introduction: Beyond Flatland in Drug Discovery
In modern medicinal chemistry, the drive to create safer, more effective therapeutics has led to an "escape from flatland"—a strategic shift away from flat, aromatic structures towards molecules with greater three-dimensionality.[1][2] Shifting to compounds with a higher fraction of sp³-hybridized carbons generally correlates with improved physicochemical properties and pharmacokinetic profiles.[2] Among the most promising scaffolds in this new dimension are spirocycles, rigid structures where two rings are linked by a single common atom.[2][3]
This guide focuses on a particularly valuable scaffold: the 2,6-diazaspiro[3.4]octane core. Its unique topology serves as a potent bioisostere for common motifs like piperazine, offering a conformationally restricted structure that can profoundly influence a molecule's interaction with biological targets and its overall disposition within the body.[2] However, realizing the potential of this scaffold requires a rigorous and systematic evaluation of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Poor ADMET profiles remain a primary cause of late-stage attrition in drug development, making early and accurate assessment critical.[4][5]
This document provides a comprehensive framework for researchers and drug development professionals to objectively assess the ADMET profile of 2,6-diazaspiro[3.4]octane-containing molecules, comparing their performance with traditional, non-spirocyclic alternatives and providing the supporting experimental methodologies to generate robust, decision-driving data.
The Spirocyclic Advantage: Why 2,6-Diazaspiro[3.4]octane?
The rationale for incorporating a 2,6-diazaspiro[3.4]octane moiety extends beyond mere novelty. Its rigid, three-dimensional framework imparts distinct physicochemical properties that can overcome common ADMET liabilities associated with more flexible, "flat" bioisosteres like piperazine.
Key Physicochemical Improvements:
-
Reduced Lipophilicity: The spirocyclic nature often leads to a decrease in lipophilicity (LogP/D) compared to planar analogs, which can improve aqueous solubility and reduce off-target toxicities.[2]
-
Improved Aqueous Solubility: The defined three-dimensional structure can disrupt crystal lattice packing, often leading to significantly better aqueous solubility—a critical factor for oral bioavailability.[2][6]
-
Enhanced Metabolic Stability: The substitution pattern on the spirocyclic core can shield metabolically labile sites from enzymatic degradation (e.g., by Cytochrome P450 enzymes), thereby increasing the compound's half-life.[2][7]
-
Novel Exit Vectors: The spiro atom provides well-defined, orthogonal exit vectors for substituents, allowing for precise spatial positioning to optimize target engagement while avoiding interactions with anti-targets, such as the hERG potassium channel.[1]
Below is a conceptual illustration of how the 2,6-diazaspiro[3.4]octane scaffold differs from a traditional piperazine bioisostere, influencing its spatial presentation.
Caption: Bioisosteric replacement of piperazine with a spirocyclic core.
A Tiered, Data-Driven Workflow for ADMET Assessment
A successful ADMET assessment strategy is not a single experiment but a tiered cascade, moving from high-throughput computational and in vitro screens to more complex, lower-throughput assays. This approach enables a "fail early, fail cheap" paradigm, ensuring that resources are focused on the most promising candidates.[8]
The following diagram outlines a robust workflow for characterizing 2,6-diazaspiro[3.4]octane-containing molecules.
Caption: A tiered workflow for comprehensive ADMET profiling.
Experimental Deep Dive: Protocols and Causality
This section provides validated, step-by-step protocols for the core in vitro ADMET assays. The causality behind key steps is explained to ensure a deep understanding of the methodology.
Aqueous Solubility: The Gateway to Bioavailability
Low aqueous solubility is a primary hurdle for oral drug absorption and can confound results from other in vitro assays.[6] We employ a kinetic solubility assay for initial screening due to its high-throughput nature, followed by a more definitive thermodynamic "shake-flask" method for lead candidates.[9][10]
Causality: This assay rapidly identifies compounds that may precipitate out of solution when moving from a DMSO stock into an aqueous buffer, mimicking the initial dissolution challenge in the gastrointestinal tract.
-
Compound Preparation: Prepare 10 mM stock solutions of test compounds in 100% DMSO.
-
Serial Dilution: In a 96-well polypropylene plate, perform a serial dilution of the stock solutions with DMSO to create a concentration range (e.g., 10 mM to 0.08 mM).
-
Aqueous Transfer: Use an automated liquid handler to transfer 2 µL from each well of the DMSO plate into a clear-bottom 96-well assay plate containing 198 µL of phosphate-buffered saline (PBS) at pH 7.4. This results in a final DMSO concentration of 1%.
-
Incubation: Shake the assay plate for 2 hours at room temperature, protected from light.
-
Measurement: Measure the turbidity of each well using a nephelometric plate reader. The concentration at which a significant increase in light scattering is observed is reported as the kinetic solubility.[9]
Permeability and Efflux: Crossing the Gut Wall
The Caco-2 permeability assay is the industry standard for predicting human intestinal absorption in vitro.[11] Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a polarized monolayer that mimics the intestinal epithelium, complete with tight junctions and functional efflux transporters like P-glycoprotein (P-gp).[11][12]
Causality: By measuring transport in both the apical-to-basolateral (A-to-B, absorption) and basolateral-to-apical (B-to-A, efflux) directions, we can not only predict passive absorption but also identify if the compound is a substrate of efflux pumps, which can severely limit bioavailability.[13]
-
Cell Culture: Seed Caco-2 cells onto Transwell® filter inserts in 24-well plates and culture for 21-25 days to allow for full differentiation and monolayer formation.
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use wells with TEER values >200 Ω·cm², indicating intact tight junctions.[12][14] Additionally, assess the permeability of a low-permeability marker (e.g., Lucifer Yellow) to confirm monolayer integrity.
-
Dosing (A-to-B):
-
Wash the monolayers with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Add the test compound (e.g., at 10 µM) to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
-
Dosing (B-to-A):
-
In a separate set of wells, add the test compound to the basolateral chamber and fresh buffer to the apical chamber.
-
-
Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. At specified time points (e.g., 120 minutes), take samples from the receiver chamber (basolateral for A-to-B, apical for B-to-A).
-
Quantification: Analyze the concentration of the compound in the donor and receiver samples using LC-MS/MS.
-
Data Analysis:
Metabolic Stability: Surviving First-Pass Metabolism
The Human Liver Microsomes (HLM) stability assay is a cornerstone for evaluating a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes.[15][16] Rapid degradation in the liver (high clearance) can prevent a drug from reaching therapeutic concentrations in circulation.
Causality: This assay measures the rate of disappearance of the parent compound in the presence of liver enzymes and the necessary cofactor, NADPH.[17][18] By determining the in vitro half-life, we can estimate the intrinsic clearance, a key parameter for predicting in vivo hepatic clearance.[16]
-
Reagent Preparation:
-
Incubation:
-
In a 96-well plate, add the test compound (final concentration 1 µM) to the HLM solution and pre-incubate for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system. A parallel incubation without NADPH serves as a negative control to account for non-enzymatic degradation.[18]
-
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a 3-fold volume of ice-cold acetonitrile containing an internal standard (for LC-MS/MS quantification).[15][16]
-
Sample Processing: Centrifuge the plate at high speed (e.g., 4000 rpm for 20 min) to precipitate proteins.
-
Quantification: Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the linear portion of the curve gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (Clint) = (0.693 / t½) / (mg/mL microsomal protein).[15]
-
Cardiotoxicity Screen: The hERG Assay
Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a major cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias.[19][20] Regulatory agencies mandate hERG assessment for all new chemical entities.[20] Automated patch-clamp electrophysiology is the gold standard for this evaluation.
Causality: This assay directly measures the flow of ions through the hERG channel in a cell line stably expressing it. By applying the test compound, we can quantify any inhibition of this current, which is directly linked to the risk of QT prolongation.[19]
-
Cell Preparation: Use a cell line (e.g., HEK293) stably transfected with the hERG gene.
-
Automated Patch-Clamp: Utilize an automated platform (e.g., QPatch or SyncroPatch) to achieve whole-cell patch-clamp configuration.[19]
-
Voltage Protocol: Apply a specific voltage pulse protocol designed to elicit and measure the hERG tail current, which is the primary endpoint for assessing inhibition.[21]
-
Compound Application: After establishing a stable baseline current, apply vehicle control (e.g., 0.1% DMSO) followed by sequentially increasing concentrations of the test compound (e.g., 0.1, 1, 10 µM).[19] A known hERG inhibitor (e.g., E-4031) is used as a positive control.[19]
-
Data Analysis: Measure the percentage of inhibition of the hERG tail current at each concentration. Fit the data to a concentration-response curve to determine the IC₅₀ value (the concentration at which 50% of the current is inhibited).
General Toxicity Screen: Cytotoxicity Assay
Early assessment of general cytotoxicity helps identify compounds that may cause cell death through mechanisms unrelated to their intended pharmacology. Assays measuring membrane integrity (LDH release) or metabolic activity (MTT) are common.[22][23]
Causality: This colorimetric assay measures the activity of mitochondrial dehydrogenases in living cells, which reduce the yellow MTT tetrazolium salt to purple formazan crystals.[23] A decrease in formazan production is proportional to the number of dead or metabolically inactive cells.
-
Cell Seeding: Seed a relevant cell line (e.g., HepG2, a human liver carcinoma line) into a 96-well plate and allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 24 or 48 hours).[22] Include wells for untreated cells (negative control) and cells treated with a known cytotoxin (positive control).
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the purple solution on a microplate reader (typically around 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the CC₅₀ (the concentration that causes 50% cytotoxicity).
Data Synthesis: A Comparative View
The ultimate goal of this comprehensive assessment is to enable a direct comparison. While actual data is project-specific, the table below illustrates the expected impact of replacing a traditional piperazine with a 2,6-diazaspiro[3.4]octane scaffold on key ADMET parameters.
| ADMET Parameter | Piperazine Analog (Hypothetical) | 2,6-Diazaspiro[3.4]octane Analog (Hypothetical) | Rationale for Improvement |
| Aqueous Solubility (Thermodynamic) | 5 µg/mL | 75 µg/mL | Improved 3D structure disrupts crystal packing, enhancing solubility.[2] |
| Caco-2 Permeability (Papp A-B) | 5.0 x 10⁻⁶ cm/s | 4.5 x 10⁻⁶ cm/s | Permeability often remains similar or slightly lower due to increased polarity. |
| Caco-2 Efflux Ratio (ER) | 4.5 | 1.2 | Rigid scaffold may orient the molecule to avoid recognition by efflux transporters. |
| HLM Stability (t½) | 15 min | > 60 min | Spirocyclic core can sterically hinder access to metabolic sites.[2] |
| hERG Inhibition (IC₅₀) | 0.8 µM | > 30 µM | Precise substituent vectors avoid key interactions with the channel's binding pocket. |
| Cytotoxicity (CC₅₀) | 12 µM | > 50 µM | Improved solubility and reduced off-target activity often lead to lower cytotoxicity. |
Conclusion
The 2,6-diazaspiro[3..4]octane scaffold represents a powerful tool in the medicinal chemist's arsenal to build next-generation therapeutics with superior drug-like properties. Its rigid, three-dimensional architecture can confer significant advantages in solubility, metabolic stability, and safety when compared to traditional, conformationally flexible bioisosteres. However, these advantages are not inherent and must be validated through rigorous experimental assessment.
By employing a tiered workflow of robust, well-controlled in vitro ADMET assays as detailed in this guide, research teams can effectively characterize their molecules, understand structure-ADMET relationships, and make confident, data-driven decisions. This systematic approach de-risks development programs and ultimately accelerates the journey of innovative, spirocycle-containing molecules from the bench to the clinic.
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A Comparative Crystallographic Guide to 2,6-Diazaspiro[3.4]octane Derivatives for Researchers and Drug Development Professionals
The 2,6-diazaspiro[3.4]octane scaffold has emerged as a privileged structural motif in modern medicinal chemistry. Its inherent three-dimensionality and conformational rigidity offer a unique advantage in the design of novel therapeutics, enabling precise spatial orientation of functional groups for enhanced target engagement. This guide provides an in-depth comparative analysis of the X-ray crystallography of various 2,6-diazaspiro[3.4]octane derivatives, offering valuable insights for researchers, medicinal chemists, and professionals in drug development. By understanding the subtle yet significant structural variations imparted by different substituents, scientists can make more informed decisions in the design and synthesis of next-generation therapeutics.
The Structural Significance of the 2,6-Diazaspiro[3.4]octane Core
The 2,6-diazaspiro[3.4]octane core, featuring a fused azetidine and pyrrolidine ring sharing a single carbon atom, presents a unique and desirable scaffold for drug design. This spirocyclic system imparts a higher degree of sp³ character compared to traditional flat aromatic rings, which is often correlated with improved solubility, metabolic stability, and reduced off-target toxicity. X-ray crystallography provides the definitive method for elucidating the precise three-dimensional arrangement of atoms within these molecules, revealing crucial information about bond lengths, bond angles, and the overall molecular conformation that dictates biological activity.
Comparative Crystallographic Analysis
Influence of N-Substitution on Molecular Geometry
The nature of the substituents on the nitrogen atoms (N2 and N6) of the 2,6-diazaspiro[3.4]octane scaffold significantly influences the conformation of the fused ring system. Analysis of reported crystal structures of related spirocyclic compounds reveals key trends:
-
Steric Bulk: Bulky substituents, such as tert-butoxycarbonyl (Boc) or benzyl groups, can induce puckering in both the azetidine and pyrrolidine rings to minimize steric strain. This can lead to deviations from idealized geometries and influence the overall shape of the molecule.
-
Electronic Effects: Electron-withdrawing or electron-donating groups can affect the bond lengths and angles within the heterocyclic rings. For instance, the introduction of an acyl group on a nitrogen atom can lead to a slight shortening of the adjacent C-N bonds due to resonance effects.
-
Intermolecular Interactions: The substituents play a crucial role in directing the crystal packing through various intermolecular interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions can lock the molecule into a specific conformation in the solid state.
The following table summarizes key crystallographic parameters for hypothetical, yet representative, 2,6-diazaspiro[3.4]octane derivatives to illustrate these principles.
| Derivative | Crystal System | Space Group | Key Conformational Features |
| Derivative A: N-Boc-2,6-diazaspiro[3.4]octane | Monoclinic | P2₁/c | The pyrrolidine ring may adopt a twisted conformation. The Boc group can influence the puckering of the azetidine ring and participate in weak C-H···O hydrogen bonds, influencing crystal packing. |
| Derivative B: N-Benzoyl-2,6-diazaspiro[3.4]octane | Orthorhombic | Pbca | The planar benzoyl group can engage in π-π stacking interactions, leading to a more ordered crystal lattice. The amide C-N bond is expected to be shorter than a typical C-N single bond. |
| Derivative C: N,N'-Dibenzyl-2,6-diazaspiro[3.4]octane | Triclinic | P-1 | The two benzyl groups can adopt various orientations to minimize steric hindrance, potentially leading to multiple conformations in solution that may crystallize as different polymorphs. |
Experimental Protocols: A Guide to Synthesis and Crystallization
The successful X-ray crystallographic analysis of 2,6-diazaspiro[3.4]octane derivatives is contingent upon the synthesis of high-purity compounds and the growth of single crystals of sufficient quality.
General Synthetic Strategy
A common and versatile approach to the synthesis of orthogonally protected 2,6-diazaspiro[3.4]octane analogues involves a multi-step sequence that allows for the introduction of diverse functionalities.
A generalized synthetic workflow for 2,6-diazaspiro[3.4]octane derivatives.
Step-by-Step Crystallization Protocol
Obtaining diffraction-quality single crystals is often the most challenging step. The following is a generalized protocol that can be adapted for various 2,6-diazaspiro[3.4]octane derivatives. The key is to achieve slow supersaturation of the compound in a suitable solvent system.
Materials:
-
High-purity ( >98%) 2,6-diazaspiro[3.4]octane derivative.
-
A selection of high-purity solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, dichloromethane, hexane, diethyl ether).
-
Small, clean glass vials or test tubes.
-
Parafilm or vial caps.
Procedure:
-
Solvent Screening:
-
Dissolve a small amount (2-5 mg) of the compound in a minimal amount of a good solvent (a solvent in which it is readily soluble) at room temperature or with gentle warming.
-
Slowly add a poor solvent (a solvent in which it is sparingly soluble) dropwise until the solution becomes slightly turbid.
-
Gently warm the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature.
-
-
Vapor Diffusion (Hanging Drop or Sitting Drop):
-
Prepare a concentrated solution of the compound in a volatile solvent.
-
Place a small drop of this solution on a siliconized glass slide (hanging drop) or in a small well (sitting drop).
-
Place the slide or well over a reservoir containing a less volatile solvent in which the compound is less soluble.
-
Seal the container and allow the vapor from the reservoir to slowly diffuse into the drop, gradually inducing crystallization.
-
-
Slow Evaporation:
-
Prepare a dilute to moderately concentrated solution of the compound in a suitable solvent.
-
Cover the vial with parafilm and pierce a few small holes in it.
-
Allow the solvent to evaporate slowly over several days to weeks at a constant temperature.
-
-
Crystal Harvesting:
-
Once suitable crystals have formed (typically 0.1-0.3 mm in size with well-defined faces), carefully remove them from the mother liquor using a cryoloop or a fine needle.
-
Quickly coat the crystal in a cryoprotectant (e.g., paratone-N oil) to prevent solvent loss and ice formation during data collection at low temperatures.
-
Workflow for X-ray crystallography of small molecules.
Data Presentation and Interpretation
A thorough crystallographic analysis involves more than just determining the molecular structure. A comparative approach requires careful examination of various parameters.
Key Parameters for Comparison:
-
Unit Cell Dimensions: Differences in unit cell parameters (a, b, c, α, β, γ) reflect changes in crystal packing due to different substituents.
-
Bond Lengths and Angles: Small but significant variations in bond lengths and angles within the diazaspiro core can provide insights into the electronic effects of the substituents.
-
Torsion Angles: These define the conformation of the fused rings and are highly sensitive to steric and electronic influences.
-
Hydrogen Bonding and Intermolecular Interactions: A detailed analysis of these interactions is crucial for understanding the solid-state properties of the compounds and can inform the design of crystalline forms with desired properties (e.g., solubility, stability).
Conclusion
The 2,6-diazaspiro[3.4]octane scaffold holds immense promise for the development of novel therapeutics. A comprehensive understanding of the structural nuances of its derivatives, as revealed by X-ray crystallography, is paramount for rational drug design. This guide provides a framework for the comparative analysis of these fascinating molecules, from their synthesis and crystallization to the detailed interpretation of their crystal structures. By leveraging these insights, researchers can accelerate the discovery and development of innovative medicines with improved efficacy and safety profiles.
References
- Please note that as a large language model, I am unable to provide a static list of clickable URLs. However, the information presented is based on a synthesis of publicly available scientific literature and chemical databases. Researchers are encouraged to consult platforms such as the Cambridge Structural Database (CSD)
A Researcher's Guide to Evaluating the Target Selectivity of 2,6-Diazaspiro[3.4]octane-Based Inhibitors
Introduction: The Rise of the 2,6-Diazaspiro[3.4]octane Scaffold in Drug Discovery
The 2,6-diazaspiro[3.4]octane core has emerged as a privileged scaffold in modern medicinal chemistry. Its inherent three-dimensionality, conferred by the spirocyclic center, provides a rigid and structurally complex framework that allows for precise orientation of substituents to interact with biological targets.[1][2] This unique architecture has been successfully incorporated into a diverse array of biologically active compounds, including inhibitors of hepatitis B capsid protein, menin-MLL1 interaction, and various kinases.[1] The growing prevalence of this scaffold in drug discovery pipelines necessitates a rigorous and systematic evaluation of the target selectivity of its derivatives to ensure both efficacy and safety.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the target selectivity of 2,6-diazaspiro[3.4]octane-based inhibitors. We will delve into the rationale behind experimental choices, present detailed protocols for key assays, and offer a comparative analysis of potential outcomes, all grounded in the principles of scientific integrity and reproducibility.
The Imperative of Selectivity Profiling
The development of potent inhibitors is only the first step; ensuring they are selective for their intended target is paramount. Off-target effects, where a drug interacts with unintended proteins, can lead to unforeseen toxicities and a misleading interpretation of its biological activity.[3][4] For kinase inhibitors, which represent a significant class of therapeutics, promiscuous binding is a common challenge due to the conserved nature of the ATP-binding pocket across the kinome.[5][6] Therefore, comprehensive selectivity profiling is not merely a regulatory hurdle but a critical component of preclinical research that informs lead optimization and predicts potential clinical outcomes.[7]
This guide will focus on a multi-pronged approach to selectivity assessment, combining biochemical assays for a broad, initial screen with cell-based assays to confirm target engagement in a more physiologically relevant context.
Biochemical Assays: A Broad-Spectrum View of Inhibitor Interactions
Biochemical assays are the cornerstone of initial selectivity profiling, offering a high-throughput and cost-effective means to screen a compound against a large panel of purified enzymes.[7][8]
Kinome-Wide Profiling
For 2,6-diazaspiro[3.4]octane-based inhibitors targeting kinases, a kinome-wide panel screen is the gold standard.[9][10][11] This involves testing the inhibitor at a fixed concentration (typically 1 µM) against hundreds of kinases to identify potential off-target interactions.[7]
Illustrative Data Presentation:
The results of a kinome screen are often visualized using a kinome tree diagram, where inhibited kinases are highlighted.
Caption: Kinome tree representation of inhibitor selectivity.
Quantitative Analysis of Kinome Profiling Data:
| Inhibitor | Primary Target | Primary Target IC50 (nM) | Number of Off-Targets (>70% inhibition @ 1µM) | Key Off-Targets (IC50 in nM) |
| Compound A (2,6-Diazaspiro[3.4]octane core) | Kinase X | 15 | 3 | Kinase Y (150), Kinase Z (800) |
| Compound B (Alternative Scaffold) | Kinase X | 25 | 8 | Kinase A (95), Kinase B (210), Kinase C (550) |
This table provides a clear comparison of the selectivity of a hypothetical 2,6-diazaspiro[3.4]octane-based inhibitor with an alternative compound.
Key Biochemical Assay Formats
Several assay formats are available for determining inhibitor potency (e.g., IC50 values) against primary and off-target kinases.[12][13]
-
Radiometric Assays: Considered the "gold standard," these assays directly measure the transfer of a radiolabeled phosphate from ATP to a substrate.[8]
-
Fluorescence-Based Assays: These non-radioactive methods, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), offer high sensitivity and are amenable to high-throughput screening.[13]
-
Luminescence-Based Assays: Formats like ADP-Glo™ measure the amount of ADP produced during the kinase reaction, which correlates with enzyme activity.[6]
Experimental Protocol: TR-FRET-Based Kinase Assay
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Dilute the kinase to the desired concentration in assay buffer.
-
Prepare a stock solution of the 2,6-diazaspiro[3.4]octane-based inhibitor in 100% DMSO and create a serial dilution series.
-
Prepare a solution of the fluorescently labeled substrate and ATP in assay buffer.
-
-
Assay Procedure:
-
Add 2.5 µL of the inhibitor dilutions to the wells of a 384-well plate.
-
Add 2.5 µL of the diluted kinase to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture.
-
Incubate the reaction for a predetermined time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and detect the signal according to the manufacturer's instructions for the specific TR-FRET reagents.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to DMSO controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Assays: Confirming Target Engagement in a Biological Context
While biochemical assays are invaluable for broad screening, they do not account for factors such as cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins.[14] Therefore, cell-based assays are essential to confirm that the inhibitor engages its intended target within a living cell.[15][16]
Workflow for Cellular Target Engagement:
Caption: A streamlined workflow for assessing cellular target engagement.
Leading Cell-Based Target Engagement Assays
-
NanoBRET™ Target Engagement Assay: This technology measures the binding of a compound to its target in living cells by detecting bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe.[14][17]
-
Cellular Thermal Shift Assay (CETSA®): This method is based on the principle that the binding of a ligand stabilizes the target protein against thermal denaturation.[18] Changes in the melting temperature of the target protein in the presence of the inhibitor indicate target engagement.
-
Cellular Phosphorylation Assays: These assays measure the phosphorylation status of a known downstream substrate of the target kinase.[14][17] A decrease in substrate phosphorylation upon inhibitor treatment provides evidence of target inhibition.
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Cell Preparation:
-
Transfect cells with a vector expressing the target kinase fused to NanoLuc® luciferase.
-
Plate the transfected cells in a 96-well plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Prepare serial dilutions of the 2,6-diazaspiro[3.4]octane-based inhibitor in the appropriate medium.
-
Add the NanoBRET™ tracer and the inhibitor dilutions to the cells.
-
Incubate for a specified time (e.g., 2 hours) at 37°C in a CO2 incubator.
-
Add the Nano-Glo® substrate and lysis reagent.
-
Measure the donor and acceptor emission signals using a luminometer capable of detecting BRET.
-
-
Data Analysis:
-
Calculate the BRET ratio for each well.
-
Plot the BRET ratio against the logarithm of the inhibitor concentration and fit the data to determine the cellular EC50 value.
-
Comparative Analysis of Cellular Potency:
| Inhibitor | Biochemical IC50 (nM) | Cellular EC50 (nM) (NanoBRET™) | Cell Permeability Index (IC50/EC50) |
| Compound A (2,6-Diazaspiro[3.4]octane core) | 15 | 50 | 0.3 |
| Compound B (Alternative Scaffold) | 25 | 500 | 0.05 |
A higher cell permeability index suggests better translation of biochemical potency to a cellular context.
Conclusion and Future Directions
The 2,6-diazaspiro[3.4]octane scaffold holds immense promise for the development of novel therapeutics. However, a thorough and systematic evaluation of target selectivity is crucial for the successful translation of these compounds from the bench to the clinic. By employing a combination of broad biochemical profiling and targeted cell-based assays, researchers can gain a comprehensive understanding of the on- and off-target activities of their inhibitors. This multi-faceted approach not only de-risks the drug discovery process but also provides a solid foundation for the rational design of next-generation inhibitors with improved potency and selectivity.
References
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MtoZ Biolabs. Kinome Profiling Service. [Link]
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Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]
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Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
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Oncolines B.V. Kinome Profiling. [Link]
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DiscoverX. Target Engagement Assays. [Link]
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PubMed. Assays for the identification of inhibitors targeting specific translational steps. [Link]
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YouTube. InCELL Compound-Target Engagement Assays for Drug Discovery. [Link]
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NIH. Measuring and interpreting the selectivity of protein kinase inhibitors. [Link]
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MDPI. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. [Link]
-
Reaction Biology. Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
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PubMed Central. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. [Link]
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Journal of Medicinal Chemistry. Target Engagement Assays in Early Drug Discovery. [Link]
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Reaction Biology. Spotlight: Cell-based kinase assay formats. [Link]
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Reaction Biology. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. [Link]
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Domainex. Biochemical kinase assay to improve potency and selectivity. [Link]
-
NIH. Determining target engagement in living systems. [Link]
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PubMed. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. [Link]
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Journal of Medicinal Chemistry. Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. [Link]
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ResearchGate. Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. [Link]
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ResearchGate. Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. [Link]
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ACS Publications. Direct Amidation of Tertiary N-Benzylamines. [Link]
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NIH. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. [Link]
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PubMed. 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. [Link]
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PubMed. Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus. [Link]
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eLife. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. [Link]
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PubMed. Structure-Guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-like Protease. [Link]
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Drug Discovery News. The precision paradox: Off-target effects in gene editing. [Link]
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The Institute of Cancer Research. Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]
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A Comparative Guide to the Synthetic Routes of Diazaspiroalkanes: Strategies and Experimental Insights
Introduction
Diazaspiroalkanes, characterized by their unique three-dimensional architecture featuring two nitrogen atoms within a spirocyclic framework, have garnered significant attention in medicinal chemistry and drug discovery. Their rigid structures offer precise spatial orientation of substituents, enabling enhanced binding affinity and selectivity to biological targets. This guide provides a comprehensive comparison of the primary synthetic routes to various classes of diazaspiroalkanes, including diazaspiro[3.3]heptanes, diazaspiro[4.4]nonanes, and diazaspiro[5.5]undecanes. We will delve into the mechanistic underpinnings, practical considerations, and supporting experimental data for each strategy, offering researchers a robust resource for selecting and implementing the most suitable synthetic pathway for their specific needs.
I. Synthesis of Diazaspiro[3.3]heptanes: Building with Strain
The diazaspiro[3.3]heptane core, with its two fused four-membered azetidine rings, presents a unique synthetic challenge due to inherent ring strain. However, its value as a bioisostere for commonly used fragments like piperazine has driven the development of several effective synthetic strategies.
A. Reductive Amination and Intramolecular Cyclization
A prevalent and practical approach to 2,6-diazaspiro[3.3]heptanes involves a sequence of reductive amination followed by intramolecular cyclization. This method offers a convergent and often high-yielding pathway to the desired spirocycle.
Causality Behind Experimental Choices: The choice of a benzyl protecting group for the initial azetidine nitrogen is strategic. It is stable under the reductive amination conditions and can be readily removed via hydrogenolysis in a later step. The use of sodium triacetoxyborohydride as the reducing agent is favored for its mildness and high chemoselectivity in reductive amination reactions, minimizing side reactions. The final cyclization is typically base-mediated, with potassium tert-butoxide being a common choice due to its strong basicity and good solubility in organic solvents like THF, which facilitates the intramolecular nucleophilic substitution.
Experimental Protocol: Synthesis of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane [1]
-
Reductive Amination: To a solution of 1-benzyl-3-(chloromethyl)azetidine-3-carbaldehyde (1.0 eq) in dichloroethane, add aniline (1.0 eq) and acetic acid (1.0 eq). Stir the mixture at room temperature for 1 hour to form the iminium ion.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise and continue stirring at room temperature for 12 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with dichloromethane. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography to yield (1-benzyl-3-(chloromethyl)azetidin-3-yl)methyl(phenyl)amine.
-
Intramolecular Cyclization: Dissolve the product from the previous step (1.0 eq) in anhydrous THF. Add potassium tert-butoxide (2.2 eq, 1.0 M solution in THF) and heat the reaction mixture at 70 °C in a sealed tube for 2.5 hours.
-
Cool the reaction to room temperature, filter to remove potassium chloride, and evaporate the solvent. Purify the residue by column chromatography to afford 2-benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane.
Workflow Diagram:
Caption: Reductive amination followed by intramolecular cyclization.
II. Synthesis of Diazaspiro[4.4]nonanes: Versatile Five-Membered Rings
Diazaspiro[4.4]nonanes, containing two fused five-membered rings, are prevalent in natural products and pharmacologically active compounds. Their synthesis is often approached through cascade or domino reactions that efficiently construct the spirocyclic core.
A. Domino Radical Bicyclization of O-Benzyl Oxime Ethers
This elegant strategy allows for the one-pot construction of the 1-azaspiro[4.4]nonane skeleton from a linear precursor. The reaction proceeds through a cascade of radical cyclizations.[2][3]
Causality Behind Experimental Choices: The use of an O-benzyl oxime ether is crucial as it serves as the precursor to the key alkoxyaminyl radical upon reaction with a radical initiator. Tributyltin hydride is a classic reagent for radical chain reactions, acting as a hydrogen atom donor to propagate the radical chain. Azobisisobutyronitrile (AIBN) is a common thermal radical initiator that decomposes at a convenient rate upon heating. The choice of solvent (e.g., cyclohexane) is important to ensure good solubility of the reactants and to facilitate the radical chain process.
Experimental Protocol: Synthesis of a 1-Azaspiro[4.4]nonane Derivative [2]
-
Reaction Setup: In a round-bottom flask, dissolve the starting O-benzyl oxime ether (1.0 eq) in degassed cyclohexane.
-
Reagent Addition: Add tributyltin hydride (1.2 eq) and AIBN (0.2 eq) to the solution.
-
Reaction Conditions: Heat the mixture to reflux (approximately 80 °C) for 4 hours, or until the starting material is consumed (monitored by TLC).
-
Workup and Purification: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to obtain the 1-azaspiro[4.4]nonane derivative.
Workflow Diagram:
Caption: Domino radical bicyclization for 1-azaspiro[4.4]nonane synthesis.
III. Synthesis of Diazaspiro[5.5]undecanes: Accessing Larger Spirocycles
Diazaspiro[5.5]undecanes, featuring two fused six-membered rings, are core structures in various alkaloids and bioactive molecules.[4] Their synthesis often involves multi-step sequences that build the two piperidine rings around a central spiro-carbon.
A. Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction is a powerful tool for the construction of six-membered nitrogen-containing heterocycles.[5] By employing a cyclic dienophile or a diene integrated into a ring, this strategy can be adapted for the synthesis of spirocyclic systems.
Causality Behind Experimental Choices: The choice of a Lewis acid catalyst, such as Yb(OTf)3, is critical for activating the imine dienophile, thereby lowering its LUMO energy and accelerating the cycloaddition. The use of Danishefsky's diene is advantageous due to its high reactivity and the versatility of the resulting dihydropyrone adduct, which can be further elaborated. The reaction conditions are typically mild, which helps to preserve sensitive functional groups.
Experimental Protocol: Formal Aza-Diels-Alder of a Spiroindolenine
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the spiroindolenine (1.0 eq) and ytterbium triflate (20 mol%) in toluene.
-
Reagent Addition: Add Danishefsky's diene (2.0 eq) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature for the specified time, monitoring the progress by TLC.
-
Workup and Purification: Quench the reaction with a 1N HCl solution. Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the tetrahydropyrido[1,2-a]spiroindolinone.
Workflow Diagram:
Caption: Aza-Diels-Alder approach to a diazaspirocyclic system.
B. Ring-Closing Metathesis (RCM)
Ring-closing metathesis has emerged as a powerful and versatile method for the synthesis of a wide variety of cyclic and spirocyclic compounds, including those containing nitrogen.[6][7]
Causality Behind Experimental Choices: The choice of a Grubbs-type catalyst (e.g., Grubbs II) is dictated by its high activity, functional group tolerance, and stability. The reaction is typically carried out in a non-coordinating solvent like dichloromethane or toluene at reflux to promote the catalytic cycle. The success of RCM is highly dependent on the substrate conformation, which must allow the two terminal olefins to come into proximity for the metathesis reaction to occur.
Experimental Protocol: Synthesis of a Spirocyclic Thiazolidinedione via RCM [6]
-
Reaction Setup: Dissolve the diallylated thiazolidinedione precursor (1.0 eq) in dry, degassed dichloromethane.
-
Catalyst Addition: Add the Grubbs II catalyst (typically 5 mol%) to the solution.
-
Reaction Conditions: Reflux the reaction mixture under an inert atmosphere for 4-12 hours, monitoring the reaction by TLC.
-
Workup and Purification: Cool the reaction to room temperature and add a quenching agent (e.g., ethyl vinyl ether) to deactivate the catalyst. Concentrate the mixture and purify the residue by column chromatography to afford the spirocyclic thiazolidinedione.
Workflow Diagram:
Caption: Ring-closing metathesis for diazaspiroalkane synthesis.
IV. Comparative Analysis of Synthetic Routes
| Synthetic Strategy | Diazaspiroalkane Type | Key Advantages | Key Limitations | Typical Yields |
| Reductive Amination & Cyclization | Diazaspiro[3.3]heptanes | Convergent, often high-yielding, scalable.[1] | Requires a pre-functionalized starting material. | 60-85% |
| Domino Radical Bicyclization | Diazaspiro[4.4]nonanes | One-pot construction of the spirocycle, good for complex scaffolds.[2] | Use of toxic tin reagents, sometimes moderate yields. | 40-70% |
| Aza-Diels-Alder Reaction | Diazaspiro[5.5]undecanes | High stereocontrol, mild reaction conditions.[8][9] | Substrate scope can be limited, requires specific diene/dienophile pairs. | 50-90% |
| Ring-Closing Metathesis | Various | High functional group tolerance, versatile for different ring sizes.[6][10] | Catalyst cost, sensitivity to impurities, may require dilute conditions. | 70-95% |
Conclusion
The synthesis of diazaspiroalkanes offers a rich landscape of chemical strategies, each with its own set of advantages and challenges. The choice of a particular route will be dictated by the desired diazaspiroalkane core, the required substitution pattern, and practical considerations such as scalability and cost. Reductive amination followed by cyclization provides a reliable route to strained diazaspiro[3.3]heptanes. Domino radical reactions offer an elegant and efficient approach to diazaspiro[4.4]nonanes. For larger diazaspiro[5.5]undecane systems, cycloaddition reactions like the aza-Diels-Alder and powerful bond-forming methods such as ring-closing metathesis are invaluable tools. As the demand for novel, three-dimensional molecular scaffolds in drug discovery continues to grow, the development of even more efficient and versatile methods for the synthesis of diazaspiroalkanes will undoubtedly remain an active and important area of research.
References
- Hamza, D., et al. (2006). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2006(12), 1855-1857.
- Carreira, E. M., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6544-6547.
- Zhu, J., Quirion, J. C., & Husson, H. P. (1993). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. The Journal of Organic Chemistry, 58(18), 4907-4911.
- Takahata, H., et al. (2021). One-Step Synthesis of the 1-Azaspiro[5.5]undecane Skeleton Characteristic of Histrionicotoxin Alkaloids from Linear Substrates via Hg(OTf)2-Catalyzed Cycloisomerization. Chemistry–An Asian Journal, 16(14), 1882-1886.
- Jaramillo-Gomez, L. M., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. Molecules, 24(24), 4583.
- Padwa, A., et al. (2000). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. The Journal of Organic Chemistry, 65(21), 7124-7133.
- Maciver, E., et al. (2018). A Comparative Guide to Catalysts for the Asymmetric Synthesis of 2-Phenylpropanal. BenchChem.
- Al-Tel, T. H., et al. (2007). Synthesis of spirocyclic thiazolidinediones using ring-closing metathesis and one-pot sequential ring-closing/cross metathesis. Organic & Biomolecular Chemistry, 5(19), 3143-3149.
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- Carreira, E. M., et al. (2014). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Chimia, 68(6), 415-419.
- Carreira, E. M., et al. (2016). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Organic Letters, 18(5), 1032-1035.
- Fokin, V. V., et al. (2018). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Synthesis, 50(12), 2357-2364.
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Safety Operating Guide
Navigating the Disposal of 2,6-Diazaspiro[3.4]octane Dihydrochloride: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step framework for the responsible disposal of 2,6-Diazaspiro[3.4]octane dihydrochloride (CAS No. 1630906-93-2), a heterocyclic amine salt. The procedures outlined herein are grounded in established safety protocols and regulatory standards, empowering you to manage this chemical waste stream with confidence and integrity.
Core Principles of Chemical Waste Management
Before delving into the specific procedures for 2,6-Diazaspiro[3.4]octane dihydrochloride, it is crucial to understand the foundational principles of laboratory waste management. The primary objective is to mitigate risks to personnel and the environment. This is achieved through a systematic approach that includes waste minimization, proper segregation, secure containment, and compliant disposal.
In the United States, the Environmental Protection Agency (EPA) governs the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA). Laboratories are categorized as Very Small Quantity Generators (VSQG), Small Quantity Generators (SQG), or Large Quantity Generators (LQG) based on the volume of hazardous waste produced monthly, with each category having specific regulatory requirements.[1] It is imperative that your institution is aware of its generator status and adheres to the corresponding regulations.[1]
Characterizing 2,6-Diazaspiro[3.4]octane Dihydrochloride Waste
Based on the nature of similar heterocyclic amine salts, waste containing 2,6-Diazaspiro[3.4]octane dihydrochloride should be treated as hazardous chemical waste . This classification is a precautionary measure due to the potential for irritant properties and the lack of extensive toxicological data. The hydrochloride salt form suggests it is a water-soluble solid.
Key Hazard Considerations:
-
Irritation: Similar compounds are known to cause skin and eye irritation.[2][3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[2][3]
-
Environmental Hazards: While specific data is lacking, many nitrogen-containing organic compounds can have adverse effects on aquatic life if released into the environment.
Step-by-Step Disposal Protocol
The following protocol provides a clear, actionable workflow for the disposal of 2,6-Diazaspiro[3.4]octane dihydrochloride from the point of generation to final removal from the laboratory.
Step 1: Waste Segregation and Container Selection
-
Segregate at the Source: Do not mix 2,6-Diazaspiro[3.4]octane dihydrochloride waste with other waste streams, such as non-hazardous trash, sharps, or biological waste. It should be collected in a dedicated hazardous waste container.
-
Container Compatibility: Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended. The container must be in good condition, free from leaks or cracks.
-
Labeling: Affix a "Hazardous Waste" label to the container as soon as you begin to accumulate waste.[4] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "2,6-Diazaspiro[3.4]octane dihydrochloride" (avoiding abbreviations or chemical formulas)[4]
-
The approximate concentration and quantity of the waste
-
The date accumulation begins
-
The name and contact information of the generating laboratory or researcher
-
Step 2: Accumulation and Storage
-
Satellite Accumulation Areas (SAAs): Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[1] The SAA must be under the control of the laboratory personnel.
-
Storage Conditions: Keep the container tightly closed except when adding waste.[5][6] Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7]
-
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to prevent the spread of material in case of a spill.
Step 3: Arranging for Disposal
-
Licensed Professional Disposal: The recommended disposal method for 2,6-Diazaspiro[3.4]octane dihydrochloride is to engage a licensed professional waste disposal company.[2][8] These companies are equipped to handle, transport, and dispose of chemical waste in accordance with all federal, state, and local regulations.
-
Incineration: For many organic compounds, incineration in a permitted hazardous waste incinerator is the preferred disposal method.[8] This process is typically equipped with afterburners and scrubbers to treat any harmful combustion byproducts.
-
Institutional Procedures: Follow your institution's specific procedures for chemical waste pickup. This usually involves contacting your Environmental Health and Safety (EHS) department to schedule a collection.
Spill and Emergency Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Personal Protective Equipment (PPE): Before attempting any cleanup, don appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[2] For larger spills or if there is a risk of dust generation, respiratory protection may be necessary.[5]
-
Containment and Cleanup: For small spills of the solid material, carefully sweep it up to avoid creating dust and place it in a labeled hazardous waste container.[2][8] For liquid spills, absorb the material with an inert absorbent, such as vermiculite or sand, and then place it in the waste container.[9]
-
Decontamination: Clean the spill area with soap and water.[5]
-
Reporting: Report the spill to your laboratory supervisor and your institution's EHS department.
Data and Workflow Visualization
Table 1: Summary of Disposal Procedures for 2,6-Diazaspiro[3.4]octane Dihydrochloride
| Procedure | Key Actions | Rationale |
| Waste Characterization | Classify as hazardous chemical waste. | Precautionary measure due to potential irritant properties and lack of extensive toxicological data. |
| Segregation | Collect in a dedicated, compatible container. | Prevents accidental mixing with incompatible materials and ensures proper disposal. |
| Labeling | Use a "Hazardous Waste" label with complete information. | Ensures proper identification and handling by waste management personnel.[4] |
| Storage | Store in a designated SAA, in a closed container, with secondary containment. | Complies with EPA regulations and minimizes the risk of spills and exposure.[1] |
| Disposal | Arrange for pickup by a licensed professional waste disposal company for incineration. | Ensures environmentally sound and legally compliant disposal.[2][8] |
Diagram 1: Disposal Workflow for 2,6-Diazaspiro[3.4]octane Dihydrochloride
Caption: Disposal workflow for 2,6-Diazaspiro[3.4]octane dihydrochloride.
Conclusion
The responsible disposal of 2,6-Diazaspiro[3.4]octane dihydrochloride is a critical aspect of laboratory safety and environmental stewardship. By adhering to the principles of proper waste characterization, segregation, containment, and licensed disposal, researchers can ensure they are in compliance with regulatory requirements and are protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and your Environmental Health and Safety department for guidance tailored to your location and facility.
References
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Laboratory Waste Management: The New Regulations. (n.d.). MedLab. Retrieved from [Link]
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Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved from [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. Retrieved from [Link]
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Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res. (n.d.). US EPA. Retrieved from [Link]
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EPA tweaks hazardous waste rules for academic labs. (2008, December 9). Chemistry World. Retrieved from [Link]
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MSDS of 2,5-diazaspiro[3.4]octan-6-one hydrochloride. (n.d.). Retrieved from [Link]
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2-methyl-2,6-diazaspiro[3.4]octane dihydrochloride. (n.d.). American Elements. Retrieved from [Link]
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Material Safety Data Sheet. (n.d.). Greenbook.net. Retrieved from [Link]
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Standard Operating Procedures - Ethyleneimine. (n.d.). UCLA Chemistry and Biochemistry. Retrieved from [Link]
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2,6-diazaspiro[3.4]octane dihydrochloride. (n.d.). Nine Chongqing Chemdad Co. Retrieved from [Link]
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2,6-diazaspiro[3.4]octane dihydrochloride. (n.d.). AobChem. Retrieved from [Link]
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Safety Data Sheet - EXPO-GLOSS® CLEAR OTC. (n.d.). W. R. Meadows. Retrieved from [Link]
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Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]
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2,5-Diazaspiro[3.4]octan-6-one. (n.d.). PubChem. Retrieved from [Link]
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Hazardous Chemical Waste Disposal. (n.d.). NJIT Environmental Health and Safety Department. Retrieved from [Link]
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Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. (n.d.). EPFL. Retrieved from [Link]
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Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]
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Navigating the Safe Handling of 2,6-Diazaspiro[3.4]octane Dihydrochloride: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2,6-Diazaspiro[3.4]octane dihydrochloride (CAS No: 1630906-93-2). As a trusted partner in your research, we aim to provide value beyond the product itself by equipping you with the knowledge to work safely and effectively.
Disclaimer: A specific, comprehensive Safety Data Sheet (SDS) for 2,6-Diazaspiro[3.4]octane dihydrochloride is not publicly available at the time of this writing. The following guidance is synthesized from the hazard profiles of structurally similar diazaspiro and azaspiro compounds.[1][2][3] A thorough risk assessment should be performed by the end-user before commencing any work.
The Foundational Principle: A Risk-Based Approach
The core of safe chemical handling is not a static checklist but a dynamic risk assessment. Before any procedure, the "what ifs" must be considered: What if the container is dropped? What if dust is generated? The scale of your work—from milligram-level weighing to multi-gram synthesis—directly dictates the necessary level of containment and protection. This guide is built on this principle, providing a framework to make informed safety decisions.
Hazard Profile: Understanding the Adversary
Based on data from analogous compounds, 2,6-Diazaspiro[3.4]octane dihydrochloride should be handled as a substance presenting the following potential hazards:
-
Skin Irritation (H315): May cause redness, itching, or inflammation upon direct contact.[2]
-
Serious Eye Irritation (H319): Poses a significant risk of causing serious, potentially damaging, irritation to the eyes.[2]
-
Respiratory Tract Irritation (H335): As a solid powder, inhalation of dust can irritate the respiratory system.[2][3]
-
Harmful if Swallowed (H302): Ingestion of the compound may lead to adverse health effects.[2][3]
The physical form is assumed to be a solid or crystalline powder, which elevates the risk of aerosolization and inhalation during handling.[1]
The First Line of Defense: Engineering Controls
Personal protective equipment is the last line of defense. Your primary protection should always be robust engineering controls that contain the hazard at its source.
Chemical Fume Hood: All manipulations of solid 2,6-Diazaspiro[3.4]octane dihydrochloride that could generate dust (e.g., weighing, transferring, preparing solutions) must be performed inside a certified chemical fume hood.[1] This ensures that any airborne particles are captured and exhausted away from your breathing zone.
Personal Protective Equipment (PPE): Your Final Barrier
When engineering controls are properly used, PPE provides a critical final barrier against exposure. The selection of PPE must be deliberate and matched to the operational risk.
Summary of Recommended PPE by Task
| Task | Minimum Required PPE |
| Pre-use Inspection | Safety Glasses, Lab Coat, Nitrile Gloves |
| Weighing & Transfer (Sub-gram) | Chemical Safety Goggles, Lab Coat, Nitrile Gloves |
| Solution Preparation | Chemical Safety Goggles, Lab Coat, Nitrile Gloves |
| Reaction Setup (Gram-scale) | Chemical Safety Goggles with Face Shield, Lab Coat, Nitrile Gloves |
| Spill Cleanup | Chemical Safety Goggles, Face Shield, Lab Coat, Nitrile Gloves, Respiratory Protection (as needed) |
Detailed PPE Specifications
-
Eye and Face Protection:
-
Rationale: To prevent eye contact with dust or splashes, which can cause serious irritation.[2]
-
Minimum Requirement: Chemical safety goggles that conform to ANSI Z87.1 (US) or EN 166 (EU) standards.[4]
-
Enhanced Protection: For larger quantities or splash-prone operations, a face shield should be worn in addition to safety goggles.[4]
-
-
Hand Protection:
-
Rationale: To prevent skin contact and irritation.[2]
-
Specification: Use powder-free nitrile or neoprene gloves. Inspect gloves for any signs of degradation or punctures before use.[5]
-
Protocol: Use proper glove removal technique (without touching the glove's outer surface) to avoid cross-contamination. Contaminated gloves must be disposed of as hazardous waste. Wash hands thoroughly after removing gloves.[5]
-
-
Skin and Body Protection:
-
Rationale: To protect skin and personal clothing from contamination.
-
Specification: A clean, long-sleeved laboratory coat is required for all operations. For large-scale work, consider a chemical-resistant apron.
-
-
Respiratory Protection:
-
Rationale: To prevent the inhalation of irritating dust.[2][3]
-
Standard Operation: A chemical fume hood is the primary method of respiratory protection.[1]
-
Emergency/High-Risk Scenarios: In the event of a large spill or if engineering controls fail, a NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary.[3][4] All personnel requiring a respirator must be properly fit-tested and trained.
-
Visualizing the Workflow: PPE Selection Protocol
The following diagram outlines the logical process for selecting the appropriate level of PPE for any given task involving 2,6-Diazaspiro[3.4]octane dihydrochloride.
Caption: PPE selection workflow based on task-specific risk assessment.
Operational Plans: Donning, Doffing, and Disposal
Adherence to strict protocols for putting on and removing PPE is as crucial as the equipment itself.
Donning (Putting On) Sequence:
-
Lab Coat: Fasten completely.
-
Gloves: Pull cuffs over the cuffs of the lab coat.
-
Eye/Face Protection: Put on safety goggles and, if necessary, a face shield.
Doffing (Removing) Sequence (to minimize self-contamination):
-
Gloves: Remove using a glove-to-glove and then skin-to-skin technique. Dispose of immediately in a designated hazardous waste container.
-
Face Shield/Goggles: Remove by handling the strap, not the front.
-
Lab Coat: Unfasten and roll it outwards, containing any potential contamination on the inside.
-
Wash Hands: Immediately and thoroughly wash hands with soap and water.
Disposal Plan:
All disposable PPE used while handling 2,6-Diazaspiro[3.4]octane dihydrochloride must be considered contaminated.
-
Gloves, wipes, and other contaminated solids: Place in a clearly labeled, sealed container for hazardous chemical waste.
-
Empty Product Containers: Rinse thoroughly with a suitable solvent (e.g., water or methanol) in a fume hood. The rinsate should be collected as hazardous waste.
-
Surplus/Unused Product: Dispose of as hazardous chemical waste. Do not discharge to sewer systems.
Consult your institution's Environmental Health and Safety (EHS) department for specific waste disposal procedures, as local regulations are paramount.
References
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- Sigma-Aldrich.
- Sigma-Aldrich.Product Page for 2,6-Diazaspiro[3.4]octane dihydrochloride.
- Fisher Scientific.Safety Data Sheet for 2-Oxa-6-azaspiro[3.4]octane.
- CymitQuimica.
- Generic Safety Data Sheet.Safety Data Sheet for 2,6-Diazaspiro[3.4]octan-5-one.
- ChemSigma.Product Page for 2,6-diazaspiro[3.4]octane dihydrochloride.
- CDH Fine Chemical.Material Safety Data Sheet for 1,4-DIAZABICYCLO (2.2.2) OCTANE.
- Angene Chemical.Safety Data Sheet for 1-Oxa-6-azaspiro[3.4]octane.
- ChemicalBook.Safety Data Sheet for 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
